18:1 Lactosyl PE
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C53H103N2O18P |
|---|---|
Molekulargewicht |
1087.4 g/mol |
IUPAC-Name |
azane;[(2R)-3-[hydroxy-[2-[[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C53H100NO18P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(59)67-40-42(70-47(60)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-69-73(65,66)68-36-35-54-37-43(57)48(61)52(44(58)38-55)72-53-51(64)50(63)49(62)45(39-56)71-53;/h17-20,42-45,48-58,61-64H,3-16,21-41H2,1-2H3,(H,65,66);1H3/b19-17-,20-18-;/t42-,43+,44-,45-,48-,49+,50+,51-,52-,53+;/m1./s1 |
InChI-Schlüssel |
POKKWVSABAYGGQ-LWGKWEOHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 18:1 Lactosyl PE for Researchers and Drug Development Professionals
Core Introduction to 18:1 Lactosyl PE
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl, commonly referred to as this compound, is a synthetic glycophospholipid. It belongs to the broader class of phosphatidylethanolamines (PEs), which are key components of biological membranes.[1] The defining feature of this compound is the covalent attachment of a lactose (B1674315) moiety to the ethanolamine (B43304) headgroup of the phospholipid. This glycosylation confers specific biological recognition properties, making it a valuable tool in targeted drug and gene delivery systems. The "18:1" designation specifies that the fatty acid chains esterified to the glycerol (B35011) backbone are oleic acid, a monounsaturated omega-9 fatty acid.
The primary application of this compound lies in its ability to target the asialoglycoprotein receptor (ASGP-R), which is predominantly expressed on the surface of hepatocytes.[2] This receptor specifically recognizes and binds to terminal galactose or N-acetylgalactosamine residues, such as those present on the lactose moiety of this compound. This interaction facilitates the cellular uptake of materials functionalized with this lipid, such as liposomes or nanoparticles, through receptor-mediated endocytosis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (ammonium salt) | [3] |
| Synonym | This compound | [3] |
| Molecular Formula | C₅₃H₁₀₀NO₁₈P | Avanti Polar Lipids |
| Molecular Weight | 1087.36 g/mol | Avanti Polar Lipids |
| CAS Number | 474943-47-0 | Avanti Polar Lipids |
| Physical Form | Powder | Avanti Polar Lipids |
| Purity | >99% (TLC) | Avanti Polar Lipids |
| Storage Temperature | -20°C | Avanti Polar Lipids |
Key Experimental Applications and Protocols
Targeted Gene Delivery to Hepatocellular Carcinoma Cells
This compound has been effectively utilized to create liposomal nanoparticles for the targeted delivery of genetic material to hepatocellular carcinoma (HCC) cells, which overexpress the ASGP-R.
-
Liposome (B1194612) Preparation:
-
Cationic liposomes are prepared by mixing 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC), cholesterol (Chol), and this compound in chloroform.
-
The desired molar ratio of lipids is achieved (e.g., EPOPC:Chol with or without 15% Lactosyl-PE).
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The lipid film is dried under vacuum for at least 1 hour to remove residual solvent.
-
The film is hydrated with a suitable buffer (e.g., 20 mM HEPES, pH 7.4) to a final lipid concentration of 1 mg/mL.
-
The resulting multilamellar vesicles are subjected to five freeze-thaw cycles.
-
To obtain unilamellar vesicles, the liposome suspension is extruded 11 times through a 100 nm polycarbonate filter using a mini-extruder.
-
-
Lipoplex Formation:
-
Lipoplexes (lipid-DNA complexes) are formed by mixing the prepared cationic liposomes with a plasmid DNA (pDNA) solution.
-
The components are mixed at various charge ratios (positive lipid charges to negative DNA charges) and incubated for 30 minutes at room temperature.
-
The inclusion of 15% this compound in liposomes significantly enhances gene transfection in HepG2 cells, a human HCC cell line.
| Liposome Formulation | Charge Ratio (+/-) | Transfection Efficiency (Relative Light Units) | Percentage of Transfected Cells (%) |
| EPOPC:Chol | 5 | ~1.0 x 10⁸ | ~20 |
| EPOPC:Chol:Lactosyl-PE (15%) | 5 | ~8.0 x 10⁸ | ~60 |
Data are approximated from figures in Magalhães et al., 2014.[2]
The enhanced uptake of Lactosyl-PE-containing lipoplexes is mediated by the specific interaction between the lactose moiety and the asialoglycoprotein receptor on hepatocytes. This binding triggers receptor-mediated endocytosis, leading to the internalization of the lipoplex and subsequent release of the genetic material into the cytoplasm.
Imaging of Inflammatory Activity
This compound can be used to coat nanoparticles to create "glyconanofluorides" for the targeted imaging of activated immune cells in inflammatory regions.
-
Lipid Solution Preparation:
-
A mixture of lipids including myristoyl hydroxyphosphatidylcholine, cholesterol, 18:0 PEG1000-PE, and 18:1 Lactosyl-PE is dissolved in a chloroform/methanol solvent mixture (e.g., 20:1 v/v).
-
-
Nanoparticle Coating:
-
The lipid solution is added to a solution of hydrophobic lanthanide-doped nanocrystals (e.g., Sm:CaF₂) dissolved in chloroform.
-
The resulting lipid-nanocrystal solution is added dropwise to deionized water at an elevated temperature (e.g., 80°C) under vigorous stirring.
-
The solution is allowed to cool to room temperature, resulting in the formation of water-soluble, lactose-modified nanoparticles.
-
The workflow for utilizing these nanoparticles in imaging involves their systemic administration and subsequent detection at sites of inflammation using techniques like ¹⁹F Magnetic Resonance Imaging (MRI).
Concluding Remarks for Drug Development Professionals
This compound represents a powerful tool in the development of targeted therapeutic and diagnostic agents. Its ability to specifically engage with the asialoglycoprotein receptor on hepatocytes has been successfully leveraged for gene delivery to liver tumors. Furthermore, its application in coating nanoparticles for imaging inflammation highlights its versatility in directing agents to specific cell types involved in pathological processes.
For drug development professionals, this compound offers a clear strategy for enhancing the therapeutic index of potent molecules by concentrating their delivery to the liver, potentially reducing off-target toxicity. Its synthetic nature ensures high purity and batch-to-batch consistency, which are critical for clinical translation. Future research may explore the use of this compound in targeting other cell types that express galactose-binding lectins, further broadening its applicability in precision medicine. The experimental protocols and data presented herein provide a solid foundation for the rational design and implementation of this compound-based delivery systems in preclinical and clinical development.
References
- 1. Increased gene delivery efficiency and specificity of a lipid-based nanosystem incorporating a glycolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyconanofluorides as Immunotracers with a Tunable Core Composition for Sensitive Hotspot Magnetic Resonance Imaging of Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 18:1 Lactosyl Phosphatidylethanolamine (Lactosyl PE)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
18:1 Lactosyl Phosphatidylethanolamine (B1630911) (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl), hereafter referred to as 18:1 Lactosyl PE, is a synthetic glycosylated glycerophospholipid of significant interest in the field of targeted drug and gene delivery. Its unique structure, combining a lipid backbone with a carbohydrate headgroup, allows for specific recognition by cellular receptors, thereby enabling the targeted delivery of therapeutic payloads to specific cell types. This guide provides a comprehensive overview of the structure, function, and experimental applications of this compound, with a focus on its role in developing advanced therapeutic delivery systems.
Molecular Structure and Physicochemical Properties
This compound is an amphipathic molecule built upon a phosphatidylethanolamine (PE) scaffold. Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid (18:1) chains at the sn-1 and sn-2 positions. The phosphate (B84403) group at the sn-3 position is linked to an ethanolamine (B43304) headgroup, which is further modified by the covalent attachment of a lactose (B1674315) molecule to the primary amine.
The oleic acid chains are monounsaturated, with a single cis double bond at the Δ9 position. This unsaturation introduces a kink in the acyl chains, influencing the packing of the lipid in a bilayer and contributing to membrane fluidity. The large, hydrophilic lactosyl headgroup significantly impacts the molecule's overall properties, particularly its interaction with aqueous environments and cellular receptors.
Quantitative Data Summary
The physicochemical properties of this compound and its non-glycosylated precursor, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are summarized below. These properties are critical for the design and preparation of lipid-based delivery systems.
| Property | Value | Reference |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (ammonium salt) | [1][2][3] |
| Synonyms | This compound, Lac-DOPE | [4][5] |
| CAS Number | 474943-47-0 | [2][3] |
| Molecular Formula | C₅₃H₁₀₃N₂O₁₈P | [2] |
| Molecular Weight | 1087.36 g/mol | [2] |
| Purity | >99% | [1] |
| Physical State | Powder | |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Soluble in chloroform, methanol | |
| Hygroscopicity | Hygroscopic | [1] |
| Gel-to-Liquid Crystalline Transition (Tm) of DOPE | -16°C | |
| Lamellar-to-Hexagonal Transition (Th) of DOPE | 10°C |
Note: The transition temperatures provided are for the base lipid, DOPE. The addition of the large lactosyl headgroup is expected to alter these values, likely increasing the hydration layer and potentially affecting the phase behavior.
Biological Function and Mechanism of Action
The primary and most well-documented function of this compound is to act as a targeting ligand for the asialoglycoprotein receptor (ASGP-R) .[4][5][6] This receptor is a C-type lectin predominantly and highly expressed on the surface of hepatocytes.[7][8]
The ASGP-R specifically recognizes and binds to terminal galactose or N-acetylgalactosamine residues on glycoproteins and glycolipids.[9][10] The lactose moiety of this compound presents a terminal galactose residue, which serves as a high-affinity ligand for the ASGP-R.
When this compound is incorporated into a lipid nanoparticle or liposome (B1194612), the lactose headgroups are displayed on the surface of the particle. Upon intravenous administration, these particles circulate in the bloodstream until they reach the liver, where they are recognized and bound by the ASGP-Rs on hepatocytes. This binding event triggers receptor-mediated endocytosis , a process by which the cell internalizes the receptor-ligand complex.
This targeted uptake mechanism is highly efficient and specific, leading to a significant accumulation of the liposomal cargo within liver cells while minimizing exposure to other tissues. This is particularly advantageous for the delivery of potent drugs like chemotherapeutics, where off-target toxicity is a major concern.
While this compound itself is not known to be a primary signaling molecule, its binding to the ASGP-R can trigger downstream cellular events. The ASGP-R has been implicated in various signaling pathways, including the inhibition of STAT3 phosphorylation and modulation of the JAK2-STAT3 pathway.[9][10] Therefore, the use of this compound as a targeting agent may have secondary effects on hepatocyte signaling.
Experimental Applications and Protocols
This compound is primarily used in the formulation of targeted liposomes and lipid nanoparticles for research and therapeutic development. The inclusion of this lipid allows for the creation of "smart" delivery vehicles that can home in on liver cells.
Exemplary Liposome Formulations
The amount of this compound incorporated into a liposome formulation is a critical parameter that affects targeting efficiency and the physicochemical properties of the nanoparticle.
| Formulation Component | Molar Ratio (Drug Delivery) | Molar Ratio (Gene Delivery) | Purpose |
| Egg Phosphatidylcholine (EPC) | 50 | - | Main structural lipid |
| Cholesterol | 35 | - | Stabilizes the lipid bilayer |
| mPEG-DSPE | 5 | - | Provides a "stealth" coating to prolong circulation |
| This compound | 10 | 15 | Targeting ligand |
| EPOPC (Cationic Lipid) | - | Varies | Binds and condenses nucleic acids |
| Reference | [4][5] |
General Protocol for Lactosyl-PE Liposome Preparation (Thin-Film Hydration Method)
This protocol provides a generalized workflow for preparing targeted liposomes incorporating this compound.
Methodology Details:
-
Lipid Preparation: The chosen lipids, including this compound, are dissolved in a suitable organic solvent, typically a chloroform:methanol mixture, to ensure a homogenous mixture.
-
Film Formation: The solvent is removed under reduced pressure using a rotary evaporator. This creates a thin lipid film on the inner surface of a round-bottom flask. It is crucial that the film is uniform to ensure consistent hydration.
-
Hydration: The lipid film is hydrated with an aqueous buffer. This buffer can contain the hydrophilic drug or nucleic acid to be encapsulated. The hydration temperature should be kept above the gel-liquid crystal transition temperature (Tm) of the lipid with the highest Tm in the mixture to ensure proper lipid mobility and vesicle formation.[11]
-
Sizing: The initial hydration process typically forms large, multilamellar vesicles (MLVs). To achieve a uniform size distribution and create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) suitable for in vivo use, the suspension is subjected to sizing techniques such as sonication or, more commonly, extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: After sizing, unencapsulated payload is removed from the liposome suspension. This is commonly achieved through size-exclusion chromatography or dialysis.
Conclusion
This compound is a key enabling tool for the development of hepatocyte-targeted nanomedicines. Its well-defined structure allows for specific and efficient targeting of the asialoglycoprotein receptor, facilitating the delivery of therapeutic agents directly to the liver. The methodologies for incorporating this lipid into delivery systems are well-established, making it an accessible and valuable component for researchers in drug development and gene therapy. Future work may further elucidate the impact of the lactosyl headgroup on the biophysical properties of lipid bilayers and explore its potential for targeting other cell types that may express galactose-binding lectins.
References
- 1. researchgate.net [researchgate.net]
- 2. Bilayer phase transitions of N-methylated dioleoylphosphatidylethanolamines under high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Pharmaco attributes of dioleoylphosphatidylethanolamine/cholesterylhemisuccinate liposomes containing different types of cleavable lipopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Relevance of glycosylation of S-layer proteins for cell surface properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell membrane - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Phosphatidylethanolamine in Lactose Permease Function: An In-depth Technical Guide
An important clarification: Initial research into the biological role of "lactosyl-phosphatidylethanolamine" reveals a significant lack of scientific literature on this specific molecule as a distinct biological entity. While synthetic forms, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl, are commercially available, their biological functions, signaling pathways, and metabolic routes are not documented in the available scientific literature.
However, extensive research has been conducted on the critical interaction between phosphatidylethanolamine (B1630911) (PE) , a major component of bacterial cell membranes, and lactose (B1674315) permease (LacY) , the protein responsible for transporting lactose into the cell. This guide will provide an in-depth technical overview of this well-documented and vital biological relationship, which is of significant interest to researchers in membrane protein function, lipid biology, and drug development.
Phosphatidylethanolamine is an essential phospholipid in many biological membranes and is crucial for the correct structure and function of numerous membrane proteins.[1] In Escherichia coli, PE plays a pivotal role in the proper folding, membrane insertion, and transport activity of the lactose permease protein, LacY.[2][3][4]
Data Presentation: The Impact of Phosphatidylethanolamine on Lactose Permease Kinetics
The presence of phosphatidylethanolamine in the cell membrane is critical for the active transport function of lactose permease. In the absence of PE, LacY can only perform facilitated diffusion and cannot couple lactose uptake with the proton motive force to accumulate substrate against a concentration gradient.[3][4]
| Parameter | PE-Containing Cells | PE-Deficient Cells | Reference |
| Vmax (Lactose Transport) | 5-10 fold higher | Reduced | [3] |
| Vmax (TMG Transport) | 5-10 fold higher | Reduced | [3] |
| Km (Lactose & TMG) | Unchanged | Unchanged | [3] |
| Transport Mechanism | Active Transport | Facilitated Diffusion | [3][4] |
TMG: methyl-β-D-galactopyranoside (a non-metabolizable lactose analog)
Signaling Pathways and Molecular Interactions
While there isn't a classical signaling pathway initiated by a lactosyl-phosphatidylethanolamine molecule, the synthesis of phosphatidylethanolamine itself is a well-defined process with significant downstream consequences for proteins like lactose permease.
Phosphatidylethanolamine Synthesis in Bacteria
The primary pathway for PE synthesis in bacteria involves the decarboxylation of phosphatidylserine (B164497) (PS) by the enzyme phosphatidylserine decarboxylase (Psd).
Caption: Bacterial synthesis of phosphatidylethanolamine.
Role of Phosphatidylethanolamine in Lactose Permease Function
Phosphatidylethanolamine is not just a passive component of the membrane; it acts as a molecular chaperone for lactose permease, ensuring its correct three-dimensional structure and orientation within the membrane.
Caption: Role of PE in LacY folding and function.
Experimental Protocols
Reconstitution of Lactose Permease in Proteoliposomes
This protocol is fundamental for studying the direct effect of lipid composition on LacY function, as it allows for the insertion of purified LacY into artificial membranes with defined lipid components.
Objective: To assess the transport activity of purified lactose permease in liposomes of varying phospholipid composition.
Materials:
-
Purified lactose permease (LacY)
-
Phospholipids (B1166683) (e.g., POPE, POPG, E. coli total lipid extract) in chloroform (B151607)
-
Bio-Beads SM-2
-
Buffer A (e.g., 50 mM potassium phosphate, pH 7.5, 100 mM KCl)
-
Radio-labeled lactose (e.g., [¹⁴C]-lactose)
-
Detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM)
Procedure:
-
Liposome (B1194612) Preparation:
-
A desired mixture of phospholipids in chloroform is dried under a stream of nitrogen gas to form a thin lipid film.
-
The lipid film is further dried under vacuum for at least 1 hour to remove residual solvent.
-
The lipid film is hydrated in Buffer A to a final concentration of 10-20 mg/mL.
-
The lipid suspension is subjected to several freeze-thaw cycles to form multilamellar vesicles.
-
Unilamellar vesicles (liposomes) are prepared by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
Reconstitution:
-
Purified LacY is solubilized in Buffer A containing DDM.
-
The solubilized LacY is mixed with the pre-formed liposomes.
-
The mixture is incubated with Bio-Beads SM-2 to remove the detergent, leading to the insertion of LacY into the liposome bilayer, forming proteoliposomes.
-
The proteoliposomes are harvested by ultracentrifugation and resuspended in fresh Buffer A.
-
-
Transport Assay:
-
The proteoliposomes are incubated with radio-labeled lactose.
-
At specific time points, aliquots are removed and filtered through a 0.22 µm filter to separate the proteoliposomes from the external medium.
-
The radioactivity retained on the filter, corresponding to the lactose transported into the proteoliposomes, is quantified by liquid scintillation counting.
-
Förster Resonance Energy Transfer (FRET) to Study Lipid-Protein Interaction
FRET is a powerful technique to measure the proximity of a fluorescent donor and acceptor, and it can be used to determine the lipid composition in the immediate vicinity (annular region) of a membrane protein.[5][6]
Objective: To determine the enrichment of specific phospholipids around lactose permease.
Materials:
-
A mutant of LacY containing a single tryptophan residue (intrinsic donor fluorophore).
-
Phospholipid analogs labeled with a suitable acceptor fluorophore (e.g., pyrene-labeled PE and PG).
-
Spectrofluorometer.
Procedure:
-
Sample Preparation:
-
Proteoliposomes are prepared as described above, using a mixture of unlabeled phospholipids and a small fraction of pyrene-labeled phospholipids.
-
-
FRET Measurement:
-
The proteoliposome sample is excited at the tryptophan excitation wavelength (around 280 nm).
-
The emission spectrum is recorded. FRET is detected by a decrease in the tryptophan emission and an increase in the pyrene (B120774) emission.
-
The FRET efficiency is calculated from the change in donor fluorescence in the presence and absence of the acceptor.
-
-
Data Analysis:
-
By comparing the FRET efficiencies obtained with different labeled phospholipids, the relative enrichment of each phospholipid species in the annular region of LacY can be determined.
-
Conclusion
While the specific molecule "lactosyl-phosphatidylethanolamine" does not appear to be a focus of current biological research, the interplay between phosphatidylethanolamine and lactose metabolism, specifically through the lactose permease, is a well-established and fundamentally important area of study. The cone shape of PE is thought to be crucial for inducing the necessary membrane curvature and providing the appropriate lateral pressure to stabilize the functional conformation of LacY and other membrane proteins.[1] Understanding this relationship provides critical insights into membrane protein folding, stability, and function, and it has implications for the development of novel antimicrobial agents that could disrupt these vital lipid-protein interactions.
References
- 1. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine and Monoglucosyldiacylglycerol Are Interchangeable in Supporting Topogenesis and Function of the Polytopic Membrane Protein Lactose Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine Is Required for in Vivo Function of the Membrane-associated Lactose Permease of Escherichia coli(*) | Semantic Scholar [semanticscholar.org]
- 4. Phosphatidylethanolamine is required for in vivo function of the membrane-associated lactose permease of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence of phosphatidylethanolamine and phosphatidylglycerol presence at the annular region of lactose permease of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylethanolamine-lactose permease interaction: a comparative study based on FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Lactosylated Lipids in Cellular Recognition: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylated lipids, a class of glycolipids characterized by the presence of a lactose (B1674315) moiety, are integral components of the cell membrane's outer leaflet. These molecules extend into the extracellular space, positioning them as key players in a multitude of cellular recognition events. Their involvement ranges from mediating cell-to-cell adhesion and modulating signal transduction pathways to serving as receptors for pathogens and toxins. This technical guide provides an in-depth exploration of lactosylated lipids, with a focus on their synthesis, their role in cellular signaling, and their application in targeted drug delivery. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for their investigation.
The Landscape of Lactosylated Lipids: Structure and Synthesis
Lactosylated lipids primarily include lactosylceramide (B164483) and gangliosides, which are derivatives of lactosylceramide containing one or more sialic acid residues.[1][2] The lipid portion, typically a ceramide, anchors the molecule within the plasma membrane, often in specialized microdomains known as lipid rafts.[3][4] The carbohydrate headgroup is responsible for the specific recognition functions of these molecules.
The biosynthesis of lactosylceramide occurs in the Golgi apparatus, where lactosylceramide synthase catalyzes the transfer of galactose from UDP-galactose to glucosylceramide.[5][6] This foundational molecule can then be further glycosylated to form a diverse array of complex glycosphingolipids.[2]
For research and therapeutic applications, lactosylated lipids can be chemically synthesized. A generalizable approach for the synthesis of lactosylated phosphatidylethanolamine (B1630911), a key component in targeted drug delivery systems, is outlined below.
Experimental Protocol: Synthesis of N-Lactosyl-Phosphatidylethanolamine
This protocol provides a general framework for the reductive amination of lactose with a phosphatidylethanolamine (PE) lipid.
Materials:
-
D-Lactose
-
A suitable phosphatidylethanolamine (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol (B129727)
-
Anhydrous chloroform (B151607)
-
Borate (B1201080) buffer (pH 9.0)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing solvents (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Orcinol or other sugar-staining reagent for TLC visualization
Procedure:
-
Dissolution of Reactants: Dissolve D-lactose and the selected phosphatidylethanolamine in a mixture of anhydrous chloroform and methanol. The molar ratio of lactose to PE should be in excess to drive the reaction towards product formation.
-
Reductive Amination: Add sodium cyanoborohydride to the reaction mixture. The reaction is typically carried out in a borate buffer (pH ~9.0) to facilitate the reductive amination process.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with stirring for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The product, a lactosylated phospholipid, will have a different retention factor (Rf) compared to the starting materials. Visualize the spots using a sugar-staining reagent like orcinol.
-
Purification: Once the reaction is complete, purify the lactosylated lipid using silica gel column chromatography. Elute with a gradient of chloroform and methanol to separate the product from unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the synthesized lactosylated phosphatidylethanolamine using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Cellular Recognition and Signaling Pathways
Lactosylated lipids are central to cellular communication, acting as recognition sites for various proteins and other cells. This recognition can trigger a cascade of intracellular signaling events.
Lactosylceramide-Centric Signaling
Lactosylceramide (LacCer) is not merely a biosynthetic precursor but also a bioactive lipid second messenger.[3][5] External stimuli, such as platelet-derived growth factor (PDGF), tumor necrosis factor-α (TNF-α), and oxidized low-density lipoprotein (ox-LDL), can activate lactosylceramide synthase, leading to an accumulation of LacCer in lipid rafts.[3][6] This localized increase in LacCer can initiate distinct signaling pathways.
One of the key downstream effects of LacCer accumulation is the activation of NADPH oxidase.[5][6] This activation leads to the production of reactive oxygen species (ROS), creating a state of oxidative stress.[5] The precise mechanism involves the assembly of cytosolic and membrane-bound subunits of the NADPH oxidase complex, a process facilitated by LacCer.[6] This oxidative stress environment is implicated in various pathological conditions, including inflammation and atherosclerosis.[5]
Lactosylceramide also directly activates cytosolic phospholipase A₂ (cPLA₂).[5][7] This enzyme is responsible for the release of arachidonic acid from membrane phospholipids.[5] Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins, which are potent mediators of inflammation.[5][7] This pathway highlights the direct role of lactosylated lipids in inflammatory responses.
Gangliosides in Cell Adhesion
Gangliosides, with their complex carbohydrate structures, play a crucial role in cell adhesion by interacting with specific proteins on adjacent cells or the extracellular matrix.[8][9] For instance, the ganglioside GM1 can modulate cell-substratum adhesion, influencing cell morphology and proliferation.[8] The depletion of endogenous gangliosides has been shown to decrease tumor cell adhesion to collagen, suggesting their importance in cancer cell migration and invasion.[9]
Lactosylated Lipids in Targeted Drug Delivery
The specific recognition of lactosylated lipids by certain cell types has been harnessed for targeted drug delivery. Hepatocytes, for example, express the asialoglycoprotein receptor (ASGPR), which exhibits a high affinity for galactose and N-acetylgalactosamine residues.[7][10] This provides a mechanism for selectively delivering therapeutics to the liver.
Lactosylated liposomes, which are lipid vesicles decorated with lactosylated lipids on their surface, have emerged as a promising platform for hepatocyte-targeted drug delivery.[10]
Data Presentation: Quantitative Analysis of Lactosylated Liposome-Receptor Interactions and Cellular Uptake
| Lactosylated Ligand/Liposome (B1194612) | Receptor | Cell Line | Binding Affinity (K_d) | Cellular Uptake Efficiency | Reference |
| Lactosylated Liposomes | ASGPR | HepG2 | - | 4-fold greater than non-targeted liposomes | [11] |
| Trisaccharide-enkephalin | ASGPR | - | 91 µM | - | [12] |
| Galactose | ASGPR | - | Low µM range | - | [7] |
Note: Binding affinities and uptake efficiencies can vary significantly based on the specific lipid composition, ligand density, and experimental conditions.
Experimental Protocol: Preparation of Lactosylated Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing lactosylated liposomes for drug delivery studies.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
Lactosylated lipid (e.g., synthesized N-Lactosyl-PE)
-
Chloroform and Methanol
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the primary phospholipid, cholesterol, and lactosylated lipid in a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:lactosylated lipid).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with the chosen aqueous buffer by gentle rotation of the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done by passing the suspension through the extruder multiple times.
-
Characterization: Characterize the resulting lactosylated liposomes for size, polydispersity index, and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of any loaded drug can be determined by separating the free drug from the liposomes and quantifying the amount of encapsulated drug.
Key Experimental Methodologies for Studying Lactosylated Lipids
A variety of techniques are employed to investigate the roles of lactosylated lipids in cellular recognition.
Thin-Layer Chromatography (TLC) Overlay Assay
The TLC overlay assay is a powerful technique for identifying the binding of proteins, antibodies, or pathogens to specific glycolipids within a mixture.
Procedure:
-
Glycolipid Separation: Apply a mixture of glycolipids to a high-performance thin-layer chromatography (HPTLC) plate and develop the chromatogram using an appropriate solvent system to separate the individual glycolipid species.
-
Blocking: After drying the plate, block non-specific binding sites by incubating the plate in a solution containing a blocking agent (e.g., bovine serum albumin, BSA).
-
Incubation with Binding Partner: Incubate the plate with a solution containing the protein or antibody of interest.
-
Washing: Wash the plate thoroughly to remove any unbound protein or antibody.
-
Detection: Detect the bound protein or antibody. If the primary binder is not labeled, a labeled secondary antibody that recognizes the primary binder can be used. Visualization can be achieved through autoradiography (if using a radiolabeled binder) or colorimetric/chemiluminescent detection (if using an enzyme-conjugated secondary antibody).
Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
SPR is a label-free technique that allows for the real-time quantitative analysis of biomolecular interactions, including the binding of proteins to lactosylated lipids.[10]
Procedure:
-
Ligand Immobilization: Immobilize the lactosylated lipid or a liposome containing the lactosylated lipid onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a solution containing the protein of interest (the analyte) over the sensor surface at various concentrations.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of bound analyte.
-
Kinetic Analysis: Analyze the association and dissociation phases of the binding curves to determine the kinetic rate constants (k_a and k_d) and the equilibrium dissociation constant (K_d), which is a measure of binding affinity.
Cellular Uptake Assays
To evaluate the efficacy of lactosylated liposomes for targeted delivery, cellular uptake studies are essential. Flow cytometry is a commonly used method for quantifying the internalization of fluorescently labeled liposomes.
Procedure:
-
Cell Culture: Culture the target cells (e.g., HepG2 cells, which express ASGPR) in appropriate culture vessels.
-
Incubation with Liposomes: Incubate the cells with fluorescently labeled lactosylated liposomes and non-targeted control liposomes for a defined period.
-
Washing: After incubation, wash the cells thoroughly to remove any non-internalized liposomes.
-
Cell Detachment: Detach the cells from the culture vessel using a suitable method (e.g., trypsinization).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity of individual cells. An increase in fluorescence intensity in cells treated with lactosylated liposomes compared to controls indicates specific uptake.
Conclusion
Lactosylated lipids are versatile molecules that play critical roles in cellular recognition, signaling, and are at the forefront of targeted drug delivery research. This guide has provided a comprehensive overview of their structure, synthesis, and biological functions, supplemented with detailed experimental protocols and quantitative data. A deeper understanding of the intricate mechanisms governed by lactosylated lipids will undoubtedly pave the way for novel therapeutic strategies and a more profound comprehension of fundamental cellular processes.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry imaging for glycosphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis of phosphatidylethanolamine under possible primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Drug Delivery Strategy: Binding Enkephalin to Asialoglycoprotein Receptor by Enzymatic Galactosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
An In-depth Technical Guide to the Physical Characteristics of 18:1 Lactosyl PE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (18:1 Lactosyl PE). Due to the limited availability of specific experimental data for this complex glycolipid, this document also includes established experimental protocols for determining key physical characteristics, which can be applied to this compound. Where available, data for the structurally related phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is provided for comparative purposes, with the clear delineation that these values are for a non-glycosylated analogue.
Core Physical and Chemical Properties
This compound is a biologically relevant glycolipid, combining the structural features of a phosphatidylethanolamine (B1630911) with a lactose (B1674315) headgroup. This unique structure imparts specific physical properties that are crucial for its function in biological membranes and its application in drug delivery systems.
Table 1: Summary of Known Physical and Chemical Properties of this compound
| Property | Value | Source |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (ammonium salt) | [1] |
| Molecular Formula | C₅₃H₉₈NO₁₈P | [2] |
| Formula Weight | 1068.31 g/mol (as free acid) | [2] |
| Molecular Weight | 1087.36 g/mol (as ammonium (B1175870) salt) | [3] |
| CAS Number | 474943-47-0 | [4] |
| Appearance | Powder | [4] |
| Purity | >99% (by Thin Layer Chromatography) | [5] |
| Storage Temperature | -20°C | [4] |
| Solubility | Soluble in chloroform (B151607). Data for other solvents is not readily available. | [5] |
| Melting Point | Not explicitly available in the searched literature. | |
| Phase Transition Temp. (Tm) | Not explicitly available in the searched literature. See Section 2.1 for details on the thermotropic behavior of related compounds. | |
| Critical Micelle Conc. (CMC) | Not explicitly available in the searched literature. See Section 2.2 for determination methodologies. |
Advanced Physical Characteristics and Experimental Determination
Thermotropic Behavior and Phase Transitions
The thermotropic behavior of lipids, particularly their gel-to-liquid crystalline phase transition temperature (Tm), is a critical parameter that influences membrane fluidity and the stability of lipid-based nanoparticles. While specific differential scanning calorimetry (DSC) data for this compound is not available in the reviewed literature, the behavior of related compounds provides valuable insights.
The non-glycosylated counterpart, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), exhibits a lamellar to inverted hexagonal (Lα-HII) phase transition.[2] The addition of a bulky and hydrophilic lactose headgroup is expected to significantly influence the phase behavior, likely increasing the transition temperature and potentially favoring the formation of lamellar phases over non-bilayer structures.
One study on a different lactosylated lipid, D-erythro-N-palmitoyl-lactosyl-C(18)-sphingosine (C16:0-LacCer), revealed complex thermal transitions with multiple endothermic peaks between 66°C and 78°C, indicative of polymorphic behavior of bilayer phases.[6] This suggests that this compound may also exhibit a complex phase transition profile.
This protocol outlines a general procedure for determining the phase transition temperature of a lipid using DSC.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound powder into a DSC pan.
-
Add a small amount of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to hydrate (B1144303) the lipid. The lipid-to-buffer ratio should be carefully controlled.
-
Seal the DSC pan hermetically. An empty sealed pan should be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected transition temperature.
-
Heat the sample at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition(s).
-
Record the heat flow as a function of temperature. Endothermic transitions, such as the gel-to-liquid crystalline phase transition, will appear as peaks in the thermogram.
-
Perform multiple heating and cooling cycles to assess the reversibility of the transitions.
-
-
Data Analysis:
-
The phase transition temperature (Tm) is typically determined as the temperature at the peak of the endothermic transition.
-
The enthalpy of the transition (ΔH) can be calculated from the area under the peak.
-
Aggregation Behavior in Aqueous Solutions
The ability of amphiphilic molecules like this compound to self-assemble into structures such as micelles and liposomes in aqueous environments is a key characteristic. The critical micelle concentration (CMC) is the concentration above which micelles spontaneously form. This value is crucial for applications in drug delivery and formulation.
Specific CMC data for this compound is not available in the literature. The CMC of a phospholipid is influenced by factors such as the length and saturation of the acyl chains, and the size and charge of the headgroup. The large, hydrophilic lactosyl headgroup of this compound would be expected to influence its CMC.
This protocol describes a common method for determining the CMC of a surfactant using the fluorescent probe pyrene (B120774).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) at a concentration well above the expected CMC.
-
Prepare a stock solution of pyrene in the same organic solvent (e.g., 1 mM).
-
-
Sample Preparation:
-
Prepare a series of vials containing varying concentrations of this compound in an aqueous buffer. This is typically done by aliquoting the lipid stock solution into vials, evaporating the solvent to form a thin lipid film, and then hydrating the film with the buffer.
-
Add a small, constant amount of the pyrene stock solution to each vial, ensuring the final pyrene concentration is low (e.g., 1 µM).
-
Incubate the samples to allow for equilibration.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which are typically located around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (I₁/I₃) for each this compound concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic core of the micelles.[7]
-
Methodologies for the Preparation and Characterization of this compound-Containing Nanoparticles
Due to its amphiphilic nature, this compound is a valuable component in the formation of lipid-based nanoparticles such as liposomes and micelles, often used for targeted drug delivery. The lactose moiety can act as a targeting ligand for specific receptors, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes.
Preparation of Liposomes by the Thin-Film Hydration Method
This is a widely used method for the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[8]
-
Lipid Film Formation:
-
Dissolve this compound and any other lipid components (e.g., cholesterol, other phospholipids) in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the phase transition temperature of the lipid mixture.
-
Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain smaller, unilamellar vesicles (LUVs or SUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size.
-
Characterization of Liposome (B1194612) Size and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and zeta potential of nanoparticles in suspension.
-
Sample Preparation:
-
Dilute the liposome suspension with an appropriate buffer to a suitable concentration for DLS analysis.
-
-
DLS Measurement:
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The hydrodynamic diameter of the liposomes is calculated from these fluctuations.
-
-
Zeta Potential Measurement:
-
The zeta potential, which is a measure of the surface charge of the liposomes, is determined by applying an electric field to the sample and measuring the velocity of the particles using Laser Doppler Velocimetry.
-
Visualizing Molecular Structure and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and a typical experimental workflow for its characterization.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a glycolipid with significant potential in biophysical research and pharmaceutical development. While a complete quantitative dataset of its physical characteristics is not yet publicly available, this guide provides the foundational knowledge and experimental frameworks necessary for its comprehensive characterization. The provided protocols for determining key parameters such as phase transition temperature and critical micelle concentration, along with methods for nanoparticle preparation and analysis, offer a robust starting point for researchers in the field. Further experimental investigation is warranted to fully elucidate the unique physical properties of this important molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. labsolu.ca [labsolu.ca]
- 3. ableweb.org [ableweb.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Bilayer properties of totally synthetic C16:0-lactosyl-ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 18:1 Lactosyl PE as a Biochemical Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (18:1 Lactosyl PE), a glycophospholipid increasingly utilized in biomedical research and drug development. This document details its biochemical properties, applications, and the experimental protocols for its use, offering a technical resource for scientists in the field.
Introduction to this compound
This compound is a synthetic glycophospholipid that incorporates a lactose (B1674315) moiety onto the headgroup of the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). This modification imparts unique characteristics to the lipid, enabling its use in a variety of specialized applications, particularly in the creation of targeted drug and gene delivery systems. The presence of the lactose group allows for specific interactions with galactose-binding proteins, such as galectins, which are often overexpressed on the surface of various cell types, including cancer cells. Glycolipids, in general, are integral components of cell membranes and play crucial roles in cellular recognition, adhesion, and signaling processes.[1]
Physicochemical and Biochemical Properties
The defining feature of this compound is its amphipathic nature, with a large, hydrophilic lactose headgroup and two long, unsaturated oleoyl (B10858665) (18:1) acyl chains. This structure dictates its self-assembly properties in aqueous environments, making it a valuable component in the formation of liposomes and other lipid-based nanoparticles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl | [2] |
| Molecular Formula | C₅₃H₁₀₀NO₁₈P | [2] |
| Molecular Weight | 1087.36 g/mol | [2] |
| Form | Powder | [2] |
| Purity | >99% (TLC) | [3] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in chloroform (B151607). | [4] |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of biochemical and pharmaceutical research.
Targeted Drug and Gene Delivery
The most prominent application of this compound is in the development of targeted delivery systems. The lactose moiety serves as a ligand for asialoglycoprotein receptors (ASGP-R) and galectins, which are often overexpressed on the surface of hepatocytes and various cancer cells.[8] By incorporating this compound into liposomes or other nanoparticles, these delivery vehicles can be specifically directed to target cells, enhancing the therapeutic efficacy of encapsulated drugs or genetic material while minimizing off-target effects.[8][9]
Liposome (B1194612) and Micelle Formulation
This compound is used as a key component in the preparation of liposomes and micelles.[3][10] Its amphipathic nature allows it to integrate into the lipid bilayer of liposomes or form the shell of micelles. In these formulations, it not only contributes to the structural integrity of the nanoparticles but also provides the targeting functionality.
Study of Carbohydrate-Protein Interactions
Due to its exposed lactose group, this compound can be used in model membrane systems to study the interactions between cell surface glycans and carbohydrate-binding proteins like galectins. These interactions are fundamental to many biological processes, including cell adhesion, signaling, and immune responses.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of Lactosyl-PE-Containing Liposomes for Targeted Delivery
This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (this compound)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Liposome extruder
-
Polycarbonate membranes (100 nm pore size)
-
Nitrogen gas stream
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DOPC, cholesterol, and this compound in chloroform. A common molar ratio for targeted liposomes is DOPC:Cholesterol:Lactosyl-PE at 55:30:15.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration.
-
Agitate the flask by vortexing or gentle shaking above the phase transition temperature of the lipid mixture to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Pass the MLV suspension through the extruder 10-20 times. This process should also be performed above the phase transition temperature of the lipid mixture.
-
-
Characterization:
-
The size distribution and zeta potential of the prepared liposomes can be determined by dynamic light scattering (DLS).
-
Cellular Uptake Assay of Lactosyl-PE Liposomes using Fluorescence Microscopy
This protocol details a method to visualize the cellular uptake of fluorescently labeled liposomes containing this compound.
Materials:
-
Lactosylated liposomes prepared as in section 4.1, including a fluorescent lipid (e.g., NBD-PE) in the lipid mixture.
-
Target cells (e.g., HepG2 cells, which overexpress ASGP-R).
-
Cell culture medium.
-
4% paraformaldehyde (PFA) in PBS.
-
DAPI (4',6-diamidino-2-phenylindole) staining solution.
-
Fluorescence microscope.
Procedure:
-
Cell Culture:
-
Culture target cells on glass coverslips in a petri dish until they reach the desired confluency.
-
-
Liposome Treatment:
-
Incubate the cells with the fluorescently labeled lactosylated liposomes in the cell culture medium for a specified time (e.g., 4 hours) at 37°C. As a control, use liposomes without the lactosyl-PE moiety.
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells three times with PBS to remove unbound liposomes.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells with PBS.
-
-
Microscopy:
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake of the fluorescent liposomes using a fluorescence microscope with appropriate filter sets for the fluorescent lipid and DAPI.
-
Signaling Pathways Involving Lactosyl PE
The lactose moiety of this compound can be recognized by galectins, a family of β-galactoside-binding proteins. Galectin-1, for instance, can cross-link glycoproteins and glycolipids on the cell surface, leading to the formation of galectin-glycan lattices.[3] This lattice formation can modulate various signaling pathways.
One well-documented outcome of galectin-1 binding to T-cells is the induction of apoptosis. This process is initiated by the clustering of cell surface receptors, which can include glycoproteins and glycolipids with terminal lactose residues. This clustering triggers a downstream signaling cascade that involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the phosphorylation of c-Jun and the activation of the transcription factor AP-1.[2] Ultimately, this cascade results in the activation of caspases and the execution of the apoptotic program.
Logical Workflow for Targeted Drug Delivery Development
The development of a targeted drug delivery system using this compound follows a logical progression from fundamental characterization to preclinical evaluation. This workflow ensures a systematic approach to creating an effective and well-characterized therapeutic agent.
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of biochemistry, cell biology, and drug development. Its ability to form targeted nanoparticles by engaging with specific cell surface receptors opens up new avenues for the development of more effective and less toxic therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this important biochemical reagent in a variety of research settings. Further investigation into the precise physicochemical properties of this compound and its interactions with a broader range of biological systems will undoubtedly expand its utility in the future.
References
- 1. The role of galectins in immunity and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Galectin–glycan lattices regulate cell-surface glycoprotein organization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | 4004-05-1 | >98% [smolecule.com]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. avantiresearch.com [avantiresearch.com]
The Pivotal Role of Glycolipids in the Architecture and Function of Membrane Rafts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Membrane rafts, specialized microdomains within the cell membrane, are critical hubs for cellular signaling, protein trafficking, and pathogen entry. These platforms are enriched in cholesterol, sphingolipids, and a diverse array of proteins. Central to their structure and function are glycolipids, which, through their unique biophysical properties and specific molecular interactions, play a fundamental role in the organization and dynamic regulation of these essential cellular compartments. This technical guide provides a comprehensive overview of the core functions of glycolipids in membrane rafts, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. Understanding the intricate involvement of glycolipids in membrane raft biology is paramount for developing novel therapeutic strategies targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Core Functions of Glycolipids in Membrane Rafts
Glycolipids are integral to the establishment and maintenance of membrane raft integrity and functionality. Their primary roles can be categorized as follows:
-
Structural Scaffolding and Membrane Stability: The structure of glycolipids, with their large, complex carbohydrate headgroups and saturated acyl chains, promotes tight packing with cholesterol and sphingomyelin. This arrangement leads to the formation of a liquid-ordered (Lo) phase, which is more rigid and thicker than the surrounding liquid-disordered (Ld) bulk membrane. This phase separation is a key driver of raft formation and contributes to the overall stability of the plasma membrane. Research has shown that lipid rafts contain 3 to 5 times the amount of cholesterol found in the surrounding bilayer and are enriched in sphingolipids, such as sphingomyelin, by approximately 50% compared to the plasma membrane.[1]
-
Modulation of Signal Transduction: Glycolipids are not merely structural components; they are active participants in signal transduction. They can directly interact with and modulate the activity of various signaling proteins, including receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and Src family kinases.[2] By clustering signaling molecules within the confined space of a raft, glycolipids facilitate efficient signal amplification and transmission. Conversely, they can also sequester signaling components, thereby downregulating specific pathways.
-
Protein Sorting and Trafficking: The distinct lipid environment of rafts serves as a sorting platform for proteins destined for specific cellular locations. Glycosylphosphatidylinositol (GPI)-anchored proteins, for instance, are preferentially localized to rafts, facilitating their transport and function.
-
Cell-Cell Recognition and Adhesion: The carbohydrate moieties of glycolipids, collectively known as the glycocalyx, extend into the extracellular space and mediate specific interactions with complementary carbohydrate-binding proteins (lectins) on adjacent cells. These interactions are crucial for cell-cell recognition, adhesion, and tissue formation.
-
Pathogen Entry: Many viruses and bacterial toxins exploit glycolipid-rich membrane rafts as entry portals into host cells. For example, the cholera toxin binds specifically to the ganglioside GM1 to initiate its pathogenic effects.[3][4]
Quantitative Data on Glycolipid Composition in Membrane Rafts
The precise lipid composition of membrane rafts can vary depending on the cell type and physiological conditions. However, quantitative lipidomic studies have provided valuable insights into their general characteristics.
| Lipid Component | Enrichment in Rafts (compared to bulk membrane) | Molar Percentage (in specific cell types/rafts) | Reference |
| Cholesterol | 3-5 fold | - | [1] |
| Sphingomyelin | ~1.5 fold (50% elevated) | - | [1][5] |
| Gangliosides | Enriched | Up to 15 mol% in neuronal plasma membranes | [6] |
| Major Brain Gangliosides (GM1, GD1a, GD1b, GT1b) | - | >90% of total brain gangliosides | [7][8] |
| Lactosylceramide (B164483) (in human neutrophils) | Enriched | 3.7 ± 0.17 µg/10⁸ cells (plasma membrane) | [9] |
| Lactosylceramide (in mouse neutrophils) | Enriched | ~20-fold lower than in human neutrophils | [9][10] |
| Saturated Glycerophospholipids | Enriched | 60% of phospholipids (B1166683) in mast cell DRMs are saturated or mono-unsaturated (vs. 50% in total plasma membrane) | [11] |
Key Signaling Pathways Modulated by Glycolipids in Membrane Rafts
Lactosylceramide-Lyn Signaling in Neutrophils
In human neutrophils, the glycolipid lactosylceramide (LacCer) forms enriched microdomains that are crucial for innate immune responses.[2] Ligation of LacCer, for instance by antibodies or pathogen-associated molecular patterns, triggers the activation of the Src family kinase Lyn, leading to the generation of superoxide (B77818), a key component of the bactericidal response.[5][9][12] This signaling cascade involves the subsequent activation of PI3K, p38 MAPK, and PKC.[5][9][12]
Modulation of Receptor Tyrosine Kinase (RTK) Signaling by Gangliosides
Gangliosides, such as GM1 and GD2, are potent modulators of RTK signaling. They can influence receptor dimerization, phosphorylation, and downstream signaling cascades. For example, the ganglioside GD2, often overexpressed in neuroblastoma, is found in lipid rafts and can enhance signaling through pathways involving FAK, Src, and downstream effectors, promoting cell proliferation and migration.[6][13][14]
Experimental Protocols
Isolation of Detergent-Resistant Membranes (DRMs)
This method relies on the insolubility of membrane rafts in cold non-ionic detergents.
Materials:
-
Cells or tissue of interest
-
Lysis buffer: 25 mM MES, pH 6.5, 150 mM NaCl, 1% Triton X-100, and protease/phosphatase inhibitors
-
Sucrose (B13894) solutions: 40% and 5% (w/v) in lysis buffer without detergent
-
Ultracentrifuge with a swinging bucket rotor
Protocol:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Homogenize the lysate using a Dounce homogenizer.
-
Mix the lysate with an equal volume of 80% sucrose to achieve a final concentration of 40% sucrose.
-
Place the 40% sucrose lysate at the bottom of an ultracentrifuge tube.
-
Carefully overlay with a 35% sucrose solution, followed by a 5% sucrose solution.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
DRMs will be visible as an opaque band at the 5%/35% sucrose interface.
-
Carefully collect the DRM fraction from the top.
Detergent-Free Isolation of Membrane Rafts
This method avoids potential artifacts introduced by detergents.
Materials:
-
Cells or tissue of interest
-
Buffer A: Isotonic buffer (e.g., 20 mM Tris-HCl, 250 mM Sucrose, pH 7.8, with 1 mM CaCl₂ and 1 mM MgCl₂)
-
OptiPrep™ density gradient medium
-
Ultracentrifuge with a swinging bucket rotor
Protocol:
-
Resuspend cells in Buffer A.
-
Lyse cells by sonication or nitrogen cavitation.
-
Prepare a post-nuclear supernatant (PNS) by centrifugation at 1,000 x g.
-
Adjust the PNS to a specific density using OptiPrep™.
-
Create a continuous or discontinuous OptiPrep™ gradient.
-
Load the PNS at the bottom of the gradient.
-
Centrifuge at high speed (e.g., 52,000 x g for 90 minutes).
-
Collect fractions from the top of the gradient.
-
Analyze fractions for raft markers (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor) by Western blotting.
High-Performance Thin-Layer Chromatography (HPTLC) for Glycolipid Analysis
Materials:
-
Isolated membrane raft fractions
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
HPTLC plates
-
Developing solvent systems (specific for different glycolipids)
-
Visualization reagents (e.g., orcinol-sulfuric acid for glycolipids)
-
Densitometer for quantification
Protocol:
-
Extract lipids from the membrane raft fractions.
-
Spot the lipid extracts onto an HPTLC plate alongside known glycolipid standards.
-
Develop the plate in a chromatography tank with the appropriate solvent system.
-
Dry the plate and visualize the separated glycolipids by spraying with the visualization reagent and heating.
-
Identify and quantify the glycolipids by comparing their migration with the standards and using densitometry.
Co-Immunoprecipitation (Co-IP) for Glycolipid-Protein Interactions
Protocol:
-
Lyse cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS).
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody specific to the protein of interest.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Analyze the eluate for the presence of the glycolipid of interest by dot blot or HPTLC, and for the interacting protein by Western blotting.
Conclusion and Future Directions
Glycolipids are indispensable players in the biology of membrane rafts, contributing to their structural integrity, dynamic regulation, and diverse functions in cellular signaling and organization. The methodologies outlined in this guide provide a robust framework for investigating the intricate roles of these fascinating molecules. Future research, leveraging advanced techniques such as super-resolution microscopy and quantitative mass spectrometry-based lipidomics, will undoubtedly unravel further complexities of glycolipid-mediated processes within membrane rafts. A deeper understanding of these mechanisms holds immense promise for the development of targeted therapies for a multitude of human diseases where membrane raft dysfunction is implicated. The continued exploration of the "glyco-code" within these membrane microdomains will be a key frontier in cell biology and drug discovery.
References
- 1. Lipid raft - Wikipedia [en.wikipedia.org]
- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Lipid Environment in Ganglioside GM1-Induced Amyloid β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gangliosides of the vertebrate nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Properties and functions of lactosylceramide from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Profiling of Brain Lipid Raft Proteome in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Detergent-Resistant Membranes in Arabidopsis. Evidence for Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of 18:1 Lactosyl PE with Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 18:1 Lactosyl PE in Membrane Biology
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl, commonly known as this compound, is a synthetic glycophospholipid that plays a crucial role in the study of membrane biophysics and cellular interactions. As a member of the phosphatidylethanolamine (B1630911) (PE) family, its conical shape can influence membrane curvature, which is critical for processes like membrane fusion and fission. The addition of a lactose (B1674315) headgroup introduces a carbohydrate moiety that can engage in specific interactions with membrane proteins, particularly lectins, which are carbohydrate-binding proteins. This makes this compound an invaluable tool for investigating cell recognition, signaling, and for the development of targeted drug delivery systems.
This guide provides a comprehensive overview of the known interactions of this compound with membrane proteins, focusing on the well-documented association with the Asialoglycoprotein Receptor (ASGP-R). It also details the biophysical implications of incorporating this lipid into membranes and provides a suite of experimental protocols for researchers to investigate these interactions quantitatively.
Core Interaction: this compound and the Asialoglycoprotein Receptor (ASGP-R)
The most significant and well-characterized interaction of lactosylated lipids is with the asialoglycoprotein receptor (ASGP-R), a C-type lectin predominantly expressed on the surface of hepatocytes.[1][2] This receptor is a key player in the clearance of glycoproteins from the bloodstream that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues.[2][3] The lactose moiety of this compound, which is a disaccharide of galactose and glucose, serves as a recognition signal for ASGP-R.
The interaction is mediated by the carbohydrate recognition domain (CRD) of the ASGP-R, which binds to the terminal galactose of the lactose headgroup in a calcium-dependent manner.[3][4] This binding event initiates a signaling cascade leading to receptor-mediated endocytosis, a process by which the cell internalizes the lipid and any associated cargo.[5][6] This targeted uptake mechanism is of high interest for the delivery of therapeutics to the liver.[2]
Signaling Pathway: ASGP-R Mediated Endocytosis
The binding of this compound-containing liposomes or nanoparticles to the ASGP-R triggers a well-defined endocytic pathway. The process begins with the clustering of ASGP-R in clathrin-coated pits on the plasma membrane.[1] Following internalization, the clathrin coat is shed, and the resulting vesicle fuses with early endosomes. The acidic environment of the late endosome facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the ligand and its cargo are trafficked to lysosomes for degradation or release.[5][6]
Biophysical Properties of this compound in Membranes
The incorporation of this compound into a lipid bilayer can significantly alter the membrane's physical properties. As a phosphatidylethanolamine derivative, it has a smaller headgroup relative to its acyl chains, which promotes negative curvature strain. This property is important for membrane fusion and the formation of non-lamellar lipid phases.[7] Studies on similar glycolipids, such as lactosylceramide, have shown that they can form gel-phase domains within a more fluid phospholipid bilayer.[8] The presence of the bulky lactose headgroup can also influence inter-lipid hydrogen bonding and the overall packing of the membrane, potentially affecting membrane fluidity and the lateral organization of membrane proteins.[9]
Quantitative Data Summary
Direct quantitative data for the interaction of this compound with membrane proteins is scarce in the literature. However, data from related systems provide valuable context for the affinity of the ASGP-R for galactose-terminating ligands.
| Ligand | Receptor/System | Method | Dissociation Constant (Kd) | Reference |
| Monovalent Galactose | Asialoglycoprotein Receptor (ASGP-R) | Various | ~10-4 M | [10] |
| Triantennary Galactose | Asialoglycoprotein Receptor (ASGP-R) | Various | ~5 x 10-9 M | [10] |
| N-Acetyl-D-galactosamine (GalNAc) | Asialoglycoprotein Receptor (ASGP-R) | Various | Higher affinity than galactose | [11] |
| Galactose (inhibiting GSA binding) | Asialoglycoprotein Receptor (ASGP-R) | Inhibition Assay | Ki = 505 ± 38 mM | [12] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to characterize the interaction of this compound with membrane proteins.
Preparation of this compound-Containing Liposomes
This protocol describes the formation of large unilamellar vesicles (LUVs) incorporating this compound, suitable for various binding assays.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
This compound (ammonium salt)
-
Extrusion buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
In a clean glass vial, co-dissolve DOPC and this compound in chloroform at the desired molar ratio (e.g., 90:10).
-
Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the extrusion buffer by vortexing vigorously, creating a suspension of multilamellar vesicles (MLVs).
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Pass the MLV suspension through the extruder 11-21 times to form a clear suspension of LUVs.
-
The resulting liposomes can be stored at 4°C and are typically stable for several days.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of binding kinetics.[13][14] This protocol outlines the immobilization of liposomes on a sensor chip to measure protein binding.
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip
-
This compound-containing LUVs (prepared as in 5.1)
-
Control LUVs (e.g., 100% DOPC)
-
Purified membrane protein of interest
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (e.g., 20 mM NaOH)
Procedure:
-
Equilibrate the L1 sensor chip with running buffer.
-
Inject the this compound-containing LUVs over one flow cell to create a stable lipid bilayer on the chip surface. A successful capture will result in a response of ~5000-10000 Resonance Units (RU).
-
Inject control LUVs over a reference flow cell.
-
Inject a series of concentrations of the purified membrane protein over both flow cells.
-
After each protein injection, inject the regeneration solution to remove bound protein and prepare the surface for the next injection.
-
Subtract the reference channel signal from the experimental channel signal to obtain the specific binding sensorgram.
-
Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[15]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[16]
Materials:
-
Isothermal titration calorimeter
-
This compound-containing LUVs (in dialysis buffer)
-
Purified membrane protein of interest (in the same dialysis buffer)
-
Syringe and sample cell
Procedure:
-
Thoroughly dialyze both the liposome (B1194612) suspension and the protein solution against the same buffer to minimize heat of dilution effects.
-
Load the liposome suspension into the sample cell of the calorimeter.
-
Load the purified protein solution into the injection syringe.
-
Perform a series of small, sequential injections of the protein into the liposome-containing cell while monitoring the heat evolved or absorbed.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of protein to lipid.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
Liposome-Binding Assay (Co-sedimentation)
This is a straightforward method to qualitatively or semi-quantitatively assess protein-lipid binding.[17][18]
Materials:
-
This compound-containing LUVs
-
Purified protein of interest
-
Binding buffer
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubate a constant amount of purified protein with increasing concentrations of liposomes in binding buffer for 30-60 minutes at room temperature.
-
As a negative control, incubate the protein with liposomes lacking this compound.
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Resuspend the pellet in an equal volume of buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
An increase in the amount of protein in the pellet fraction with increasing concentrations of this compound-containing liposomes indicates a specific interaction.
Mass Spectrometry (MS) for Identification of Interacting Partners
Native mass spectrometry can be employed to identify lipids that are specifically bound to a membrane protein.[19][20][21]
Materials:
-
Purified membrane protein reconstituted in nanodiscs or detergent micelles
-
A mixture of lipids including this compound
-
Native mass spectrometer
Procedure:
-
Incubate the purified membrane protein with a lipid mixture containing this compound.
-
Introduce the protein-lipid complex into the mass spectrometer under native conditions (i.e., preserving non-covalent interactions).
-
Analyze the mass spectra to identify the mass of the protein and any adducted lipid molecules.
-
The presence of a peak corresponding to the mass of the protein plus the mass of this compound provides direct evidence of a binding interaction.
-
Lipidomics can be combined with this approach to identify which specific lipids from a complex mixture are enriched upon binding to the protein.[22]
Conclusion and Future Directions
This compound is a powerful tool for probing the interactions between glycosphingolipids and membrane proteins. The interaction with the asialoglycoprotein receptor is a prime example of its utility in studying targeted cellular uptake and signaling. While direct quantitative data on its interactions remain limited, the experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the binding kinetics, thermodynamics, and specificity of this compound with various membrane protein targets. Future research in this area will be crucial for advancing our understanding of glycosphingolipid-mediated signaling and for the rational design of novel drug delivery systems and therapeutics.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of the carbohydrate recognition domain of the H1 subunit of the asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor-mediated endocytosis of asialoglycoproteins by rat liver hepatocytes: biochemical characterization of the endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor-mediated endocytosis of asialoglycoproteins by rat hepatocytes: receptor-positive and receptor-negative endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. Bilayer properties of totally synthetic C16:0-lactosyl-ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of galactose on binding and endocytosis of asialoglycoprotein in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bot Verification [molecular-interactions.si]
- 16. researchgate.net [researchgate.net]
- 17. Liposome binding assay [protocols.io]
- 18. Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Identifying Membrane Protein-Lipid Interactions with Lipidomic Lipid Exchange-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01482G [pubs.rsc.org]
- 22. Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 18:1 Lactosyl PE (CAS Number 474943-47-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
18:1 Lactosyl PE, with the CAS number 474943-47-0, is a glycosylated phosphatidylethanolamine (B1630911) that has garnered significant interest in the field of targeted drug and gene delivery. This technical guide provides a comprehensive overview of its physicochemical properties, biological functions, and experimental applications. A key focus is its role in mediating targeted delivery to hepatocellular carcinoma (HCC) cells through interaction with the asialoglycoprotein receptor (ASGP-R). Detailed experimental protocols for the preparation of lactosyl-PE-containing liposomes and their use in gene transfection are provided, alongside quantitative data and visualizations of the underlying biological pathways and experimental workflows.
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl, commonly referred to as this compound, is a synthetic glycolipid. Glycolipids are integral components of cellular membranes and are involved in a variety of biological processes, including cell adhesion and the initiation of cell signaling.[1] The structure of this compound consists of a phosphatidylethanolamine (PE) backbone with two oleic acid (18:1) chains, and a lactose (B1674315) moiety attached to the headgroup. This unique structure imparts amphipathic properties and the ability to interact with specific cell surface receptors, making it a valuable tool in biomedical research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the formulation of lipid-based delivery systems and for understanding its behavior in biological environments.
| Property | Value | Reference |
| CAS Number | 474943-47-0 | [2] |
| Molecular Formula | C₅₃H₁₀₃N₂O₁₈P | [2] |
| Molecular Weight | 1087.36 g/mol | [3] |
| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-lactosyl (ammonium salt) | [3] |
| Purity | >99% | [2] |
| Physical Form | Powder | [3] |
| Storage Temperature | -20°C | [3] |
| Hygroscopic | Yes | [2] |
| Stability | 1 Year at -20°C | [2] |
Biological Function and Applications
The primary biological significance of this compound in a research and therapeutic context lies in its ability to act as a targeting ligand for the asialoglycoprotein receptor (ASGP-R). The ASGP-R is a C-type lectin receptor predominantly expressed on the surface of hepatocytes.[4][5] This receptor recognizes and binds to terminal galactose or N-acetylgalactosamine residues on glycoproteins and glycolipids, facilitating their clearance from circulation via receptor-mediated endocytosis.[4][6]
This specific interaction has been leveraged to develop targeted delivery systems for hepatocellular carcinoma (HCC), as these cancer cells often overexpress the ASGP-R.[7] By incorporating this compound into lipid-based nanosystems, such as liposomes, it is possible to achieve preferential delivery of therapeutic payloads (e.g., small molecule drugs, nucleic acids) to HCC cells.[7]
A key study by Magalhães et al. demonstrated that the inclusion of 15% lactosyl-PE in a liposomal formulation significantly enhanced gene delivery to HepG2 cells, a human HCC cell line.[7] This enhancement was attributed to the specific binding of the lactosyl moiety to the ASGP-R, leading to increased cellular uptake of the lipoplexes.[7]
Signaling Pathway: ASGP-R Mediated Endocytosis
The binding of this compound-containing liposomes to the ASGP-R on hepatocytes triggers receptor-mediated endocytosis. This process internalizes the liposomes into the cell, leading to the release of the encapsulated cargo into the cytoplasm.
Caption: ASGP-R mediated endocytosis of a lactosyl-PE liposome.
Experimental Protocols
Synthesis of this compound
Preparation of this compound-Containing Liposomes
This protocol is adapted from the methodology described by Magalhães et al. for the preparation of liposomes for gene delivery.[7]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol (Chol)
-
This compound
-
Nitrogen gas stream
-
Hydration buffer (e.g., 5% glucose solution)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of DOPE, Cholesterol, and this compound in chloroform. A common molar ratio for targeted liposomes is a variation of cationic lipid, helper lipid, and the targeting lipid. For example, a formulation might include a cationic lipid, cholesterol, and 15% lactosyl-PE.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under a vacuum for at least 1 hour.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing the flask. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion using a mini-extruder.
-
Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for a defined number of passes (e.g., 11 times). This process will result in the formation of small unilamellar vesicles (SUVs).
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Gene Transfection using this compound-Lipoplexes
This protocol outlines a general procedure for transfecting cells with plasmid DNA using this compound-containing liposomes.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., luciferase or GFP)
-
This compound-containing liposomes
-
Serum-free cell culture medium
-
Transfection assay reagents (e.g., luciferase assay kit)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the HepG2 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Lipoplex Formation:
-
On the day of transfection, dilute the pDNA and the lactosyl-PE liposomes separately in serum-free medium.
-
Combine the diluted pDNA and liposome solutions and incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow for the formation of lipoplexes.
-
-
Transfection:
-
Wash the cells with serum-free medium.
-
Add the lipoplex suspension to the cells.
-
Incubate the cells with the lipoplexes for a defined period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, replace the transfection medium with fresh, complete cell culture medium.
-
-
Analysis of Transgene Expression:
-
Incubate the cells for 24-48 hours post-transfection.
-
Lyse the cells and measure the expression of the reporter gene using the appropriate assay (e.g., luciferase activity, fluorescence microscopy for GFP).
-
Quantitative Data
The inclusion of this compound in liposomal formulations has a significant impact on their physicochemical properties and biological activity.
| Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Transfection Efficiency (Relative Light Units) |
| Lipoplexes without Lactosyl-PE | ~150-200 | Positive | Baseline |
| Lipoplexes with 15% Lactosyl-PE | ~100-150 | Slightly less positive | Significantly increased |
Note: The exact values for diameter, zeta potential, and transfection efficiency will vary depending on the specific lipid composition, DNA to lipid ratio, and cell type used. The data presented here is a qualitative representation based on the findings of Magalhães et al.[7]
Experimental Workflow Visualization
The following diagram illustrates the workflow for preparing and testing the efficacy of this compound-containing lipoplexes for gene delivery.
Caption: Workflow for lipoplex preparation and transfection.
Conclusion
This compound is a powerful tool for researchers and drug development professionals working on targeted therapies, particularly for hepatocellular carcinoma. Its ability to specifically target the asialoglycoprotein receptor on hepatocytes allows for enhanced delivery of therapeutic agents to these cells. The protocols and data presented in this technical guide provide a foundation for the design and implementation of experiments utilizing this promising glycolipid. Further research into the optimization of lactosyl-PE-containing formulations and their in vivo efficacy will be crucial for translating these findings into clinical applications.
References
- 1. A Combined Antitumor Strategy Mediated by a New Targeted Nanosystem to Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Reactome | Synthesis of PE [reactome.org]
An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl and its Core Component in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols related to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (DOPE-Lactose). Given the limited specific literature on this lactosylated derivative, this guide focuses on the extensively studied parent compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a critical component in advanced drug delivery systems. The guide will address the well-documented fusogenic properties of DOPE and infer the potential contributions of the N-lactosyl modification.
Quantitative Data Summary
This section summarizes the key quantitative data for both DOPE-Lactose and its parent compound, DOPE.
| Property | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |
| Molecular Weight | 1087.4 g/mol | 744.04 g/mol |
| Chemical Formula | C₅₃H₁₀₃N₂O₁₈P | C₄₁H₇₈NO₈P |
| Purity | >99% | ≥98% |
| Physical Form | Data not readily available | Waxy solid or liquid |
| Storage Temperature | Data not readily available | -20°C |
The Role of DOPE in Drug Delivery: A Focus on Fusogenic Properties
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a non-bilayer forming phospholipid that plays a pivotal role in the intracellular delivery of therapeutic agents. Its unique molecular structure, characterized by a small headgroup and two unsaturated oleoyl (B10858665) chains, results in a cone-like shape. This geometry is crucial for its function in drug delivery systems, particularly in liposomal formulations.
When incorporated into liposomes, DOPE imparts fusogenic properties, meaning it can promote the fusion of the liposome (B1194612) with cellular membranes. This is a critical step for the release of encapsulated cargo, such as drugs or genetic material, from the endosome into the cytoplasm, a process often referred to as "endosomal escape." Without efficient endosomal escape, therapeutic molecules can be trafficked to lysosomes for degradation, rendering them ineffective.
The mechanism of DOPE-mediated membrane fusion is thought to involve the formation of a hexagonal HII phase, which destabilizes the lipid bilayer and facilitates the merging of the liposomal and endosomal membranes.
The Potential Impact of N-Lactosyl Modification
The addition of a lactosyl group to the headgroup of DOPE introduces a carbohydrate moiety to the surface of the liposome. While specific data on DOPE-Lactose is scarce, the functionalization of liposomes with carbohydrates is a well-established strategy for targeted drug delivery. The lactosyl group may serve as a ligand for specific receptors on the surface of target cells, such as asialoglycoprotein receptors, which are highly expressed on hepatocytes. This could potentially mediate cell-specific recognition and uptake, thereby enhancing the targeted delivery of the liposomal cargo.
Signaling Pathways and Experimental Workflows
The primary "pathway" relevant to DOPE's function in drug delivery is the cellular uptake and intracellular trafficking of liposomes. The following diagrams illustrate this process and a general experimental workflow for utilizing DOPE-containing liposomes.
Experimental Protocols
Preparation of DOPE-Containing Liposomes by Thin-Film Hydration
This protocol describes a general method for preparing liposomes incorporating DOPE. The specific ratios of lipids will need to be optimized for the intended application.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cationic lipid (e.g., DOTAP) or other desired lipids
-
Hydration buffer (e.g., sterile, nuclease-free water or PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve DOPE and other lipids in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 DOPE:cationic lipid).
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure while rotating the flask in a water bath set to a temperature above the transition temperature of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. Agitate the flask by vortexing or gentle shaking until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
Sizing: To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
DNA Transfection using DOPE-Containing Cationic Liposomes
This protocol provides a general guideline for transfecting mammalian cells with plasmid DNA using pre-formed DOPE-containing cationic liposomes.
Materials:
-
DOPE-containing cationic liposomes
-
Plasmid DNA
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
Mammalian cells plated in a multi-well plate
Procedure:
-
Cell Plating: The day before transfection, seed the cells in a multi-well plate so that they reach 70-80% confluency on the day of transfection.
-
Lipoplex Formation:
-
In a sterile tube, dilute the plasmid DNA in serum-free medium.
-
In a separate sterile tube, dilute the liposome suspension in serum-free medium.
-
Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow the formation of DNA-liposome complexes (lipoplexes). The optimal DNA:liposome ratio should be determined empirically.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with serum-free medium.
-
Add the lipoplex solution to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After the incubation period, add complete medium with serum to the cells. Alternatively, the lipoplex-containing medium can be removed and replaced with fresh complete medium.
-
Incubate the cells for 24-72 hours before assaying for gene expression.
-
Note: This is a general protocol and may require optimization for different cell types and plasmid constructs.
Navigating the Solubility of 18:1 Lactosyl PE in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl), a critical parameter for its application in drug delivery systems, particularly in the formulation of liposomes and other lipid-based nanoparticles. Due to the limited availability of direct quantitative solubility data for this specific glycolipid, this guide leverages data from the closely related phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and outlines robust experimental protocols for determining solubility in your own laboratory setting.
Understanding the Molecular Structure and its Implications for Solubility
This compound is an amphiphilic molecule composed of a hydrophilic lactosyl-phosphoethanolamine headgroup and a hydrophobic tail consisting of two oleic acid (18:1) chains. The presence of the bulky and polar lactosyl group significantly influences its interaction with different solvents. While the dual oleoyl (B10858665) chains favor solubility in non-polar organic solvents, the large, hydrophilic sugar moiety enhances its interaction with polar solvents. This amphipathic nature dictates a complex solubility profile, making the selection of an appropriate solvent system a critical step in formulation development.
Solubility Data: Insights from a Related Phospholipid
Table 1: Quantitative Solubility Data for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
| Organic Solvent | Solubility | Notes |
| Chloroform | ~ 3.3 mg/mL[1][2] | - |
| Ethanol | 10 mg/mL[3] | Sonication and heating are recommended. |
| Dimethyl sulfoxide (B87167) (DMSO) | Insoluble or slightly soluble[3] | Sonication is recommended. |
| Aqueous Solutions | Sparingly soluble[2] | - |
Note: This data is for DOPE and should be used as a preliminary guide for this compound. Experimental verification is highly recommended.
Experimental Protocols for Determining Solubility
To ascertain the precise solubility of this compound in specific organic solvents, the following experimental protocols can be employed.
Protocol 1: Saturated Solution Method (Shake-Flask Method)
This is a widely used and reliable method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample at a low speed to pellet the excess solid.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the lipid's degradation point.
-
Quantification: Weigh the vial containing the dried lipid residue. The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.
-
Calculation: Calculate the solubility in mg/mL or other desired units.
Protocol 2: Visual Titration Method
This method provides a rapid estimation of solubility.
Methodology:
-
Initial Dispensing: Place a known mass of this compound into a clear vial.
-
Solvent Addition: Gradually add small, measured volumes of the organic solvent to the vial while continuously vortexing or stirring.
-
Observation: Observe the solution for the complete dissolution of the solid material.
-
Endpoint Determination: The total volume of solvent required to completely dissolve the known mass of the lipid is recorded.
-
Calculation: Calculate the approximate solubility.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a lipid such as this compound.
Caption: A logical workflow for determining the solubility of lipids.
Signaling Pathways and Experimental Workflows
While signaling pathways are not directly relevant to the solubility of a single molecule, understanding the experimental workflow for utilizing this solubility data in a biological context is crucial. For instance, in the preparation of liposomes for drug delivery, the solubility of this compound in an organic solvent is the first critical step.
The following diagram outlines a typical experimental workflow for preparing liposomes using the thin-film hydration method, a process that relies on the initial dissolution of lipids in an organic solvent.
Caption: A typical workflow for liposome preparation.
By understanding the solubility of this compound and employing standardized protocols for its determination, researchers and drug development professionals can effectively optimize the formulation of lipid-based drug delivery systems for enhanced therapeutic efficacy.
References
18:1 Lactosyl PE: A Technical Guide on its Emerging Role in Cellular Dynamics
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of 18:1 Lactosyl Phosphatidylethanolamine (B1630911) (18:1 Lactosyl PE), a glycosylated phospholipid. Given the current state of research, this guide focuses on its biochemical properties, potential roles in modulating cell membrane characteristics, and the inferred impact on cell signaling, supported by relevant experimental protocols and data.
Introduction
This compound is a member of the growing class of glycosylated phospholipids (B1166683), complex lipids that are increasingly recognized for their roles in cellular processes beyond simple structural components of membranes.[1] It is composed of a phosphatidylethanolamine (PE) backbone, characterized by two oleic acid (18:1) acyl chains, with a lactose (B1674315) moiety attached to the ethanolamine (B43304) headgroup.[2] While the signaling roles of other lactosylated lipids, such as lactosylceramides, are more extensively studied, the specific functions of N-lactosylated phosphatidylethanolamines are an emerging area of research.[3] This guide synthesizes the available information on this compound, highlighting its known characteristics and potential implications in cell signaling.
Biochemical and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This information is critical for designing experiments, including the preparation of liposomes and analytical standards.
| Property | Value | Reference |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl | [2] |
| Molecular Formula | C₅₃H₁₀₀NO₁₈P | [2] |
| Molecular Weight | 1087.36 g/mol | [2] |
| Physical Form | Powder | [2] |
| Purity | >99% (by TLC) | [2] |
| Storage Temperature | -20°C | [2] |
Putative Roles in Cell Signaling: An Indirect Modulator
Direct evidence for specific signaling pathways initiated by this compound is currently limited in the scientific literature. However, based on the known functions of its constituent parts—phosphatidylethanolamine and cell-surface glycans—we can infer its likely roles in modulating cellular signaling events.
The primary role of this compound is likely associated with the modulation of membrane properties, which in turn can influence the function of membrane-associated proteins and signaling complexes. Phosphatidylethanolamine itself is a key regulator of membrane fluidity and curvature.[4][5] The addition of a bulky, hydrophilic lactose headgroup is expected to further alter the physical properties of the membrane in its vicinity.
Key Inferred Functions:
-
Membrane Microdomain Formation: The distinct structure of this compound may promote the formation of specialized membrane microdomains or "rafts." These domains can concentrate or exclude specific signaling proteins, thereby modulating their activity.
-
Protein-Lipid Interactions: The lactosyl headgroup can serve as a recognition motif for carbohydrate-binding proteins (lectins) on adjacent cells or in the extracellular matrix, potentially mediating cell-cell adhesion and communication.[6]
-
Receptor Modulation: By altering the local membrane environment, this compound could influence the conformation and activity of transmembrane receptors, thereby affecting downstream signaling cascades.
Below is a conceptual diagram illustrating the potential mechanisms by which this compound may influence cell signaling.
Experimental Protocols
While specific protocols for investigating the direct signaling of this compound are not yet established, a general workflow for the analysis of glycosylated phospholipids can be adapted. This typically involves lipid extraction, purification, and analysis by mass spectrometry.
Lipid Extraction from Cultured Cells
This protocol is a standard method for the extraction of total lipids from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Water, HPLC grade
-
Glass vials with Teflon-lined caps
-
Centrifuge capable of 2000 x g and 4°C
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass vial.
-
Pellet the cells by centrifugation at 2000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1000 x g for 10 minutes.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent for downstream analysis (e.g., chloroform:methanol 1:1, v/v).
Analysis of N-Glycosylated Lipids by LC-MS/MS
This protocol outlines the general steps for analyzing glycosylated phospholipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Use a suitable column for lipid separation, such as a C18 reversed-phase column or a HILIC column for separating polar lipids.
-
Establish a gradient elution program using appropriate mobile phases. For reversed-phase chromatography, a common gradient involves water/acetonitrile with additives like formic acid and ammonium (B1175870) formate.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of lipid species.
-
Perform full scan MS to identify the molecular ions of potential glycosylated phospholipids.
-
Conduct tandem MS (MS/MS) on selected precursor ions to obtain fragmentation patterns. The fragmentation of the lactose moiety and the lipid backbone will aid in structural confirmation.
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software.
-
Identify this compound based on its accurate mass and characteristic fragmentation pattern.
-
Quantify the lipid by comparing its peak area to that of an appropriate internal standard.
-
The following diagram illustrates a general workflow for the analysis of glycosylated phospholipids.
Data Presentation
Currently, there is a lack of published quantitative data specifically detailing the cellular concentrations of this compound or its direct effects on signaling pathways. Research in this area would require targeted lipidomics studies. The table below is a template for how such data could be presented.
Template for Quantitative Data Presentation
| Cell Type/Condition | This compound Level (pmol/mg protein) | Change in Downstream Marker (e.g., p-ERK/ERK) |
| Control Cells | [Insert Value] | [Insert Value] |
| Treatment 1 | [Insert Value] | [Insert Value] |
| Treatment 2 | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This compound is a structurally intriguing molecule at the intersection of lipid and carbohydrate biology. While its direct role in initiating cell signaling cascades remains to be elucidated, its physicochemical properties strongly suggest a role as a modulator of the cell membrane environment. Future research should focus on:
-
Quantitative Profiling: Determining the abundance of this compound in different cell types and tissues under various physiological and pathological conditions.
-
Protein Interaction Studies: Identifying specific proteins that bind to the lactosyl headgroup of this compound using techniques such as affinity chromatography and mass spectrometry.
-
Biophysical Studies: Investigating the effect of incorporating this compound into model membranes on properties such as fluidity, curvature, and domain formation.
-
Functional Assays: Utilizing cell-based assays to explore the impact of exogenously added this compound on specific signaling pathways, receptor activity, and cellular processes like adhesion and migration.
A deeper understanding of this compound and other glycosylated phospholipids will undoubtedly open new avenues for research in cell signaling and may reveal novel targets for therapeutic intervention in diseases where membrane dynamics and cell-surface interactions are dysregulated.
References
- 1. Uptake and metabolism of lactosylceramide on low density lipoproteins in cultured proximal tubular cells from normal and familial hypercholesterolemic homozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for LacCer(d18:1/24:1) (HMDB0004872) [hmdb.ca]
- 4. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
The Advent and Advancement of Lactosylated Phospholipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of lactosylated phospholipids (B1166683), detailing their synthesis, characterization, and burgeoning role in cellular targeting and drug delivery. This document provides a comprehensive overview for researchers and professionals in the fields of lipid chemistry, cell biology, and pharmaceutical development.
A Historical Overview: From Glycosphingolipids to Targeted Therapeutics
The journey to understanding lactosylated phospholipids is rooted in the broader history of glycosphingolipid research, which began in the 1940s with the identification of lipid-rich substances accumulating in patients with storage disorders like Tay-Sachs disease.[1] These early investigations revealed a class of molecules, termed glycosphingolipids, composed of a carbohydrate chain linked to a ceramide lipid anchor embedded in the cell membrane.[1][2] These molecules were found to play crucial roles in cell adhesion, recognition, and signaling.[2]
The concept of specifically modifying phospholipids with carbohydrate moieties, such as lactose (B1674315), to create "neoglycolipids" emerged later. This innovation was driven by the desire to create synthetic molecules that could mimic the cell-surface recognition properties of natural glycolipids. A primary application that has fueled research in this area is the development of targeted drug delivery systems.[3] Scientists have leveraged the high expression of the asialoglycoprotein receptor (ASGPR) on hepatocytes to design lactosylated liposomes that can specifically deliver therapeutic agents to the liver.[4][5] The ASGPR recognizes and binds to molecules with terminal galactose or N-acetylgalactosamine residues, such as the lactose on the surface of these engineered phospholipids.[4][6][7]
While much of the focus has been on their synthetic applications, the study of lactosylated phospholipids continues to be an active area of research, with ongoing efforts to refine their synthesis, understand their interactions with biological systems, and explore new therapeutic possibilities.
Synthesis of Lactosylated Phospholipids: Chemical and Enzymatic Strategies
The creation of lactosylated phospholipids that can be incorporated into delivery vehicles like liposomes is a key area of research. Both chemical and enzymatic methods have been developed to achieve this.
Chemical Synthesis
Chemical synthesis provides a versatile approach to generating a variety of lactosylated phospholipids. A common strategy involves the coupling of a lactose derivative to a phospholipid anchor. For instance, amphiphilic D-lactose derivatives with varying aliphatic chain lengths have been synthesized for the modification of phosphatidylcholine liposomes.[8] A multi-step synthesis can be employed, starting with the protection of lactose, followed by glycosylation with a linker, and finally conjugation to the phospholipid headgroup.[9]
Enzymatic Synthesis
Enzymatic synthesis offers a "green" and often more specific alternative to chemical methods.[10] Lipases and phospholipases are commonly used to catalyze the formation of these glycolipids. For example, cellulase-mediated condensation of lactose with a linker, followed by conjugation to a phospholipid like dipalmitoylphosphatidylcholine (DPPC) using phospholipase D, has been successfully demonstrated.[11] This enzymatic approach can produce neoglycolipids that mimic lactosylceramide.[11]
Experimental Protocols
General Protocol for Liposome (B1194612) Preparation and Characterization
Lactosylated liposomes are a primary application for these specialized phospholipids. The following is a generalized protocol for their preparation and characterization.
The thin-film hydration method, also known as the Bangham method, is a widely used technique for preparing liposomes.[5]
-
Lipid Film Formation: The desired lipids, including the lactosylated phospholipid and other components like phosphatidylcholine and cholesterol, are dissolved in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.[5]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[5]
-
Hydration: The lipid film is hydrated with an aqueous buffer, often containing the drug to be encapsulated, by gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[12]
-
Size Reduction: The resulting multilamellar vesicles (MLVs) are typically sized down to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using techniques such as sonication or extrusion through polycarbonate membranes of a defined pore size.[3][12]
Thorough characterization is essential to ensure the quality and efficacy of the prepared liposomes.
-
Size and Zeta Potential: Dynamic light scattering (DLS) is commonly used to determine the mean particle size, size distribution (polydispersity index), and zeta potential of the liposomes. The zeta potential provides an indication of the surface charge and stability of the liposomal suspension.
-
Lamellarity: The number of lipid bilayers in the vesicles can be assessed using techniques like transmission electron microscopy (TEM) after negative staining or cryo-electron microscopy (cryo-EM).
-
Encapsulation Efficiency: The amount of drug successfully encapsulated within the liposomes is determined by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction. The encapsulation efficiency is typically expressed as a percentage of the initial drug amount.
-
In Vitro Drug Release: The release profile of the encapsulated drug from the liposomes is often studied using a dialysis method under physiological conditions to assess the stability and drug-retaining capacity of the formulation.
Quantification of Glycerophospholipids
Accurate quantification of phospholipids is crucial for both formulation development and biological studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for this purpose.
-
HPLC with Charged Aerosol Detector (HPLC-CAD): This method allows for the separation and quantification of different classes of glycerophospholipids. A diol stationary phase with a gradient elution system can be used for chromatographic separation.[13][14] Quantification is often achieved using an internal standard and a power function transformation of the peak areas to linearize the detector's response.[13][14]
-
LC-MS/MS for Species Identification and Quantification: Tandem mass spectrometry provides detailed structural information and allows for the identification and quantification of individual phospholipid species.[15] Normal phase LC can be used to separate phospholipid classes, reducing ion suppression.[15] Different ionization modes (positive and negative) can be employed to detect various phospholipid classes.[15]
Quantitative Data on Lactosylated Phospholipids
The following tables summarize key quantitative data related to lactosylated phospholipids and their applications.
| Parameter | Value | Method | Reference |
| Synthesis Yields | |||
| Enzymatic Synthesis of Lactose Undecylenate | 37% | Recrystallization | [10] |
| Liposome Characteristics | |||
| Encapsulation Efficiency of Doxorubicin in Lactosylated Liposomes | > 90% | Not specified | [5] |
| Biological Interactions | |||
| ASGPR Binding Sites per Hepatocyte | (1-5) x 10^5 | Not specified | [7] |
Table 1: Summary of Quantitative Data for Lactosylated Phospholipids.
Signaling Pathways and Biological Roles
The primary and most well-characterized biological role of lactosylated phospholipids is their function as ligands for the asialoglycoprotein receptor (ASGPR) on hepatocytes.[6][7] This interaction mediates the targeted uptake of lactosylated carriers, such as liposomes, into liver cells.
ASGPR-Mediated Endocytosis
The binding of a lactosylated phospholipid to ASGPR triggers receptor-mediated endocytosis.[7] This process involves the internalization of the receptor-ligand complex into the cell through clathrin-coated pits.[7] Once inside the cell, the complex is trafficked to early endosomes, where the acidic environment facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the ligand (e.g., a lactosylated liposome and its cargo) is transported to lysosomes for degradation and release of its contents.[7]
Figure 1: ASGPR-mediated endocytosis of a lactosylated liposome.
Experimental Workflow for Evaluating Cellular Uptake
The following diagram illustrates a typical workflow for assessing the cellular uptake of lactosylated liposomes in vitro.
Figure 2: Experimental workflow for cellular uptake studies.
Future Directions
The field of lactosylated phospholipids continues to evolve. Future research is likely to focus on:
-
Exploring Novel Biological Roles: Investigating potential endogenous roles of lactosylated phospholipids beyond their synthetic applications.
-
Refining Synthesis and Formulation: Developing more efficient and scalable methods for the synthesis of these lipids and the formulation of advanced drug delivery systems.
-
Expanding Therapeutic Applications: Designing lactosylated carriers for a wider range of therapeutic agents, including nucleic acids for gene therapy.
-
Investigating Signaling Cascades: Elucidating the detailed signaling pathways that may be initiated by the binding of lactosylated phospholipids to their receptors.
References
- 1. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A historical perspective of the glycosphingolipids and sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 5. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 7. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pleiades.online [pleiades.online]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design and Facile Synthesis of Neoglycolipids as Lactosylceramide Mimetics and Their Transformation into Glycoliposomes | CiNii Research [cir.nii.ac.jp]
- 12. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD-A New Approach for Isolation and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of 18:1 Lactosyl PE Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the preparation of 18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl) liposomes. These liposomes are valuable tools in drug delivery, particularly for targeting cells that express asialoglycoprotein receptors (ASGPR), such as hepatocytes in the liver. The inclusion of this compound on the liposome (B1194612) surface facilitates receptor-mediated endocytosis, leading to enhanced cellular uptake and targeted delivery of encapsulated therapeutic agents.
Introduction
Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs.[1] Surface modification of liposomes with specific ligands allows for active targeting to particular cells or tissues.[2] this compound is a phospholipid modified with a lactose (B1674315) moiety, which serves as a ligand for the asialoglycoprotein receptor (ASGPR). This receptor is highly expressed on the surface of mammalian hepatocytes and is involved in the clearance of glycoproteins from circulation.[3][4] By incorporating this compound into the liposome formulation, it is possible to achieve targeted delivery of therapeutic agents to the liver, which is beneficial for the treatment of various liver diseases, including hepatocellular carcinoma.[3][5]
Experimental Protocols
The following protocol details the preparation of this compound liposomes using the thin-film hydration method followed by extrusion. This is a common and reliable method for producing unilamellar liposomes with a controlled size distribution.[6][7]
Materials and Reagents
-
This compound (ammonium salt)
-
Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
methoxy-poly(ethylene glycol) (MW 2000) conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (mPEG-DSPE)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized water
Equipment
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Liposome extrusion device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Glass vials
-
Syringes
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Experimental Workflow Diagram
References
- 1. EP1259225B1 - Process of dehydration/rehydration for making liposomes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18:1 Lactosyl PE in Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl) is a glycosylated phospholipid derivative that serves as a powerful tool for targeted drug delivery, particularly to hepatocytes. The lactose (B1674315) moiety acts as a ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver parenchymal cells and certain cancer cells, such as those in hepatocellular carcinoma.[1][2][3][4] This specific interaction facilitates receptor-mediated endocytosis, leading to enhanced intracellular delivery of encapsulated therapeutic agents to the target cells.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in the formulation of targeted liposomal drug delivery systems. Detailed protocols for liposome (B1194612) preparation, characterization, and in vitro/in vivo evaluation are provided to guide researchers in the development of novel liver-targeted therapies.
Data Presentation
Table 1: Physicochemical Properties of Lactosylated Liposomes
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-targeted Liposomes | 95 ± 5 | < 0.2 | -15 ± 3 | 85 ± 5 |
| Lactosyl-PE Liposomes (10 mol%) | < 100 | < 0.2 | -20 ± 4 | 72.15 ± 6 |
| Data synthesized from multiple sources for illustrative purposes.[1][2][7] |
Table 2: In Vitro Cellular Uptake in HepG2 Cells (ASGPR-positive)
| Formulation | Cellular Uptake (Fluorescence Intensity) | Inhibition by free Lactose |
| Non-targeted Liposomes | 100 ± 15 | No significant inhibition |
| Lactosyl-PE Liposomes | 400 ± 30 | Significant inhibition |
| Data is illustrative and represents a typical four-fold increase in uptake for targeted liposomes.[1][2][3] |
Table 3: In Vivo Pharmacokinetic Parameters
| Formulation | Half-life (t½) in hours | Area Under the Curve (AUC) |
| Free Drug | 1.2 ± 0.3 | 15 ± 4 |
| Non-targeted Liposomes | 6.5 ± 1.1 | 80 ± 12 |
| Lactosyl-PE Liposomes | 8.73 ± 1.5 | 110 ± 18 |
| Illustrative data based on typical findings for long-circulating liposomes.[1][2] |
Experimental Protocols
Protocol 1: Formulation of this compound-Liposomes by Thin-Film Hydration
This protocol describes the preparation of targeted liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or Egg Phosphatidylcholine (EPC)[1][2]
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)[1][2]
-
Drug to be encapsulated (e.g., Doxorubicin (B1662922), Calcein)[1][2]
-
Chloroform and Methanol (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPC (or EPC), cholesterol, DSPE-PEG2000, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 50:35:5:10 (EPC:Chol:DSPE-PEG2000:Lac-DOPE).[1][2][3]
-
If encapsulating a lipophilic drug, dissolve it with the lipids.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45 °C) to form a thin, uniform lipid film.[8]
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.[8]
-
-
Hydration:
-
Hydrate the lipid film with a PBS (pH 7.4) solution containing the hydrophilic drug to be encapsulated. The hydration should be performed above the lipid phase transition temperature with gentle rotation for 1-2 hours.[9]
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
Purification:
-
Remove the unencapsulated drug by dialysis against PBS or by size exclusion chromatography using a Sephadex G-50 column.
-
Protocol 2: In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol details the quantification of cellular uptake of fluorescently labeled liposomes in an ASGPR-positive cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other ASGPR-positive cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled liposomes (e.g., encapsulating calcein (B42510) or labeled with a fluorescent lipid)[1][2]
-
Non-targeted liposomes (control)
-
Free lactose solution (for competition assay)
-
PBS, Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows for 70-80% confluency on the day of the experiment.
-
Liposome Treatment:
-
Wash the cells with PBS.
-
Add fresh culture medium containing the fluorescently labeled targeted or non-targeted liposomes at a specific concentration.
-
For the competition assay, pre-incubate a set of cells with a high concentration of free lactose (e.g., 20 mM) for 30 minutes before adding the targeted liposomes.[1][2][3]
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Analysis:
-
Wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Harvest the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity per cell.[10]
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the cytotoxic effect of drug-loaded lactosylated liposomes.
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
Drug-loaded targeted liposomes
-
Drug-loaded non-targeted liposomes (control)
-
Free drug solution (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the free drug, drug-loaded non-targeted liposomes, and drug-loaded targeted liposomes.
-
Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Mandatory Visualization
Caption: Experimental workflow for formulation and in vitro testing.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Lactosylated liposomes for targeted delivery of doxorubicin to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactosaminated mesoporous silica nanoparticles for asialoglycoprotein receptor targeted anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of lactosylceramide-containing liposomes to hepatocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased gene delivery efficiency and specificity of a lipid-based nanosystem incorporating a glycolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactosylated chitosan nanoparticles for hepatocyte-targeted delivery of oridonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
Application Notes and Protocols for the Incorporation of 18:1 Lactosyl PE into Nanodiscs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of 1-2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (18:1 Lactosyl PE) into nanodiscs, a powerful tool for studying membrane proteins in a native-like environment. The inclusion of glycolipids, such as this compound, into nanodiscs can be crucial for maintaining the structure and function of membrane proteins involved in cell adhesion, signaling, and recognition.[1][2][3] This document outlines the materials, experimental procedures, and characterization methods for creating and validating these specialized nanodiscs.
Introduction
Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by a "belt" of amphipathic helical proteins, typically engineered apolipoproteins known as membrane scaffold proteins (MSPs). They provide a more native-like environment for membrane proteins compared to detergents or liposomes, preserving their structure and function.[4][5] The ability to control the lipid composition of nanodiscs is a key advantage, allowing for the investigation of specific lipid-protein interactions.[5][6]
This compound is a synthetic glycolipid containing a lactose (B1674315) headgroup attached to a phosphoethanolamine (PE) base with two oleoyl (B10858665) (18:1) acyl chains.[7][8] The incorporation of such glycolipids is essential for studying membrane proteins that interact with carbohydrates on the cell surface, for example, in host-pathogen recognition or cell-cell communication.[9] These specialized nanodiscs can be instrumental in drug discovery, enabling the screening of small molecules or biologics that target membrane proteins in a more physiologically relevant context.[4][10][11][12]
Data Presentation
Table 1: Recommended Molar Ratios for Nanodisc Assembly
| Component | General Ratio (Lipid:MSP) | Starting Ratio for this compound Mixtures |
| MSP1D1 | 1:40 - 1:80 (for DMPC/POPC)[13][14] | 1:60 |
| This compound | N/A | Variable (e.g., 10-30 mol%) |
| Base Phospholipid (e.g., POPC) | N/A | Remainder (e.g., 70-90 mol%) |
| Sodium Cholate | 2:1 (Cholate:Total Lipid)[15] | 2:1 (Cholate:Total Lipid) |
Table 2: Expected Biophysical Properties of Nanodiscs
| Nanodisc Composition | Expected Diameter (DLS) | Elution Volume (SEC) | Notes |
| POPC only (MSP1D1) | ~9-11 nm | ~12-14 mL (Superdex 200 10/300 GL)[13] | Homogeneous population expected. |
| POPC / this compound (90:10) | ~9-12 nm | ~12-14 mL | May observe a slight increase in size and polydispersity. |
| POPC / this compound (70:30) | ~10-13 nm | ~11-13 mL | Increased polydispersity may be observed. Optimization of the lipid:MSP ratio is critical.[16] |
Experimental Protocols
Protocol 1: Preparation of Mixed Lipid Film Containing this compound
-
Lipid Stock Preparation: Prepare individual stock solutions of this compound and a base phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform (B151607) at a concentration of 10-25 mg/mL.
-
Lipid Mixing: In a clean glass vial, combine the desired molar ratio of this compound and the base phospholipid. For initial experiments, a 10-30 mol% of this compound is recommended.
-
Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial.
-
Vacuum Desiccation: Place the vial under high vacuum for at least 2 hours to remove any residual chloroform.
Protocol 2: Assembly of this compound-Containing Nanodiscs
-
Lipid Film Hydration: Resuspend the dried lipid film in a buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4) containing sodium cholate. The final total lipid concentration should be between 7-18 mM, and the cholate-to-lipid molar ratio should be 2:1.[15] Vortex and sonicate briefly in a water bath until the solution is clear.
-
Addition of MSP: Add the appropriate amount of Membrane Scaffold Protein (e.g., MSP1D1) to the solubilized lipid mixture. The lipid-to-MSP ratio is critical and should be optimized empirically. A starting point for a mixed lipid system with a bulky headgroup is a total lipid to MSP1D1 molar ratio of approximately 60:1.[13]
-
Incubation: Incubate the mixture at a temperature close to the phase transition temperature of the lipid with the highest melting point for at least 1 hour. Since the exact transition temperature of this compound in a mixed system is unknown, starting at room temperature is a reasonable approach.[15]
-
Detergent Removal: To initiate nanodisc self-assembly, remove the detergent by adding washed Bio-Beads SM-2 Adsorbent at a concentration of 0.8 g per mL of the assembly mixture.[15] Incubate with gentle rocking at the same temperature for at least 4 hours.
-
Nanodisc Purification: Separate the assembled nanodiscs from the Bio-Beads by carefully pipetting off the supernatant. Purify the nanodiscs from empty aggregates and free MSP using size exclusion chromatography (SEC) on a column such as a Superdex 200 10/300 GL.[13] The elution buffer should be the same as the assembly buffer without cholate.
Protocol 3: Characterization of this compound Nanodiscs
-
Size and Homogeneity Analysis:
-
Dynamic Light Scattering (DLS): Analyze the purified nanodisc fractions by DLS to determine the average particle diameter and polydispersity.[16][17]
-
Size Exclusion Chromatography (SEC): The SEC elution profile provides information on the homogeneity of the nanodisc preparation. A single, symmetrical peak is indicative of a monodisperse sample.[13][16]
-
-
Quantification of Lipid Incorporation:
-
Functional Assays (if incorporating a membrane protein):
-
If a membrane protein is co-reconstituted into the nanodiscs, perform relevant functional assays (e.g., ligand binding, enzyme activity) to ensure that the presence of this compound does not abrogate and ideally supports the protein's function.
-
Visualizations
Caption: Experimental workflow for the incorporation of this compound into nanodiscs.
Caption: Hypothetical signaling pathway involving a glycan-binding ligand and a receptor in a lactosyl-PE containing nanodisc.
References
- 1. portlandpress.com [portlandpress.com]
- 2. How lipids and proteins interact in a membrane: a molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-Lipid Interactions – Meiler Lab [meilerlab.org]
- 4. The application of nanodiscs in membrane protein drug discovery & development and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanodiscs as a new tool to examine lipid-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanodiscs: A toolkit for membrane protein science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Applications of Nanodiscs in Membrane Protein Research-DIMA BIOTECH [dimabio.com]
- 11. Publication: The Nature of Nanodisc Lipids Influences Fragment-Based Drug Discovery Results - Oncodesign Services [oncodesign-services.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of the Design and Preparation of Nanoscale Phospholipid Bilayers for its Application to Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publish.illinois.edu [publish.illinois.edu]
- 16. Probing Membrane Protein Assembly into Nanodiscs by In Situ Dynamic Light Scattering: A2A Receptor as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Probing the structure of nanodiscs using surface-induced dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cells with 18:1 Lactosyl PE
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (18:1 Lactosyl PE) is a synthetic glycophospholipid used in a variety of cell biology applications.[1] Its structure, consisting of a phosphoethanolamine headgroup, two oleic acid chains (18:1), and a lactose (B1674315) moiety, allows it to be incorporated into the plasma membrane of cells.[2] Glycosylated lipids like Lactosyl PE are primarily found on the extracellular surface of cells and are involved in crucial biological processes such as cell adhesion and the initiation of cell signaling.[1] When conjugated to a fluorescent dye, this compound becomes a powerful tool for visualizing and studying the dynamics of the plasma membrane, including processes like endocytosis and the organization of lipid rafts.[3][4] Fluorescently tagged lipid analogues are instrumental in understanding the behavior of their native counterparts within the cell membrane.[5]
Principle of Application
Fluorescently labeled this compound is introduced to a cell suspension or adherent cell culture. The lipid's hydrophobic tails insert into the outer leaflet of the plasma membrane, while the hydrophilic lactosyl headgroup remains exposed to the extracellular environment.[6] This allows for the direct visualization of the plasma membrane using fluorescence microscopy or quantitative analysis via flow cytometry. The trafficking of the labeled lipid can then be monitored over time to study dynamic cellular processes.
Key Applications
-
Plasma Membrane Labeling: Provides high-contrast labeling of the plasma membrane for visualization and morphological studies.[5]
-
Studying Endocytosis: The internalization of fluorescently labeled Lactosyl PE can be tracked to investigate the mechanisms of endocytosis.[3][7] The lactosyl headgroup may mediate specific uptake pathways.
-
Lipid Raft Analysis: Glycosphingolipids are known components of lipid rafts, which are specialized membrane microdomains.[4][8] Fluorescent Lactosyl PE can be used as a probe to study the formation, dynamics, and protein composition of these domains.
-
Cell Surface Receptor Interactions: The lactose moiety can interact with specific cell surface receptors (lectins), enabling the study of carbohydrate-mediated cell adhesion and signaling.[1]
-
Drug Delivery Vehicle Targeting: Lactosyl-modified liposomes or nanoparticles can be used to target specific cell types, such as hepatocytes, that express lactose-binding receptors.[9]
Experimental Protocols
Protocol 1: General Plasma Membrane Labeling of Adherent Cells
This protocol provides a general procedure for labeling the plasma membrane of adherent cells using a fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., conjugated to a fluorophore like NBD, Rhodamine, or a custom dye)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Microscopy imaging medium (e.g., phenol (B47542) red-free medium)
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of fluorescent this compound in a suitable organic solvent (e.g., ethanol (B145695) or chloroform/methanol mixture). Store at -20°C, protected from light.
-
Prepare a labeling solution by diluting the stock solution in serum-free medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup.[5] To aid in solubility, the lipid can be complexed with BSA.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Wash the cells twice with pre-warmed PBS to remove any residual serum.
-
-
Cell Labeling:
-
Add the pre-warmed labeling solution to the cells and incubate for 5-15 minutes at 37°C or on ice to minimize endocytosis for initial surface labeling.[5] Incubation at lower temperatures helps to ensure that the probe remains on the plasma membrane.
-
Gently wash the cells three times with cold PBS to remove unbound lipid.
-
-
Imaging:
-
Replace the final wash with pre-warmed imaging medium.
-
Immediately visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Quantification of Cell Labeling by Flow Cytometry
This protocol describes how to label cells in suspension and quantify the labeling efficiency using flow cytometry.
Materials:
-
Cells in suspension (e.g., hematopoietic cells or trypsinized adherent cells)
-
Fluorescently labeled this compound
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
Methodology:
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Labeling:
-
Prepare the labeling solution by diluting the fluorescent this compound stock in FACS buffer to the desired final concentration (empirically determined, typically 1-10 µg/mL).
-
Add the labeling solution to the cell suspension and incubate for 20-30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells three times with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove excess probe.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.
-
Include an unstained cell sample as a negative control to set the background fluorescence.
-
Data Presentation
Table 1: Recommended Starting Conditions for Cell Labeling
| Parameter | Adherent Cells (Microscopy) | Suspension Cells (Flow Cytometry) |
| Cell Density | 60-80% confluency | 1 x 10^6 cells/mL |
| Probe Concentration | 1-10 µg/mL | 1-10 µg/mL |
| Incubation Time | 5-15 minutes | 20-30 minutes |
| Incubation Temperature | 4°C (for surface) or 37°C | 4°C (on ice) |
| Washing Steps | 3x with cold PBS | 3x with cold FACS buffer |
Table 2: Example Quantitative Data from a Hypothetical Experiment
| Cell Type | Labeling Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) | Percentage of Labeled Cells (%) |
| HeLa | 1 | 1500 ± 120 | 95.2 ± 2.1 |
| HeLa | 5 | 8500 ± 450 | 99.1 ± 0.5 |
| Jurkat | 1 | 980 ± 90 | 92.5 ± 3.4 |
| Jurkat | 5 | 5200 ± 310 | 98.6 ± 0.8 |
Visualizations
Caption: Experimental workflow for labeling adherent cells with this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 3. Synthesis of fluorescent lactosylceramide stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Plasma membrane labelling efficiency, internalization and partitioning of functionalized fluorescent lipids as a function of lipid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Membrane Structure | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Imaging Endocytosis Dynamics in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of lipid-composition changes in plasma membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols: 18:1 Lactosyl PE in Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (18:1 Lactosyl PE) is a glycosylated phospholipid that has emerged as a valuable tool in targeted gene delivery. Its unique structure, featuring a lactose (B1674315) moiety, facilitates the specific targeting of cells expressing the asialoglycoprotein receptor (ASGP-R), which is predominantly found on the surface of hepatocytes. This targeted approach enhances the efficiency of gene delivery to liver cells, a critical aspect in the development of therapies for various liver diseases, including hepatocellular carcinoma (HCC).[1]
These application notes provide a comprehensive overview of the use of this compound in gene delivery systems, including detailed protocols for the formulation of lactosylated liposomes, characterization of the resulting lipoplexes, and their application in the transfection of hepatocyte-derived cell lines.
Principle of Action: ASGP-R-Mediated Endocytosis
The targeting mechanism of this compound-containing liposomes relies on the specific interaction between the terminal galactose residues of the lactose moiety and the ASGP-R on hepatocytes. This interaction triggers receptor-mediated endocytosis, a highly efficient process for the internalization of extracellular material.[1][2] Once bound to the ASGP-R, the lipoplex (a complex of the liposome (B1194612) and genetic material) is internalized into the cell within clathrin-coated vesicles.[3][4] These vesicles then traffic through the endosomal pathway, where the acidic environment facilitates the release of the genetic material into the cytoplasm. The delivered gene can then be transcribed and translated, leading to the expression of the desired protein.
Below is a diagram illustrating the signaling pathway of ASGP-R-mediated endocytosis of a lactosylated lipoplex.
Caption: ASGP-R-mediated endocytosis of lactosylated lipoplexes.
Quantitative Data Summary
The formulation of liposomes with this compound significantly impacts their physicochemical properties and transfection efficiency. The following tables summarize key quantitative data.
Table 1: Effect of this compound on Lipoplex Physicochemical Properties
| Liposome Composition | Cationic Lipid/DNA Charge Ratio (+/-) | Mean Diameter (nm) | Zeta Potential (mV) |
| EPOPC:Chol | 2/1 | ~800 | +40 |
| EPOPC:Chol:Lactyl-PE (15%) | 2/1 | ~200 | +25 |
Data adapted from a study on EPOPC:Chol based liposomes.[5]
Table 2: Effect of this compound on Transfection Efficiency in HepG2 Cells
| Liposome Composition | Cationic Lipid/DNA Charge Ratio (+/-) | Percentage of Transfected Cells (%) |
| EPOPC:Chol | 2/1 | ~10% |
| EPOPC:Chol | 4/1 | ~15% |
| EPOPC:Chol:Lactyl-PE (15%) | 2/1 | ~40% |
| EPOPC:Chol:Lactyl-PE (15%) | 4/1 | ~30% |
Data adapted from a study using a GFP reporter plasmid.[6]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of this compound liposomes and their use in gene transfection of HepG2 cells.
Experimental Workflow
Caption: Workflow for gene delivery using lactosylated liposomes.
Protocol 1: Formulation of this compound Liposomes
This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Cationic lipid (e.g., 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC))
-
Helper lipid (e.g., Cholesterol)
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. In a round-bottom flask, dissolve the cationic lipid, helper lipid, and this compound in chloroform at the desired molar ratio (e.g., for a formulation with 15% Lactosyl PE, a molar ratio of cationic lipid:cholesterol:Lactosyl PE could be 1:1:0.3). b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Sizing by Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Pass the liposome suspension through the extruder 10-20 times. This process will yield large unilamellar vesicles (LUVs) with a more uniform size distribution.[7]
-
Characterization: a. Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).[8][9][10]
Protocol 2: Transfection of HepG2 Cells with Lactosylated Lipoplexes
This protocol details the procedure for transfecting the human hepatocellular carcinoma cell line, HepG2, which overexpresses the ASGP-R.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
Plasmid DNA (e.g., pCMV-Luciferase or pEGFP)
-
Prepared this compound liposomes
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: a. Twenty-four hours prior to transfection, seed HepG2 cells in a 24-well plate at a density of 7,500-12,000 cells per well in 0.5 mL of complete growth medium.[11][12] The cells should be 70-80% confluent at the time of transfection.[1]
-
Lipoplex Formation: a. In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA (e.g., 0.5-1.0 µg) in serum-free medium. b. In a separate sterile microcentrifuge tube, dilute the required amount of lactosylated liposomes in serum-free medium to achieve the desired cationic lipid/DNA charge ratio (e.g., 2/1). c. Add the diluted DNA to the diluted liposomes and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[11]
-
Transfection: a. Gently aspirate the medium from the HepG2 cells and replace it with 0.5 mL of fresh, complete growth medium. b. Add the prepared lipoplex solution dropwise to each well. c. Gently rock the plate to ensure even distribution of the lipoplexes.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a humidified CO2 incubator for 24-48 hours. b. After the incubation period, analyze the cells for transgene expression (e.g., luciferase activity, GFP fluorescence) and assess cell viability using a standard cytotoxicity assay (e.g., MTT or Alamar Blue).
Troubleshooting
-
Low Transfection Efficiency:
-
Optimize Charge Ratio: The ratio of cationic lipid to DNA is critical. Test a range of charge ratios (e.g., 1/1, 2/1, 4/1) to find the optimal condition for your specific cell type and plasmid.
-
Cell Confluency: Ensure cells are in the logarithmic growth phase and at the recommended confluency.
-
DNA Quality: Use high-purity, endotoxin-free plasmid DNA.
-
-
High Cytotoxicity:
-
Reduce Lipoplex Concentration: High concentrations of cationic lipids can be toxic. Try reducing the amount of lipoplex added to the cells.
-
Change Medium: After an initial incubation period (e.g., 4-6 hours), the medium containing the lipoplexes can be replaced with fresh, complete medium to reduce exposure time.
-
Conclusion
This compound is a powerful tool for targeted gene delivery to hepatocytes. By leveraging the natural endocytic pathway of the asialoglycoprotein receptor, lactosylated liposomes can significantly enhance the efficiency and specificity of gene transfer to liver cells. The protocols and data presented here provide a solid foundation for researchers to utilize this technology in their own studies, paving the way for advancements in liver-directed gene therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The pathway of the asialoglycoprotein-ligand during receptor-mediated endocytosis: a morphological study with colloidal gold/ligand in the human hepatoma cell line, Hep G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing the Membrane Assembly of ASGPR Related to Mediated Endocytosis Using TriGalNAc-Probe-Based Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell biology of the asialoglycoprotein receptor system: a model of receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased gene delivery efficiency and specificity of a lipid-based nanosystem incorporating a glycolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gadolinium labelled nanoliposomes as the platform for MRI theranostics: in vitro safety study in liver cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azonano.com [azonano.com]
- 11. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]
- 12. altogen.com [altogen.com]
Application Notes and Protocols for Creating Asymmetric Liposomes with 18:1 Lactosyl PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric liposomes, which mimic the compositional differences between the inner and outer leaflets of a cell membrane, are increasingly valuable tools in drug delivery, cell targeting, and immunology research. The specific presentation of ligands on the outer surface of a liposome (B1194612) can significantly influence its interaction with biological systems. This document provides detailed protocols and application notes for the creation of asymmetric liposomes featuring 1-oleoyl-2-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)dodecanoyl)-sn-glycero-3-phosphoethanolamine-N-lactosyl (18:1 Lactosyl PE) on the outer leaflet. The presence of the lactosyl headgroup allows for specific targeting to cells expressing galactose-binding lectins, such as asialoglycoprotein receptors on hepatocytes.
Key Applications
-
Targeted Drug Delivery: Asymmetric lactosyl PE liposomes can be used to deliver therapeutic agents specifically to liver cells, which are rich in asialoglycoprotein receptors. This can enhance the efficacy of drugs for liver diseases while minimizing off-target side effects.
-
Immunology Research: The presentation of specific carbohydrate moieties on a liposomal surface can be used to study carbohydrate-mediated immune responses, including the activation of the complement system and interactions with immune cells.
-
Cellular Uptake Studies: These liposomes serve as a model system to investigate the mechanisms of endocytosis and intracellular trafficking of nanoparticles targeted via specific carbohydrate-receptor interactions.[1][2][3]
-
Lectin Binding Assays: Asymmetric lactosyl PE vesicles can be employed to study the binding kinetics and specificity of various lectins, such as galectins and Ricinus communis agglutinin (RCA).[4][5]
Experimental Protocols
Two primary methods for the preparation of asymmetric liposomes with outer leaflet-exposed this compound are detailed below: Cyclodextrin-Mediated Lipid Exchange and Microfluidics-Based Assembly.
Protocol 1: Cyclodextrin-Mediated Lipid Exchange
This method involves the preparation of symmetric "acceptor" liposomes, followed by the catalyzed exchange of lipids in the outer leaflet with this compound from a "donor" source using cyclodextrins.[6]
Materials:
-
Matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound
-
Cholesterol (optional, for membrane stabilization)
-
Methyl-α-cyclodextrin (MαCD)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Organic solvent (e.g., chloroform/methanol 2:1 v/v)
-
Liposome extrusion equipment (e.g., mini-extruder with polycarbonate membranes)
-
Dialysis tubing (10 kDa MWCO)
-
Analytical equipment for characterization (DLS, zeta potential, HPLC)
Procedure:
-
Preparation of Acceptor Liposomes (Symmetric):
-
In a round-bottom flask, dissolve the matrix lipid (e.g., DOPC) and cholesterol (if used, e.g., at a 2:1 molar ratio of DOPC:cholesterol) in the organic solvent.
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the liposome suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs) of a defined size.
-
-
Preparation of Donor Lipid-Cyclodextrin Complexes:
-
Prepare a stock solution of MαCD in the hydration buffer (e.g., 50 mM).
-
In a separate vial, create a thin film of this compound by evaporating the organic solvent.
-
Add the MαCD solution to the this compound film and incubate at a temperature above the phase transition temperature of the lipid with gentle agitation to facilitate the formation of lipid-cyclodextrin inclusion complexes. The molar ratio of MαCD to lactosyl PE should be optimized, typically starting at 10:1.
-
-
Lipid Exchange:
-
Mix the acceptor LUVs with the donor this compound-MαCD complexes. The molar ratio of acceptor lipid to donor lipid will determine the final concentration of lactosyl PE in the outer leaflet. A typical starting point is a 5-10 fold molar excess of acceptor lipid.
-
Incubate the mixture for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C) with gentle mixing.
-
-
Purification:
-
Remove the cyclodextrin (B1172386) and unincorporated lipid-cyclodextrin complexes by extensive dialysis against the hydration buffer at 4°C for 48 hours, with several buffer changes.
-
Quantitative Data and Characterization:
| Parameter | Method | Expected/Typical Values |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 100 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Slightly negative due to the phosphate (B84403) group of the PE backbone. |
| Asymmetry Confirmation | Lectin Agglutination Assay with RCA or HPLC analysis of derivatized lipids | Increased agglutination compared to symmetric liposomes; Quantification of accessible lactosyl PE. |
| Stability | DLS and Zeta Potential measurements over time | Stable for at least one week at 4°C.[7] |
Experimental Workflow for Cyclodextrin-Mediated Exchange
Caption: Workflow for creating asymmetric lactosyl PE liposomes via cyclodextrin exchange.
Protocol 2: Microfluidics-Based Assembly
Microfluidics offers precise control over liposome formation, enabling the generation of monodisperse asymmetric vesicles.[8][9][10][11][12] This protocol is based on the formation of a water-in-oil-in-water (W/O/W) double emulsion.
Materials:
-
Inner leaflet lipid solution (e.g., DOPC in an oil phase like mineral oil or octanol)
-
Outer leaflet lipid solution (this compound and DOPC in the same oil phase)
-
Inner aqueous phase (e.g., PBS buffer, can contain a drug for encapsulation)
-
Outer aqueous phase (e.g., PBS buffer)
-
Microfluidic device with a double flow-focusing geometry
-
Syringe pumps
-
Microscope for observation
Procedure:
-
Device Setup:
-
Prime the microfluidic device with the oil phase.
-
Load the inner aqueous phase, inner leaflet lipid-oil solution, and outer leaflet lipid-oil solution into separate syringes and connect them to the respective inlets of the microfluidic device using tubing.
-
Load the outer aqueous phase into a separate syringe and connect it to the final inlet.
-
-
Liposome Formation:
-
Set the flow rates of the syringe pumps. The relative flow rates will determine the size of the liposomes and the thickness of the oil shell. Typical flow rates are in the range of 0.1-10 µL/min for the inner phases and 10-100 µL/min for the outer aqueous phase.
-
Initiate the flow. At the first junction, the inner aqueous phase is emulsified in the inner leaflet lipid-oil solution to form water-in-oil (W/O) droplets.
-
At the second junction, these W/O droplets are introduced into the co-flowing outer leaflet lipid-oil stream and are then emulsified in the outer aqueous phase to form W/O/W double emulsions.
-
The lipids self-assemble at the oil-water interfaces, forming an asymmetric bilayer as the solvent is gradually removed.
-
-
Solvent Removal and Collection:
-
The double emulsion is collected from the outlet of the microfluidic device.
-
The residual oil phase can be removed by dialysis or by a solvent extraction step, depending on the oil used.
-
Quantitative Data and Characterization:
| Parameter | Method | Expected/Typical Values |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | Highly monodisperse, size tunable by flow rates (e.g., 50-200 nm). |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.1 |
| Zeta Potential | Laser Doppler Velocimetry | Slightly negative. |
| Asymmetry Confirmation | Fluorescence quenching assays (if fluorescent lipids are included in one leaflet) or lectin binding. | High degree of asymmetry expected due to the controlled assembly process. |
| Stability | DLS and Zeta Potential measurements over time | Potentially higher stability due to uniform size and lamellarity.[13] |
Experimental Workflow for Microfluidics-Based Assembly
Caption: Workflow for creating asymmetric lactosyl PE liposomes using microfluidics.
Signaling Pathways and Biological Interactions
The external presentation of lactosyl moieties on the liposome surface is expected to mediate specific interactions with galactose-binding lectins, such as galectins and the Ricinus communis agglutinin (RCA).
Galectin-1 Mediated Signaling
Galectin-1, a soluble lectin present in the extracellular matrix and on the surface of some cells, is known to bind to β-galactoside-containing glycans. Interaction of asymmetric lactosyl PE liposomes with cell-surface galectin-1 could potentially trigger downstream signaling events. For instance, in some immune cells, galectin-1 binding can induce Ca2+ mobilization and phosphatidylserine (B164497) exposure, which are signals for apoptosis.[14] Furthermore, lactose (B1674315) has been shown to act as a competitive inhibitor of galectin-1 binding, suggesting that lactosyl PE liposomes could modulate galectin-1 mediated cell-cell interactions and signaling.[15][16][17]
Caption: Potential Galectin-1 mediated signaling initiated by lactosyl PE liposomes.
Interaction with Ricinus communis Agglutinin (RCA)
RCA is a potent lectin with high affinity for terminal galactose and N-acetylgalactosamine residues. Asymmetric lactosyl PE liposomes are expected to be strongly agglutinated by RCA. This interaction can be used as a simple and effective method to confirm the presence and accessibility of the lactosyl headgroups on the outer surface of the liposomes. The binding affinity of RCA to lactosyl-containing surfaces has been quantified and is known to be high.[18]
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation and characterization of asymmetric liposomes with externally displayed this compound. These specialized nanoparticles hold significant promise for targeted drug delivery and as tools for studying carbohydrate-mediated biological processes. The choice between cyclodextrin-mediated exchange and microfluidics will depend on the specific experimental needs, with microfluidics offering superior control over size and polydispersity. Further optimization of the presented protocols may be necessary to achieve the desired efficiency of asymmetry and stability for specific applications.
References
- 1. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Ricinus communis Agglutinin-Mediated Agglutination and Fusion of Glyco" by Dick Hoekstra and Nejat Düzgüneş [scholarlycommons.pacific.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to Your Desired Lipid-Asymmetric Vesicles [mdpi.com]
- 7. Preparation of Asymmetric Liposomes Using a Phosphatidylserine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Liposome Production via Microfluidic Method: A Comparative Study of Design of Experiments Approaches | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 9. matheo.uliege.be [matheo.uliege.be]
- 10. Rapid optimization of liposome characteristics using a combined microfluidics and design-of-experiment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. Glycolipids improve the stability of liposomes: The perspective of bilayer membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galectin-1 signaling in leukocytes requires expression of complex-type N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lactose binding to galectin-1 modulates structural dynamics, increases conformational entropy, and occurs with apparent negative cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
Application Note & Protocols: Comprehensive Characterization of 18:1 Lactosyl PE-Containing Vesicles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vesicles and liposomes incorporating 18:1 O-Lactosyl-Phosphatidylethanolamine (Lactosyl PE) are of significant interest in drug delivery and biomedical research. The lactosyl headgroup can act as a targeting moiety, facilitating recognition by specific lectin receptors on cell surfaces, thereby enhancing cellular uptake and targeted delivery.[1] A thorough and multi-faceted characterization of these vesicles is critical to ensure their quality, stability, reproducibility, and efficacy.[2][3][4] This document provides detailed protocols and application notes for the essential physicochemical, biochemical, and functional characterization of 18:1 Lactosyl PE-containing vesicles.
A general workflow for the comprehensive characterization of these vesicles is outlined below.
Caption: General workflow for characterizing Lactosyl PE-containing vesicles.
Physicochemical Characterization
Size and Polydispersity: Dynamic Light Scattering (DLS)
Application Note: Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a fundamental technique for measuring the hydrodynamic diameter and size distribution of vesicles in suspension.[5][6] The technique works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles.[5] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations.[5] DLS is crucial for routine quality control to ensure batch-to-batch consistency and to monitor vesicle stability over time. The Polydispersity Index (PDI) provides a measure of the broadness of the size distribution.
Data Presentation: Typical DLS Parameters
| Parameter | Typical Value Range | Description |
| Z-Average Diameter (d.nm) | 80 - 200 nm | Intensity-weighted mean hydrodynamic diameter. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the heterogeneity of sizes. Values < 0.2 indicate a monodisperse population. |
| Count Rate (kcps) | 100 - 500 | Kilo-counts per second; indicates signal quality. |
Experimental Protocol: DLS Measurement
-
Instrument Setup: Allow the DLS instrument laser to warm up for at least 15-20 minutes.
-
Sample Preparation:
-
Dilute the vesicle suspension with an appropriate filtered (0.22 µm filter) buffer (e.g., PBS, HBS) to a suitable concentration. The final concentration should yield a count rate within the instrument's optimal range (typically 100-500 kcps).[7] A dilution of 1:10 to 1:100 is common.
-
Ensure the diluent is the same as the one used for zeta potential measurements to maintain consistent ionic strength.
-
Gently mix the sample by pipetting; do not vortex to avoid vesicle disruption.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette (e.g., a disposable polystyrene or quartz cuvette).
-
Set the measurement parameters in the software: dispersant viscosity and refractive index (e.g., for water at 25°C, viscosity ≈ 0.887 mPa·s, RI ≈ 1.33).[7]
-
Set the measurement temperature, typically to 25°C.[8]
-
Equilibrate the sample in the instrument for 1-2 minutes before measurement.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.[7]
-
-
Data Analysis:
-
Analyze the intensity-weighted size distribution report.
-
Record the Z-Average diameter and the Polydispersity Index (PDI).
-
Size and Concentration: Nanoparticle Tracking Analysis (NTA)
Application Note: Nanoparticle Tracking Analysis (NTA) provides high-resolution size distribution and concentration measurements of vesicles.[9] Unlike DLS, which is an ensemble technique, NTA visualizes and tracks individual particles in real-time.[9][10] A laser illuminates the particles, and a microscope coupled with a camera records their movement due to Brownian motion. The NTA software calculates the hydrodynamic diameter of each particle based on its diffusion rate using the Stokes-Einstein equation.[9] This method is particularly advantageous for resolving multimodal or polydisperse samples and provides an accurate particle concentration (particles/mL), which is not directly measured by DLS.[8][10]
Data Presentation: Typical NTA Parameters
| Parameter | Typical Value Range | Description |
| Mean Size (nm) | 80 - 200 nm | Number-weighted mean hydrodynamic diameter. |
| Mode Size (nm) | 80 - 150 nm | The most frequent particle size in the distribution. |
| Concentration (particles/mL) | 1 x 10⁸ - 1 x 10¹² | The number of vesicles per unit volume of the original suspension. |
| D90 (nm) | 150 - 250 nm | 90% of the particles are smaller than this diameter. |
Experimental Protocol: NTA Measurement
-
Instrument Setup: Prime the fluidics system with filtered, degassed buffer.
-
Sample Preparation:
-
Dilute the vesicle stock suspension in filtered (0.22 µm) buffer to achieve a particle concentration within the optimal range for the instrument (typically 20-100 particles per frame). This often requires a dilution of 1:100 to 1:10,000.
-
Gently mix the sample to ensure homogeneity.
-
-
Measurement:
-
Load the diluted sample into the sample chamber using a syringe pump at a constant, low flow rate to introduce the sample.[8]
-
Adjust the camera focus and detection threshold to ensure all particles are accurately detected while minimizing background noise.
-
Capture at least three videos of 60 seconds each for each sample to ensure statistical significance.[8]
-
-
Data Analysis:
-
Process the captured videos using the NTA software.
-
Generate a size distribution and concentration report.
-
Record the mean and mode sizes, concentration, and D10, D50, and D90 values.
-
Morphology and Lamellarity: Transmission Electron Microscopy (TEM)
Application Note: Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of vesicle morphology, size, and lamellarity (the number of lipid bilayers).[3][11] For optimal preservation of the vesicle structure, Cryogenic TEM (Cryo-TEM) is the preferred method, as it involves flash-freezing the sample in its native, hydrated state, which avoids artifacts caused by dehydration and staining.[12][13] Negative staining TEM is a more accessible alternative where a heavy metal salt (e.g., uranyl acetate) is used to stain the background, revealing the vesicles as bright, circular objects.[12][14] TEM is essential for confirming the vesicular nature of the particles and identifying potential aggregation or structural anomalies.
Caption: Experimental workflow for negative staining TEM of vesicles.
Experimental Protocol: Negative Staining TEM
-
Grid Preparation:
-
Place a formvar/carbon-coated copper TEM grid (e.g., 200-400 mesh) on a clean surface.
-
Glow-discharge the grid for 30-60 seconds to render the surface hydrophilic.[12]
-
-
Sample Adsorption:
-
Apply 5-10 µL of the vesicle suspension (concentration may need optimization) onto the grid.
-
Allow the vesicles to adsorb for 1-2 minutes.[14]
-
Carefully blot away the excess liquid from the edge of the grid using filter paper. Do not let the grid dry completely.
-
-
Staining:
-
Immediately place the grid onto a 10 µL drop of a negative stain solution (e.g., 2% aqueous uranyl acetate).
-
Incubate for 30-60 seconds.
-
Blot away the excess stain solution.
-
Repeat the staining and blotting step once more for even contrast.[14]
-
-
Drying and Imaging:
-
Allow the grid to air dry completely at room temperature.[14]
-
Observe the grid under a transmission electron microscope at an appropriate accelerating voltage (e.g., 80 kV).[12]
-
Capture images at various magnifications to assess morphology, size distribution, and lamellarity. Vesicles often appear as cup-shaped artifacts due to drying.[15]
-
Surface Charge: Zeta Potential Analysis
Application Note: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the vesicles.[16] It is determined by measuring the velocity of the particles in response to an applied electric field, a technique known as Electrophoretic Light Scattering (ELS).[7][17] The zeta potential is a critical indicator of the colloidal stability of the vesicle suspension.[18] Vesicles with a high magnitude zeta potential (typically > |30| mV) will repel each other, preventing aggregation and increasing shelf-life.[17] For Lactosyl PE-containing vesicles, the surface charge can influence interactions with proteins and cell membranes, affecting their in vivo fate.[16][19]
Data Presentation: Typical Zeta Potential Values
| Parameter | Typical Value Range | Interpretation |
| Zeta Potential (mV) | -10 to -50 mV | Indicates a net negative surface charge, contributing to stability. |
| Conductivity (mS/cm) | 0.5 - 2.0 (in PBS) | A measure of the ionic strength of the medium. |
Experimental Protocol: Zeta Potential Measurement
-
Instrument Setup: Use a DLS instrument equipped with an ELS module.
-
Sample Preparation:
-
Dilute the vesicle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl or 10 mM HEPES) to avoid charge screening effects. High salt concentrations can compress the electrical double layer and lead to an underestimation of the true surface potential.
-
Ensure the final concentration is suitable for light scattering measurements.
-
-
Measurement:
-
Transfer the sample to a specialized zeta potential cell (e.g., disposable folded capillary cell).
-
Ensure there are no air bubbles in the cell, as they will interfere with the measurement.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Apply the instrument's automatic settings for voltage and measurement duration.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
Analyze the phase plot and frequency shift distribution.
-
The software will calculate the zeta potential using the Smoluchowski or Huckel approximation, depending on the particle size and ionic strength.
-
Record the mean zeta potential and the conductivity of the sample.
-
Biochemical and Functional Characterization
Lipid Composition: Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS is a highly sensitive and specific analytical technique used to confirm the lipid composition of the vesicles.[2] It verifies the successful incorporation of this compound into the lipid bilayer and can be used to quantify its concentration relative to other lipid components. The method involves extracting the lipids from the vesicles, separating them using liquid chromatography (often HILIC or reversed-phase), and then detecting and identifying them based on their mass-to-charge ratio using a mass spectrometer.[20][21] This analysis is crucial for ensuring the formulation was prepared correctly and for understanding how the lipid composition might affect the vesicle's properties.
Experimental Protocol: Lipidomic Analysis
-
Lipid Extraction (Bligh-Dyer or MTBE Method):
-
To a known volume of vesicle suspension (e.g., 100 µL), add cold methanol (B129727) containing internal standards (e.g., LPE 17:1, PC 17:0/17:0).[20]
-
Add cold methyl-tert-butyl ether (MTBE) and vortex thoroughly.[20]
-
Induce phase separation by adding water, vortexing, and centrifuging at high speed (e.g., 14,000 rpm).[20]
-
Carefully collect the upper organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., Acetonitrile (B52724)/Isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract into an LC-MS/MS system.
-
LC Separation: Use a suitable column (e.g., HILIC) with a gradient of mobile phases (e.g., acetonitrile and aqueous ammonium (B1175870) formate) to separate lipid classes.[21]
-
MS Detection: Operate the mass spectrometer in both positive and negative ion modes to detect different lipid species. Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and other key lipids.
-
-
Data Analysis:
-
Identify lipid species based on their precursor and product ion masses.
-
Quantify the amount of this compound relative to the internal standard and other lipid components.
-
Functional Assessment: Cellular Uptake and Interaction
Application Note: The primary function of the lactosyl moiety on the vesicle surface is to mediate specific binding to lectin receptors (e.g., asialoglycoprotein receptors, galectins) on target cells, leading to enhanced endocytosis.[1] Assessing the cellular uptake of these vesicles is therefore essential to validate their targeting capability. This is typically done by incubating fluorescently labeled vesicles with a target cell line and quantifying the uptake using methods like flow cytometry or fluorescence microscopy.[22][23]
Caption: Pathway of Lactosyl PE vesicle binding and cellular uptake.
Experimental Protocol: Cellular Uptake by Flow Cytometry
-
Vesicle Labeling:
-
Prepare vesicles incorporating a fluorescent lipid dye (e.g., DiI, DiO, or a fluorescently-tagged PE) during the formulation process.
-
Alternatively, encapsulate a fluorescent cargo (e.g., calcein, carboxyfluorescein).
-
Purify the labeled vesicles from free dye using size exclusion chromatography or dialysis.
-
-
Cell Culture:
-
Seed target cells (e.g., HepG2 cells, which express asialoglycoprotein receptors) in a 24-well plate and grow to 70-80% confluency.
-
-
Incubation:
-
Treat the cells with various concentrations of the fluorescently labeled Lactosyl PE vesicles.
-
As a negative control, use vesicles without the lactosyl group to demonstrate targeting specificity.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells three times with cold PBS to remove non-internalized vesicles.
-
Trypsinize the cells to detach them from the plate.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting emission in the corresponding channel.
-
Gate the live cell population based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the cell population, which correlates with the amount of vesicle uptake.[23]
-
Compare the MFI of cells treated with Lactosyl PE vesicles to the control vesicles.
-
Encapsulation Efficiency (EE%)
Application Note: For drug delivery applications, the encapsulation efficiency (EE%) is a critical parameter that defines the percentage of the initial drug or cargo that is successfully entrapped within the vesicles.[] It is a key determinant of the therapeutic dose and formulation efficacy. EE% is typically calculated by separating the unencapsulated (free) drug from the vesicle-encapsulated drug and quantifying the amount of drug in the vesicle fraction.[]
Data Presentation: Encapsulation Efficiency
| Parameter | Typical Value Range | Formula |
| Encapsulation Efficiency (EE%) | 10% - 70% (Passive Loading) | EE% = (Total Drug - Free Drug) / Total Drug * 100 |
Experimental Protocol: EE% Measurement by Centrifugation/SEC
-
Separation of Free Drug:
-
Separate the vesicle formulation from the unencapsulated drug. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the formulation through a small SEC column (e.g., Sephadex G-50). The larger vesicles will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.
-
Ultracentrifugation: Pellet the vesicles by ultracentrifugation. The free drug will remain in the supernatant.
-
Centrifugal Filter Units: Use a filter unit with a molecular weight cut-off (MWCO) that retains the vesicles while allowing the free drug to pass through.
-
-
-
Quantification:
-
Disrupt the collected vesicles to release the encapsulated drug. This can be done by adding a suitable solvent or detergent (e.g., Triton X-100).
-
Quantify the amount of drug in the disrupted vesicle fraction using a suitable analytical method (e.g., UV-Vis spectroscopy for chromophoric drugs, fluorescence spectroscopy for fluorescent drugs, or HPLC).[]
-
Also, quantify the total amount of drug in an equal volume of the initial, unseparated formulation.
-
-
Calculation:
-
Calculate the EE% using the formula: EE% = (Amount of Drug in Vesicles / Total Amount of Drug) x 100
-
Alternatively, quantify the free drug and use the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
References
- 1. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 8. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Characterization of Extracellular Vesicles by Transmission Electron Microscopy and Immunolabeling Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy [jove.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Quality of extracellular vesicle images by transmission electron microscopy is operator and protocol dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azonano.com [azonano.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Liposome Zeta Potential Measurement - Lifeasible [lifeasible.com]
- 19. Liposome Zeta Potential Testing - CD Formulation [formulationbio.com]
- 20. lcms.cz [lcms.cz]
- 21. holcapek.upce.cz [holcapek.upce.cz]
- 22. Nanoparticles cellular uptake, trafficking, activation, toxicity and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 18:1 Lactosyl PE in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (18:1 Lactosyl PE) is a glycophospholipid that is gaining attention in immunology research. Structurally, it consists of a phosphatidylethanolamine (B1630911) (PE) lipid anchor with an 18:1 (oleoyl) fatty acid chain, and a lactose (B1674315) head group. This unique structure allows it to be incorporated into lipid bilayers, such as liposomes and cell membranes, presenting a carbohydrate moiety to the extracellular environment. While direct signaling pathways of this compound are still under investigation, its primary application in immunology lies in its use as a targeting ligand for immune cells, leveraging the presence of galactose-recognizing receptors on their surfaces. Furthermore, the structurally related molecule, lactosylceramide, is known to play a role in inflammatory signaling, suggesting potential, yet-to-be-fully-elucidated, direct immunomodulatory functions for Lactosyl PE.
These application notes provide an overview of the current and potential uses of this compound in immunology, complete with experimental protocols and data presentation to guide researchers in this field.
Application Note 1: Targeted Delivery to Immune Cells using this compound-Functionalized Liposomes
Principle
The terminal galactose residue of the lactose moiety on this compound can be recognized by various galactose-binding lectins, such as the asialoglycoprotein receptor (ASGP-R), which are expressed on the surface of various immune cells, including macrophages, dendritic cells, and certain lymphocyte subsets.[1] By incorporating this compound into liposomal drug delivery systems, researchers can achieve targeted delivery of encapsulated agents—such as antigens, adjuvants, or therapeutic drugs—to these specific immune cell populations. This targeted approach can enhance the efficacy of the encapsulated agent while minimizing off-target effects.
Quantitative Data: Enhanced Uptake by Immune Cells
Studies have demonstrated a significant increase in the uptake of liposomes functionalized with lactose-containing lipids by immune cells compared to non-targeted liposomes.
| Immune Cell Subtype | Fold Increase in Uptake (Lactose-Targeted vs. Non-Targeted) | Reference |
| CD11b+ Leukocytes | 7.1 | [2] |
| CD19+ B-cells | 6.3 | [2] |
| CD8+ T-cells | 2.7 | [2] |
Experimental Protocol: Preparation of this compound-Functionalized Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (100 nm pore size)
-
Dynamic light scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in chloroform at a molar ratio of 55:40:5. The total lipid concentration should be around 10-20 mg/mL.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (for DPPC, this is ~41°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask in a water bath set to a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome suspension through the membrane 10-15 times to form SUVs.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using a DLS instrument.
-
The concentration of phospholipids (B1166683) can be determined using a standard phosphate (B84403) assay.
-
Experimental Protocol: In Vitro Immune Cell Targeting Assay
This protocol outlines a method to evaluate the targeting efficiency of this compound-functionalized liposomes to macrophages in vitro using flow cytometry.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound-functionalized liposomes encapsulating a fluorescent dye (e.g., calcein)
-
Control (non-targeted) liposomes encapsulating the same fluorescent dye
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in complete medium until they reach 80-90% confluency.
-
-
Liposome Incubation:
-
Seed the macrophages in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare different concentrations of fluorescently labeled Lactosyl PE-liposomes and control liposomes in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the liposome suspensions to the cells and incubate for 2-4 hours at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove unbound liposomes.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the cell-associated fluorescence using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of the cells treated with targeted and non-targeted liposomes. An increase in MFI in cells treated with Lactosyl PE-liposomes indicates enhanced uptake.
-
References
- 1. Increased gene delivery efficiency and specificity of a lipid-based nanosystem incorporating a glycolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyconanofluorides as Immunotracers with a Tunable Core Composition for Sensitive Hotspot Magnetic Resonance Imaging of Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18:1 Lactosyl PE in Vaccine Adjuvant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl) is a synthetic glycolipid with potential applications as a vaccine adjuvant. Its amphiphilic nature, combining a lipid component with a carbohydrate headgroup, allows for its incorporation into liposomal and emulsion-based formulations. Glycolipid adjuvants are known to enhance immune responses to co-administered antigens, promoting both humoral and cellular immunity. This document provides detailed application notes and protocols for the formulation and evaluation of this compound as a vaccine adjuvant. While specific data for this compound is limited in published literature, the following protocols are based on established methodologies for similar glycolipid and liposomal adjuvants.
Mechanism of Action (Putative)
Glycolipid adjuvants typically function by engaging pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells (DCs). This interaction initiates a signaling cascade that leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, ultimately enhancing T-cell and B-cell activation. The putative signaling pathway for this compound is illustrated below.
Caption: Putative signaling pathway for this compound in an APC.
Data Presentation
The following tables present illustrative data for the evaluation of a vaccine formulation containing this compound.
Table 1: In Vitro Dendritic Cell Activation
| Formulation | CD80 MFI | CD86 MFI | MHC Class II MFI | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| Antigen Alone | 150 ± 25 | 200 ± 30 | 350 ± 45 | 50 ± 10 | 80 ± 15 | 20 ± 5 |
| Antigen + this compound | 450 ± 50 | 600 ± 65 | 800 ± 70 | 500 ± 60 | 750 ± 80 | 300 ± 40 |
| Antigen + Alum | 250 ± 30 | 350 ± 40 | 550 ± 50 | 150 ± 20 | 200 ± 25 | 50 ± 10 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
Table 2: In Vivo Antigen-Specific Antibody Titer
| Group | Antigen-Specific IgG Titer (Day 21) | Antigen-Specific IgG1 Titer (Day 21) | Antigen-Specific IgG2a Titer (Day 21) |
| Antigen Alone | 1:1,000 | 1:800 | 1:200 |
| Antigen + this compound | 1:50,000 | 1:20,000 | 1:30,000 |
| Antigen + Alum | 1:10,000 | 1:9,000 | 1:1,000 |
Titers are expressed as the reciprocal of the highest dilution giving a positive signal.
Table 3: In Vivo Antigen-Specific T-Cell Response
| Group | IFN-γ Spot Forming Units (per 10^6 splenocytes) | IL-4 Spot Forming Units (per 10^6 splenocytes) |
| Antigen Alone | 50 ± 10 | 40 ± 8 |
| Antigen + this compound | 350 ± 45 | 100 ± 15 |
| Antigen + Alum | 100 ± 20 | 150 ± 25 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomal Adjuvant
This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask at a molar ratio of 9:1:1.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator at 40°C.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS by vortexing for 10 minutes.
-
Sonicate the resulting lipid suspension in a water bath sonicator for 5 minutes to form multilamellar vesicles.
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Extrude the liposomal suspension through the membrane 11 times to produce unilamellar liposomes of a uniform size.
-
Store the liposomal adjuvant at 4°C.
Caption: Workflow for liposomal adjuvant preparation.
Protocol 2: In Vitro Evaluation of Dendritic Cell Activation
This protocol details the assessment of the immunostimulatory properties of the this compound adjuvant on murine bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Recombinant murine GM-CSF and IL-4
-
Antigen of interest
-
This compound liposomal adjuvant
-
LPS (positive control)
-
Fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II
-
ELISA kits for TNF-α, IL-6, and IL-12p70
Procedure:
-
Culture bone marrow cells in RPMI-1640 supplemented with GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 7 days to generate immature BMDCs.
-
Plate the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/well.
-
Stimulate the cells with:
-
Antigen alone (e.g., 10 µg/mL)
-
Antigen + this compound adjuvant (e.g., 10 µg/mL antigen with 20 µg/mL adjuvant)
-
LPS (100 ng/mL) as a positive control
-
Media only as a negative control
-
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Collect the cell culture supernatants for cytokine analysis by ELISA.
-
Harvest the cells and stain with fluorescently labeled antibodies for flow cytometry analysis of surface marker expression.
Protocol 3: In Vivo Mouse Immunization and Evaluation
This protocol describes a typical mouse immunization study to evaluate the adjuvant effect of this compound in vivo.
Materials:
-
6-8 week old female C57BL/6 mice
-
Antigen of interest
-
This compound liposomal adjuvant
-
Alum adjuvant (control)
-
Sterile PBS
-
Syringes and needles (27G)
Procedure:
-
Prepare the vaccine formulations by mixing the antigen with the respective adjuvants or PBS.
-
Divide the mice into groups (n=5-10 per group):
-
Antigen alone in PBS
-
Antigen + this compound adjuvant
-
Antigen + Alum
-
-
On day 0, immunize the mice subcutaneously at the base of the tail with 100 µL of the respective formulation (containing e.g., 10 µg of antigen and 20 µg of adjuvant).
-
On day 14, administer a booster immunization with the same formulations.
-
On day 21, collect blood via retro-orbital or tail bleed to measure antigen-specific antibody titers by ELISA.
-
On day 28, euthanize the mice and harvest spleens for the analysis of antigen-specific T-cell responses by ELISpot assay.
Caption: Timeline for in vivo mouse immunization and analysis.
Conclusion
This compound holds promise as a versatile glycolipid adjuvant for a variety of vaccine antigens. The protocols outlined in this document provide a framework for its formulation into liposomes and the subsequent in vitro and in vivo evaluation of its immunostimulatory properties. Researchers are encouraged to optimize these protocols based on their specific antigen and research objectives. Further studies are warranted to fully elucidate the precise mechanism of action and the full potential of this compound in vaccine development.
Application Notes and Protocols for Reconstituting Membrane Proteins with 18:1 Lactosyl PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional and structural analysis of membrane proteins is a cornerstone of modern biological and pharmaceutical research. To study these proteins in a controlled environment that mimics their native cellular membrane, they are often extracted from their natural source and reconstituted into artificial lipid bilayers, such as liposomes. The choice of lipid composition for these proteoliposomes is critical for maintaining the protein's native conformation and activity.
18:1 Lactosyl Phosphatidylethanolamine (18:1 Lactosyl PE) is a synthetic glycolipid that offers unique properties for membrane protein reconstitution. The lactosyl headgroup can play a role in modulating membrane fluidity, protein-lipid interactions, and in specific recognition events at the membrane surface. These application notes provide detailed protocols for the reconstitution of membrane proteins into liposomes containing this compound, along with methods for their characterization and functional analysis.
Properties of this compound Liposomes
Liposomes prepared with this compound can be formulated as the sole lipid component or in combination with other phospholipids, such as phosphatidylcholine (PC) and cholesterol, to modulate the biophysical properties of the bilayer. The large, hydrophilic lactosyl headgroup can influence membrane packing and surface properties.
Table 1: Physical Properties of this compound Containing Liposomes
| Property | 100% this compound | 80% POPC / 20% this compound |
| Mean Diameter (nm) | 100 - 150 | 100 - 120 |
| Polydispersity Index (PDI) | < 0.2 | < 0.15 |
| Zeta Potential (mV) | -15 to -25 | -5 to -15 |
| Phase Transition Temp (°C) | ~ -2 | ~ -5 |
Note: These values are illustrative and can vary depending on the preparation method and buffer conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes
This protocol describes the preparation of unilamellar liposomes using the lipid film hydration and extrusion method.
Materials:
-
This compound powder
-
Co-lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC, Cholesterol) if preparing mixed liposomes
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound and any co-lipids in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm buffer to the dried lipid film.
-
Gently agitate the flask by hand or on a vortex mixer at low speed until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process generates small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Storage: Store the prepared liposomes at 4°C. For long-term storage, they can be flash-frozen in liquid nitrogen and stored at -80°C, although stability should be verified.
Protocol 2: Reconstitution of a Membrane Protein into this compound Liposomes by Detergent Removal
This protocol describes a common method for reconstituting a detergent-solubilized membrane protein into pre-formed liposomes.
Materials:
-
Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl-β-D-glucopyranoside (OG))
-
Prepared this compound or mixed-lipid liposomes
-
Detergent removal system (e.g., Bio-Beads SM-2 or dialysis tubing with an appropriate molecular weight cut-off)
-
Reconstitution buffer (same as hydration buffer, may contain stabilizing agents for the protein)
Methodology:
-
Detergent Destabilization of Liposomes:
-
To the prepared liposome (B1194612) suspension, add a small amount of the same detergent used to solubilize the protein. The amount should be sufficient to destabilize the liposomes without fully solubilizing them into mixed micelles. This can be optimized by monitoring the change in light scattering at 540 nm.
-
-
Protein Incorporation:
-
Add the purified, detergent-solubilized membrane protein to the destabilized liposomes at the desired lipid-to-protein molar ratio (LPR). A common starting point for optimization is a range of LPRs from 50:1 to 500:1 (w/w).
-
Incubate the mixture at room temperature or 4°C with gentle agitation for 1-2 hours to allow the protein to insert into the lipid bilayer.
-
-
Detergent Removal:
-
Using Bio-Beads: Add washed Bio-Beads to the protein-lipid-detergent mixture at a ratio of approximately 20 mg of beads per mg of detergent. Incubate with gentle rotation at 4°C. Replace the beads with fresh ones after 2-4 hours and continue the incubation overnight to ensure complete detergent removal.
-
Using Dialysis: Transfer the mixture to a dialysis cassette and dialyze against a large volume of detergent-free reconstitution buffer at 4°C. Perform several buffer changes over 48-72 hours.
-
-
Proteoliposome Recovery:
-
After detergent removal, the proteoliposomes can be harvested by ultracentrifugation (e.g., 100,000 x g for 1-2 hours).
-
Resuspend the proteoliposome pellet in the desired buffer for downstream applications.
-
Characterization of Proteoliposomes
Table 2: Characterization of Reconstituted Proteoliposomes
| Characterization Method | Parameter Measured | Expected Outcome for Successful Reconstitution |
| Dynamic Light Scattering (DLS) | Size distribution and polydispersity | Monodisperse population of vesicles with a size consistent with the extrusion membrane pore size. |
| Cryo-Electron Microscopy (Cryo-EM) | Vesicle morphology and lamellarity | Unilamellar vesicles with incorporated protein visible as intramembrane particles. |
| Sucrose Density Gradient Centrifugation | Co-migration of protein and lipid | A single band containing both protein (detected by SDS-PAGE/Western Blot) and lipid (e.g., by including a fluorescent lipid). |
| Functional Assays | Protein-specific activity | Retention of biological function (e.g., transport, binding, enzymatic activity). |
Functional Assays
The choice of functional assay depends on the specific membrane protein being studied.
Example: Ligand Binding Assay for a G-Protein Coupled Receptor (GPCR)
Materials:
-
Reconstituted GPCR in this compound proteoliposomes
-
Radiolabeled ligand specific for the GPCR
-
Non-labeled ("cold") ligand for competition
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 150 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Methodology:
-
Incubation: In a microcentrifuge tube, mix the proteoliposomes with the radiolabeled ligand at various concentrations in the binding buffer. For competition experiments, also include increasing concentrations of the cold ligand.
-
Equilibration: Incubate the mixture at the optimal temperature and time for binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a filtration manifold to separate bound from free ligand. The proteoliposomes with bound ligand will be retained on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of cold ligand) from the total binding. Calculate the binding affinity (Kd) and the number of binding sites (Bmax) by fitting the data to a saturation binding curve.
Visualizations
Caption: Workflow for membrane protein reconstitution into this compound liposomes.
Application Notes and Protocols: 18:1 Lactosyl PE for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Surface modification of nanoparticles with targeting ligands is a powerful strategy to enhance cellular uptake and improve therapeutic efficacy while minimizing off-target effects. 18:1 Lactosyl Phosphatidylethanolamine (18:1 Lactosyl PE) is a functionalized lipid that serves as an effective targeting moiety for hepatocytes and certain cancer cells that overexpress the asialoglycoprotein receptor (ASGPR). This document provides detailed application notes and experimental protocols for the use of this compound in the surface modification of nanoparticles.
When incorporated into the lipid bilayer of nanoparticles, such as liposomes, the lactose (B1674315) moiety of this compound is exposed on the nanoparticle surface. This allows for specific recognition and binding to the ASGPR, which is abundantly expressed on the surface of hepatocytes. This interaction triggers receptor-mediated endocytosis, leading to the efficient internalization of the nanoparticles and their therapeutic cargo.
Data Presentation
The surface modification of nanoparticles with this compound significantly influences their physicochemical properties and biological activity. The following tables summarize key quantitative data, comparing unmodified nanoparticles to those functionalized with lactosyl moieties.
Table 1: Physicochemical Characterization of Lactosylated vs. Non-Lactosylated Nanoparticles
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles |
| Average Diameter (nm) | 105 ± 5.2 | 115 ± 6.1 |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.15 ± 0.04 |
| Zeta Potential (mV) | -15.8 ± 2.1 | -22.5 ± 2.8 |
| Encapsulation Efficiency (%) | ~85 | ~83 |
Note: The data presented are representative and may vary depending on the specific nanoparticle formulation and preparation method.
Table 2: In Vitro Cellular Uptake of Lactosylated vs. Non-Lactosylated Nanoparticles [1]
| Cell Line | Receptor Status | Nanoparticle Type | Cellular Uptake Efficiency (%) |
| HepG2 | ASGPR-positive | Unmodified Nanoparticles | 35 ± 4.5 |
| HepG2 | ASGPR-positive | Lactosylated Nanoparticles | 78 ± 6.2 |
| NIH 3T3 | ASGPR-negative | Unmodified Nanoparticles | 15 ± 3.1 |
| NIH 3T3 | ASGPR-negative | Lactosylated Nanoparticles | 18 ± 3.5 |
Data from a study on lactosaminated mesoporous silica (B1680970) nanoparticles shows a significant increase in uptake for lactosylated versions in ASGPR-positive cells.[1] The uptake efficiency for lactosylated nanoparticles was 2.1 times higher than for unmodified nanoparticles in HepG2 cells.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound by conjugating lactose to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1 PE or DOPE) through reductive amination.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (18:1 PE / DOPE)
-
Lactose
-
Sodium cyanoborohydride (NaCNBH₃)
-
Anhydrous methanol (B129727)
-
Sodium borate (B1201080) buffer (0.1 M, pH 9.0)
-
Dialysis membrane (MWCO 1 kDa)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolution of Reactants:
-
Dissolve 18:1 PE in a mixture of chloroform and methanol (2:1 v/v).
-
In a separate flask, dissolve a 5-fold molar excess of lactose in the sodium borate buffer.
-
-
Reaction Setup:
-
Add the 18:1 PE solution to the lactose solution with vigorous stirring.
-
Add a 10-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 48-72 hours with continuous stirring.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v). The product, this compound, should have a different Rf value than the starting 18:1 PE.
-
-
Purification:
-
Once the reaction is complete, remove the organic solvents using a rotary evaporator.
-
Transfer the aqueous solution to a dialysis bag and dialyze against deionized water for 48 hours to remove unreacted lactose and other small molecules.
-
Lyophilize the dialyzed solution to obtain the purified this compound as a white powder.
-
-
Characterization:
-
Confirm the structure of the synthesized this compound using techniques such as ¹H NMR and mass spectrometry.
-
Protocol 2: Formulation of this compound-Modified Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of liposomes incorporating the synthesized this compound.
Materials:
-
Primary phospholipid (e.g., DSPC, POPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in chloroform. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:Lactosyl PE).
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The volume of PBS will determine the final lipid concentration. This results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the suspension in a water bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10 passes through the membrane.
-
-
Purification:
-
To remove any unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
-
Storage:
-
Store the prepared lactosylated liposomes at 4°C.
-
Protocol 3: Characterization of this compound-Modified Nanoparticles
A. Size and Zeta Potential Measurement:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to determine the surface charge of the nanoparticles.
-
B. Determination of Encapsulation Efficiency:
-
Principle: To determine the amount of drug successfully encapsulated within the nanoparticles.
-
Procedure (Indirect Method):
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated drug using methods like ultracentrifugation or centrifugal ultrafiltration.[2]
-
Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100.[3]
-
Protocol 4: In Vitro Cellular Uptake Study
This protocol outlines a method to assess the cellular uptake of this compound-modified nanoparticles using a fluorescent marker.
Materials:
-
Fluorescently labeled nanoparticles (with and without this compound). A fluorescent lipid (e.g., Rhodamine-PE) can be incorporated during formulation.
-
ASGPR-positive cells (e.g., HepG2) and ASGPR-negative cells (e.g., NIH 3T3).
-
Cell culture medium and supplements.
-
Confocal microscope or flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture plates (e.g., glass-bottom dishes for microscopy, 24-well plates for flow cytometry) and allow them to adhere overnight.
-
-
Incubation with Nanoparticles:
-
Treat the cells with the fluorescently labeled unmodified and lactosylated nanoparticles at a predetermined concentration.
-
Incubate for a specific time period (e.g., 4 hours) at 37°C.
-
For competition studies, pre-incubate a set of cells with an excess of free lactose for 30 minutes before adding the lactosylated nanoparticles.
-
-
Washing:
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
-
Analysis:
-
Confocal Microscopy: Fix the cells and stain the nuclei (e.g., with DAPI). Visualize the cellular uptake and intracellular localization of the fluorescent nanoparticles.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify the cellular uptake of the nanoparticles.
-
Visualizations
Signaling Pathway: ASGPR-Mediated Endocytosis
Caption: ASGPR-mediated endocytosis of a lactosylated nanoparticle.
Experimental Workflow: Nanoparticle Surface Modification
Caption: Workflow for creating lactosyl PE-modified nanoparticles.
Logical Relationship: Targeted Drug Delivery
Caption: Logic of lactosyl-mediated targeted drug delivery.
References
Application Notes and Protocols: 18:1 Lactosyl PE as a Tool for Studying Membrane Fusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fusion is a fundamental biological process essential for a myriad of cellular events, including neurotransmitter release, fertilization, and viral entry. The lipid composition of cellular membranes plays a critical role in modulating the fusion process. Glycolipids, with their carbohydrate headgroups, are key components of the cell surface and are involved in cell-cell recognition, adhesion, and signaling. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (18:1 Lactosyl PE) is a synthetic glycolipid that can be incorporated into model membranes to investigate the influence of carbohydrate moieties on membrane fusion dynamics. The lactosyl headgroup provides a specific ligand for interaction with proteins and other glycans, making it a valuable tool for dissecting the molecular mechanisms of membrane fusion. While phosphatidylethanolamine (B1630911) (PE) is known to be a fusogenic lipid, the addition of a lactosyl group can modulate this property, potentially influencing the kinetics and efficiency of fusion. This document provides detailed application notes and protocols for utilizing this compound in membrane fusion studies.
Principle of the Assay
The most common method to study membrane fusion in vitro is a fluorescence resonance energy transfer (FRET)-based lipid mixing assay. This assay utilizes two populations of liposomes: a "donor" population labeled with a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) and an unlabeled "acceptor" population. When the donor and acceptor liposomes fuse, the fluorescent probes from the donor liposome (B1194612) are diluted into the membrane of the acceptor liposome, leading to a decrease in FRET efficiency. This is observed as an increase in the donor fluorophore's emission and a decrease in the acceptor fluorophore's emission. By incorporating this compound into the acceptor liposomes, its influence on the rate and extent of fusion can be quantified.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on membrane fusion kinetics. These examples are intended to serve as a guide for data presentation and interpretation.
Table 1: Effect of this compound Concentration on the Initial Rate of Membrane Fusion
| Acceptor Liposome Composition (molar ratio) | This compound (mol%) | Initial Rate of Fusion (% Fusion/min) |
| DOPC:DOPE (80:20) | 0 | 15.2 ± 1.8 |
| DOPC:DOPE:Lactosyl PE (75:20:5) | 5 | 12.5 ± 1.5 |
| DOPC:DOPE:Lactosyl PE (70:20:10) | 10 | 9.8 ± 1.2 |
| DOPC:DOPE:Lactosyl PE (60:20:20) | 20 | 6.3 ± 0.9 |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
Table 2: Influence of a Lactose-Binding Lectin on Membrane Fusion with Lactosyl PE-Containing Liposomes
| Acceptor Liposome Composition | Lectin (μg/mL) | Maximum Fusion (%) |
| DOPC:DOPE (80:20) | 0 | 85 ± 5 |
| DOPC:DOPE (80:20) | 10 | 83 ± 6 |
| DOPC:DOPE:Lactosyl PE (70:20:10) | 0 | 65 ± 4 |
| DOPC:DOPE:Lactosyl PE (70:20:10) | 10 | 25 ± 3 |
Experimental Protocols
Protocol 1: Preparation of Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) by the extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (this compound)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-PE)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (Rhodamine-PE)
-
Methanol
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Preparation:
-
For donor liposomes, mix DOPC, DOPE, NBD-PE, and Rhodamine-PE in the desired molar ratio (e.g., 78:20:1:1) in a round-bottom flask using chloroform as the solvent.
-
For acceptor liposomes, mix DOPC, DOPE, and this compound in the desired molar ratios (e.g., as specified in Table 1) in separate round-bottom flasks.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the appropriate volume of Hydration Buffer to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Vortex the flask vigorously for 5-10 minutes to detach the lipid film and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times to form LUVs of a uniform size.
-
Store the prepared liposomes at 4°C and use within a few days.
-
Protocol 2: FRET-Based Lipid Mixing Assay
This protocol details the procedure for monitoring membrane fusion using the prepared liposomes.
Materials:
-
Donor liposomes (labeled with NBD-PE and Rhodamine-PE)
-
Acceptor liposomes (unlabeled or containing this compound)
-
Fusion Buffer (same as Hydration Buffer, or a different buffer to induce fusion, e.g., containing Ca²⁺)
-
Fluorescence spectrophotometer with temperature control and stirring capabilities
-
Cuvettes
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 470 nm (for NBD-PE) and the emission wavelength to 530 nm (for NBD-PE) and 590 nm (for Rhodamine-PE).
-
Set the temperature to the desired value (e.g., 37°C).
-
-
Assay:
-
In a cuvette, add the acceptor liposomes to the Fusion Buffer to a final lipid concentration of 450 µM.
-
Allow the solution to equilibrate for 5 minutes with stirring.
-
Record the baseline fluorescence for 1-2 minutes.
-
Initiate the fusion reaction by adding the donor liposomes to a final lipid concentration of 50 µM (a 9:1 acceptor to donor ratio is common).
-
Continuously record the fluorescence intensity at both emission wavelengths for a desired period (e.g., 30-60 minutes).
-
To determine the maximum fluorescence (100% fusion), add a detergent (e.g., Triton X-100 to a final concentration of 0.1%) to completely disrupt the liposomes and achieve maximum probe dilution.
-
-
Data Analysis:
-
Calculate the percentage of fusion at any given time point using the following formula: % Fusion = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence intensity of the donor (NBD-PE) at that time, F₀ is the initial fluorescence intensity, and F_max is the maximum fluorescence intensity after detergent addition.
-
Plot the percentage of fusion as a function of time to obtain the fusion kinetics. The initial rate of fusion can be determined from the initial slope of this curve.
-
Visualizations
Experimental Workflow for FRET-Based Liposome Fusion Assay
Caption: Workflow for the FRET-based liposome fusion assay.
Hypothetical Signaling Pathway Modulation by Lactosyl PE
This diagram illustrates a hypothetical scenario where the presence of Lactosyl PE in the cell membrane modulates a signaling pathway upon interaction with a fusogenic protein.
Caption: Hypothetical modulation of a signaling pathway by this compound.
Conclusion
This compound serves as a valuable tool for elucidating the role of carbohydrate headgroups in membrane fusion. By incorporating this glycolipid into model membrane systems, researchers can quantitatively assess its impact on fusion kinetics and efficiency. The protocols and data presentation formats provided here offer a framework for designing and interpreting experiments aimed at understanding the complex interplay of lipids in membrane fusion processes. These studies are crucial for advancing our knowledge of fundamental cellular mechanisms and for the development of novel drug delivery systems that can efficiently fuse with target cell membranes.
Application Notes and Protocols for Fluorescently Labeling 18:1 Lactosyl PE for Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to fluorescently labeling 18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl) for use in fluorescence microscopy. This document includes detailed protocols for the labeling reaction, purification of the fluorescently labeled product, and its application in cellular imaging.
Introduction
This compound is a glycophospholipid that can be found in cellular membranes. The ability to fluorescently label this lipid allows for the visualization of its distribution, trafficking, and dynamics within live or fixed cells using fluorescence microscopy. This is a valuable tool for studying various cellular processes, including membrane organization, endocytosis, and intracellular signaling. The primary amine on the phosphoethanolamine headgroup of this compound provides a convenient target for conjugation with a wide range of amine-reactive fluorescent dyes.
Data Presentation
The selection of a suitable fluorescent dye is critical for successful imaging. The following table summarizes the key photophysical properties of common amine-reactive fluorescent dyes that can be used to label this compound.
| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| BODIPY™ FL | NHS Ester | 505 | 513 | ~80,000 | ~0.9 |
| Fluorescein (FITC) | Isothiocyanate | 494 | 517 | ~75,000 | ~0.9 |
| Alexa Fluor™ 488 | NHS Ester | 494 | 517 | ~71,000 | 0.92 |
| Rhodamine B | Isothiocyanate | 544 | 576 | ~105,000 | 0.7 |
| TAMRA | NHS Ester | 546 | 580 | 95,000 | 0.1 |
| Alexa Fluor™ 546 | NHS Ester | 554 | 570 | ~112,000 | 0.79 |
| NBD | Chloride | 466 | 539 | ~22,000 | ~0.3 |
| TFAX 546 | SE | 554 | 570 | 112,000[1] | 0.79[1] |
Note: Photophysical properties such as quantum yield and extinction coefficient can be influenced by the local environment and may change upon conjugation to the lipid.
Signaling Pathway
Lactosyl PE can be metabolized to lactosylceramide (B164483), a bioactive lipid involved in various signaling pathways. One such pathway is the lactosylceramide-centric signaling cascade that leads to the production of reactive oxygen species (ROS) and subsequent inflammatory responses.[2][3][4][5] External stimuli can activate lactosylceramide synthase, leading to the generation of lactosylceramide.[3][4][5] This lactosylceramide then activates NADPH oxidase, a membrane-bound enzyme complex, to produce superoxide (B77818) radicals, a form of ROS.[2][3][6] The increase in ROS can then activate downstream signaling molecules such as cytosolic phospholipase A2 (cPLA2), which in turn initiates a cascade leading to the production of inflammatory mediators like eicosanoids and prostaglandins.[3]
References
- 1. rndsystems.com [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox-regulated signaling by lactosylceramide in the proliferation of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 18:1 Lactosyl PE Concentration in Liposomes
Welcome to the technical support center for the optimization of 18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl) concentration in liposomal formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving stable and efficient lactosylated liposomes for targeted delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a liposome (B1194612) formulation?
A1: this compound serves as a targeting ligand in liposomal formulations. The lactose (B1674315) moiety on its headgroup is recognized by asialoglycoprotein receptors (ASGPRs), which are predominantly expressed on the surface of hepatocytes. This interaction facilitates the specific targeting and uptake of liposomes by liver cells, making it a valuable component for developing drug delivery systems for liver diseases.
Q2: What is a typical starting concentration for this compound in a liposome formulation?
A2: Based on published studies, a common starting concentration for lactosylated lipids is around 5-10 mol% of the total lipid composition.[1] The optimal concentration, however, is highly dependent on the specific application, the other lipid components, and the desired targeting efficiency. It is recommended to perform a concentration-response study to determine the optimal level for your specific formulation.
Q3: How does the concentration of this compound affect liposome stability?
A3: The concentration of this compound can influence the physical stability of liposomes. While essential for targeting, incorporating a high concentration of this bulky, charged glycolipid can potentially disrupt the packing of the lipid bilayer, leading to instability, aggregation, or leakage of encapsulated contents.[1] It is crucial to find a balance between targeting efficiency and liposomal stability. The inclusion of helper lipids like cholesterol can improve membrane rigidity and stability.[2][3]
Q4: Can the inclusion of PEGylated lipids affect the targeting efficiency of this compound?
A4: Yes, the presence of polyethylene (B3416737) glycol (PEG)-modified lipids, often used to prolong circulation time (stealth liposomes), can interfere with the targeting function of this compound. The PEG chains can create a hydrophilic barrier that may sterically hinder the interaction between the lactose moiety and its receptor. The density and length of the PEG chains are critical factors.[4] A careful optimization of the ratio between this compound and the PEGylated lipid is necessary to achieve both long circulation and effective targeting.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Liposome Aggregation | - Insufficient surface charge: The neutral or slightly negative charge of the liposomes may not provide enough electrostatic repulsion. - High this compound concentration: Excessive lactosyl PE can disrupt membrane integrity. - Presence of divalent cations: Ions like Ca²⁺ and Mg²⁺ can induce aggregation of negatively charged liposomes.[5] - Improper storage conditions: High temperatures can increase lipid mobility and lead to fusion. | - Incorporate charged lipids: Include a small percentage (5-10 mol%) of a charged lipid like DOPG (negative) or DOTAP (positive) to increase zeta potential. - Optimize this compound concentration: Titrate the concentration to find the optimal balance between targeting and stability. - Use a chelating agent: If working with cell culture media containing divalent cations, consider adding EDTA.[5] - Incorporate PEGylated lipids: The hydrophilic PEG layer provides steric hindrance, preventing aggregation.[5][6] - Store liposomes at 4°C. |
| Low Encapsulation Efficiency | - Disruption of the lipid bilayer: High concentrations of this compound may increase membrane permeability. - Suboptimal preparation method: The chosen method may not be suitable for the specific drug and lipid composition. | - Optimize this compound concentration. - Include cholesterol: Cholesterol is known to increase the packing density and stability of the lipid bilayer, which can improve drug retention.[2][3] - Select an appropriate drug loading method: For hydrophilic drugs, passive loading during hydration or active loading using pH or ion gradients can be employed. For hydrophobic drugs, incorporation into the lipid film prior to hydration is common. |
| Poor Targeting Efficiency | - Low this compound concentration: Insufficient ligand density on the liposome surface. - Steric hindrance from PEG: The PEG chains on stealth liposomes may mask the lactose ligand. - Receptor saturation: The target receptors on the cells may be saturated. | - Increase this compound concentration: Gradually increase the molar percentage while monitoring for any negative effects on stability. - Optimize PEG density and length: Use a lower density of PEG or shorter PEG chains to reduce steric hindrance.[4] - Perform binding studies at different liposome concentrations: This will help to determine the optimal concentration for cell targeting without causing saturation. |
| Variability in Liposome Size | - Inconsistent preparation technique: Variations in hydration time, temperature, or extrusion pressure can lead to inconsistent sizes. - Lipid composition: The ratio of different lipids can affect the curvature and size of the resulting vesicles. | - Standardize the preparation protocol: Ensure all parameters (temperature, time, pressure) are kept consistent between batches. - Extrusion: Use a mini-extruder with polycarbonate membranes of a defined pore size to produce unilamellar vesicles with a narrow size distribution. |
Quantitative Data Summary
The following tables provide an illustrative summary of how varying this compound concentration and other formulation parameters can influence liposome characteristics. Please note that these values are examples and the actual results may vary depending on the specific experimental conditions.
Table 1: Effect of this compound Concentration on Liposome Properties
| This compound (mol%) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0 | 110 ± 5 | 0.15 ± 0.02 | -5 ± 2 | 65 ± 5 |
| 5 | 115 ± 7 | 0.18 ± 0.03 | -15 ± 3 | 62 ± 6 |
| 10 | 124 ± 9 | 0.21 ± 0.04 | -25 ± 4 | 58 ± 7 |
| 15 | 135 ± 12 | 0.25 ± 0.05 | -35 ± 5 | 50 ± 8 |
Table 2: Influence of Cholesterol and PEG-DSPE on Lactosylated Liposomes (10 mol% this compound)
| Cholesterol (mol%) | DSPE-PEG(2000) (mol%) | Mean Diameter (nm) | PDI | Stability (Days at 4°C) |
| 30 | 0 | 130 ± 10 | 0.28 | < 7 (aggregation) |
| 30 | 5 | 125 ± 8 | 0.19 | > 28 |
| 40 | 0 | 120 ± 9 | 0.25 | 14 |
| 40 | 5 | 118 ± 6 | 0.17 | > 28 |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Primary phospholipid (e.g., DSPC, DOPC)
-
Cholesterol
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of lipids (e.g., DSPC, cholesterol, and this compound) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. A thin, uniform lipid film should form on the wall of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to above the Tc of the lipids) to the flask containing the lipid film.
-
Gently rotate the flask in a water bath set above the Tc for 1-2 hours to allow for complete hydration of the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and connect it to one side of the extruder. Connect an empty syringe to the other side.
-
Push the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This will produce a suspension of unilamellar vesicles with a more uniform size distribution.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a suitable assay for the encapsulated drug.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of lactosylated liposomes.
Caption: Troubleshooting logic for addressing liposome aggregation.
Caption: Targeted uptake of lactosylated liposomes by hepatocytes.
References
- 1. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochempeg.com [biochempeg.com]
- 3. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of 18:1 Lactosyl PE Vesicles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl) vesicles. Our aim is to help you overcome common challenges, particularly vesicle aggregation, to ensure the successful formulation of stable and effective lipid-based delivery systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound vesicles are aggregating. What are the primary causes?
A1: Aggregation of vesicles containing this compound is often multifactorial, stemming from the inherent properties of the lipids and the formulation conditions. The primary culprits include:
-
Instability of the DOPE backbone: The 18:1 PE (DOPE) component of your lipid has a small headgroup and a cone-like molecular shape, which predisposes the lipid bilayer to form non-lamellar, inverted hexagonal (HII) phases rather than stable, spherical vesicles. This inherent instability can be a major driver of vesicle fusion and aggregation.
-
Insufficient Steric Hindrance: While the lactosyl headgroup is intended to provide a protective hydrophilic layer (glycocalyx) that prevents vesicles from getting too close to each other, its effectiveness is concentration-dependent. At low concentrations, this steric barrier may be insufficient to overcome attractive forces between vesicles.
-
Inter-vesicle Interactions: Hydrogen bonding between the lactosyl headgroups on different vesicles can, under certain conditions, lead to clumping rather than repulsion. Additionally, van der Waals forces can contribute to aggregation if vesicles are not adequately stabilized.
-
Inappropriate Buffer Conditions: The pH and ionic strength of your buffer can significantly impact vesicle surface charge and interactions. While the phosphoethanolamine headgroup is zwitterionic at neutral pH, changes in pH can alter surface charge characteristics, and high ionic strength can screen surface charges, reducing electrostatic repulsion and promoting aggregation.
Q2: How can I prevent the aggregation of my this compound vesicles?
A2: Several strategies can be employed to enhance the stability of your vesicle formulation:
-
Incorporate PEGylated Lipids: The most common and effective method to prevent aggregation is the inclusion of a small percentage of polyethylene (B3416737) glycol (PEG) conjugated lipids (e.g., DSPE-PEG2000) in your formulation. The long, flexible PEG chains create a robust steric barrier that physically prevents vesicles from approaching one another. Even small molar percentages can have a significant stabilizing effect.[1]
-
Introduce Charged Lipids: Including a small molar fraction of a charged lipid can induce electrostatic repulsion between vesicles, thereby preventing aggregation. The choice of a negatively or positively charged lipid will depend on your specific application.
-
Optimize Lipid Concentration: The concentration of this compound itself is crucial. Studies have shown that liposomes with 5 or 10 mol% of lactosyl lipids exhibit good stability.[2] However, exceeding the optimal concentration can sometimes lead to instability.
-
Control Buffer Conditions: Maintain a neutral pH (around 7.4) to ensure the zwitterionic nature of the PE headgroup. Avoid excessively high ionic strength buffers, which can shield surface charges and reduce electrostatic repulsion between vesicles.
-
Proper Storage: Store your vesicle preparations at an appropriate temperature, typically above the phase transition temperature of the lipid mixture, to maintain membrane fluidity and integrity.
Q3: What is the recommended molar percentage of PEGylated lipids to include for stabilization?
A3: The optimal concentration of PEGylated lipids can vary depending on the specific lipid composition and intended application. However, research indicates that even low concentrations are highly effective.
| Stabilizing Agent | Recommended Molar Percentage | Notes |
| DSPE-PEG2000 | 0.5 - 5 mol% | As little as 0.5 mol% has been shown to significantly reduce multilamellarity and aggregation.[1] Higher percentages (up to 5 mol%) create a denser "brush-like" PEG layer, offering enhanced stability. |
| This compound | 5 - 10 mol% | In the absence of other steric stabilizers, this concentration range of the glycolipid itself has been shown to form stable vesicles.[2] |
| Charged Lipids (e.g., DOPS, DOPG) | 5 - 10 mol% | This range is generally sufficient to impart a surface charge that promotes electrostatic repulsion. |
Q4: Can the extrusion process itself contribute to aggregation?
A4: While extrusion is a standard method for producing unilamellar vesicles of a defined size, the process can sometimes induce aggregation if not performed correctly. High pressures and repeated passes through the membrane can lead to vesicle rupture and subsequent fusion. To mitigate this, ensure your lipid suspension is well-hydrated before extrusion and that the extrusion is performed at a temperature above the lipid mixture's phase transition temperature to ensure membrane fluidity.
Experimental Protocol: Preparation of Stable this compound Vesicles
This protocol outlines the thin-film hydration and extrusion method for preparing stable unilamellar vesicles incorporating this compound, with the inclusion of a PEGylated lipid for enhanced stability.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or another suitable bulk phospholipid
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
Procedure:
-
Lipid Film Preparation:
-
In a clean round-bottom flask, combine the desired lipids in chloroform. A typical formulation for stable vesicles might be DOPC:this compound:DSPE-PEG2000 in a molar ratio of 85:10:5.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen or argon gas for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate (B1144303) the lipid film with the chosen hydration buffer by adding the buffer to the flask and gently agitating. The volume of buffer should be chosen to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
-
To facilitate hydration, the process should be carried out at a temperature above the phase transition temperature of the lipid with the highest melting point.
-
Allow the lipid film to hydrate for at least 30 minutes with intermittent vortexing to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution. Ensure the extrusion is performed at a temperature above the lipid phase transition temperature.
-
-
Characterization and Storage:
-
Characterize the vesicle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Store the prepared vesicles at 4°C for short-term storage. For long-term storage, consider appropriate cryoprotectants and freezing protocols.
-
Visualizing Stabilization Strategies
To better understand the mechanisms for preventing vesicle aggregation, the following diagrams illustrate the key concepts.
The diagram above contrasts unstable vesicles susceptible to aggregation with vesicles stabilized by the inclusion of PEGylated lipids, which create a repulsive steric barrier.
This flowchart provides a logical sequence of steps to diagnose and resolve issues with this compound vesicle aggregation during formulation.
References
- 1. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface modification of liposomes by saccharides: vesicle size and stability of lactosyl liposomes studied by photon correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 18:1 Lactosyl PE in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder is hygroscopic and should be stored at -20°C.[1] The manufacturer states a stability of one year under these conditions.[2]
Q2: What are the primary stability concerns for this compound in aqueous solutions?
A2: The main stability concerns in aqueous solutions are chemical degradation through hydrolysis and oxidation.[] Physical instability, such as aggregation or fusion when formulated into liposomes, is also a critical factor.[]
Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?
A3: Both pH and temperature significantly influence the rate of hydrolysis. Generally, the hydrolysis of the ester linkages in phospholipids (B1166683) is catalyzed by both acidic and basic conditions. Elevated temperatures accelerate both hydrolytic and oxidative degradation.[4] For liposomal formulations, refrigeration at 2°C has been shown to provide better long-term stability compared to storage at room temperature or freezing at -20°C, which can induce aggregation during freeze-thaw cycles.[4][5]
Q4: What are the potential degradation products of this compound?
A4: The primary degradation products result from hydrolysis and oxidation. Hydrolysis of the ester bonds can yield lysophospholipids and free fatty acids. Oxidation of the oleoyl (B10858665) (18:1) chains can lead to the formation of various oxidized lipid species, including hydroperoxides.
Stability Profile of this compound in Aqueous Buffer (0.1 M Phosphate Buffer)
The following table summarizes the expected, hypothetical degradation rates of this compound under various conditions based on general phospholipid stability principles. This data is intended for illustrative purposes to guide experimental design.
| Temperature | pH | Expected Primary Degradation Pathway | Estimated Half-life (t½) |
| 4°C | 7.4 | Slow Hydrolysis & Oxidation | > 6 months |
| 25°C | 7.4 | Moderate Hydrolysis & Oxidation | 1 - 2 months |
| 40°C | 7.4 | Accelerated Hydrolysis & Oxidation | 1 - 2 weeks |
| 40°C | 4.0 | Acid-catalyzed Hydrolysis | < 1 week |
| 40°C | 9.0 | Base-catalyzed Hydrolysis | < 1 week |
Troubleshooting Guide for this compound Formulations
Issue 1: Liposome (B1194612) aggregation upon storage.
-
Potential Cause:
-
Inappropriate storage temperature (e.g., freezing and thawing).
-
Suboptimal lipid composition.
-
High concentration of the liposome formulation.
-
-
Solution:
-
Store liposomal formulations at 2-8°C. Avoid freezing unless a suitable cryoprotectant like trehalose (B1683222) or sucrose (B13894) is used.[4][5]
-
Incorporate a PEGylated lipid into the formulation to provide steric stabilization.
-
Optimize the concentration of the liposome suspension.
-
Issue 2: Low encapsulation efficiency of hydrophilic drugs.
-
Potential Cause:
-
The bulky lactosyl headgroup may affect the packing of the lipid bilayer, leading to increased permeability.
-
Suboptimal hydration or extrusion process.
-
-
Solution:
-
Optimize the lipid composition by including cholesterol to modulate membrane fluidity and permeability.
-
Ensure complete hydration of the lipid film and optimize the number of extrusion cycles.
-
Issue 3: Evidence of degradation (e.g., presence of lysolipids or oxidized species) in analytical assays.
-
Potential Cause:
-
Exposure to harsh pH conditions or high temperatures during formulation or storage.
-
Presence of dissolved oxygen or metal ions that can catalyze oxidation.
-
-
Solution:
-
Use degassed buffers for formulation and store the final product under an inert atmosphere (e.g., argon or nitrogen).
-
Incorporate an antioxidant, such as alpha-tocopherol, into the lipid formulation.
-
Maintain the pH of the aqueous solution within a stable range, ideally close to neutral (pH 6.5-7.5).
-
Experimental Protocols
Experimental Protocol for Assessing Aqueous Stability of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound in an aqueous solution.
1. Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
UPLC-MS grade water and acetonitrile
-
Formic acid
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
In a glass vial, evaporate the solvent from a known amount of the stock solution under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with the appropriate aqueous buffer (PBS for neutral, HCl for acidic, NaOH for basic conditions) to a final concentration of 1 mg/mL. For oxidative stress, use PBS and add H₂O₂.
-
Vortex the vials until the lipid film is fully suspended.
3. Stress Conditions:
-
Hydrolytic Degradation (Acidic): Incubate the sample in 0.1 M HCl at 40°C.
-
Hydrolytic Degradation (Basic): Incubate the sample in 0.1 M NaOH at 40°C.
-
Oxidative Degradation: Incubate the sample in PBS with 3% H₂O₂ at 25°C.
-
Thermal Degradation: Incubate the sample in PBS at 40°C and 60°C.
-
Control: Store the sample in PBS at 4°C.
4. Time Points:
-
Collect aliquots at 0, 2, 4, 8, 24, and 48 hours. For the control, collect at 0, 1, 7, and 30 days.
5. Analytical Method (UPLC-MS):
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent lipid from its potential degradation products (e.g., start with a high percentage of A and gradually increase B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes to detect a wider range of species.
-
Detection: Monitor for the parent mass of this compound and the expected masses of degradation products (e.g., lyso-PE, oleic acid, and their oxidized derivatives).
-
6. Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of degradation over time.
-
Identify and quantify the major degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for the stability study.
Caption: Troubleshooting logical flow for formulation issues.
References
Technical Support Center: Enhancing the Shelf-Life of 18:1 Lactosyl PE Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the shelf-life of 18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl) formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound formulations, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formulation Instability (Aggregation/Flocculation) | - Improper storage temperature.- Suboptimal pH of the formulation buffer.- High concentration of the formulation. | - Store formulations at 4-8°C. Avoid freezing unless a suitable cryoprotectant is used.[1]- Maintain the pH of the formulation between 6.0 and 7.5. The hydrolysis rate of phospholipids (B1166683) is slowest in the pH range of 5.8-6.5.[2][3]- If aggregation persists, consider reducing the lipid concentration or incorporating a surface-modifying agent like PEG-PE. |
| Increased Particle Size Over Time | - Fusion of liposomes due to improper storage.- Ostwald ripening, especially in polydisperse samples. | - Ensure storage at recommended temperatures to minimize lipid mobility and fusion.- Optimize the formulation process (e.g., extrusion) to achieve a narrow and uniform particle size distribution. |
| Evidence of Chemical Degradation (e.g., discoloration, off-odors) | - Oxidation: The dioleoyl (18:1) chains are susceptible to oxidation at the double bonds.- Hydrolysis: The ester bonds in the phospholipid backbone can undergo hydrolysis. | - For Oxidation: - De-gas all buffers and solvents with an inert gas (e.g., argon or nitrogen) before use. - Incorporate a lipophilic antioxidant such as α-tocopherol into the formulation. - Protect the formulation from light by using amber vials or storing it in the dark.- For Hydrolysis: - Control the pH of the formulation, as both acidic and alkaline conditions can accelerate hydrolysis.[2][3] - Store at low temperatures (4-8°C) to reduce the rate of hydrolysis.[4] |
| Loss of Encapsulated Content | - Increased membrane permeability due to lipid degradation (oxidation or hydrolysis).- Formation of lysolipids from hydrolysis, which can destabilize the bilayer.[4] | - Implement strategies to prevent oxidation and hydrolysis as described above.- Consider incorporating cholesterol into the formulation to increase membrane stability and reduce permeability. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are hydrolysis and oxidation .
-
Hydrolysis: This involves the cleavage of the ester bonds in the glycerophospholipid backbone, leading to the formation of lysolipids and free fatty acids. This process is catalyzed by both acidic and basic conditions.[2][3]
-
Oxidation: The unsaturated oleoyl (B10858665) (18:1) chains are susceptible to oxidation by reactive oxygen species (ROS). This can lead to the formation of various oxidation byproducts, including hydroperoxides, aldehydes, and ketones, which can compromise the integrity of the liposomal membrane.
2. How does pH affect the stability of this compound formulations?
The pH of the formulation is a critical factor influencing the stability of this compound. The rate of hydrolysis of the ester linkages in the phospholipid is at its minimum in the pH range of 5.8 to 6.5.[2][3] Both acidic and alkaline conditions will accelerate the rate of hydrolysis, leading to the formation of degradation products that can destabilize the formulation.
3. What is the recommended storage temperature for this compound formulations?
For short-term storage (up to one month), this compound formulations are generally stable at room temperature when properly prepared.[5] However, for long-term stability, it is recommended to store the formulations at 4-8°C.[1] Freezing of liposomal suspensions should be avoided as the formation of ice crystals can disrupt the vesicle structure. If freezing is necessary, a cryoprotectant should be used.
4. Can I use antioxidants to improve the shelf-life of my this compound formulation?
Yes, incorporating antioxidants is a highly effective strategy to prevent oxidative degradation of the unsaturated oleoyl chains. Lipophilic antioxidants, such as α-tocopherol (Vitamin E), are particularly effective as they can be incorporated directly into the lipid bilayer to protect against lipid peroxidation. Water-soluble antioxidants like ascorbic acid (Vitamin C) can also be used to protect the aqueous phase and regenerate lipophilic antioxidants.[6][7]
5. How can I monitor the stability of my this compound formulation over time?
A comprehensive stability testing program should include the following assays:
-
Visual Inspection: Regularly check for any changes in appearance, such as aggregation, precipitation, or discoloration.
-
Particle Size Analysis: Use Dynamic Light Scattering (DLS) to monitor changes in the mean particle size and polydispersity index (PDI). An increase in these parameters can indicate aggregation or fusion.
-
Lipid Peroxidation Assay: The Thiobarbituric Acid Reactive Substances (TBARS) assay can be used to quantify the extent of lipid oxidation.
-
Chemical Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD) can be used to quantify the parent this compound and its degradation products (e.g., lyso-PE, free fatty acids).
Experimental Protocols
Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the this compound liposomes.
Methodology:
-
Dilute the liposome (B1194612) formulation with an appropriate filtered buffer (the same buffer used for formulation) to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument being used.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including temperature (typically 25°C), solvent viscosity, and refractive index.
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
The software will analyze the data to provide the Z-average mean diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Objective: To quantify the extent of lipid oxidation in the this compound formulation by measuring malondialdehyde (MDA) and other reactive aldehydes.
Methodology:
-
Standard Preparation: Prepare a standard curve using a malondialdehyde (MDA) standard.
-
Sample Preparation: Mix a known amount of the this compound formulation with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Reaction: Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes). During this time, MDA and other thiobarbituric acid reactive substances will react with TBA to form a pink-colored adduct.
-
Cooling and Measurement: Cool the samples to room temperature and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantification: Determine the concentration of TBARS in the sample by comparing its absorbance to the MDA standard curve. The results are typically expressed as MDA equivalents per mole of lipid.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To separate and quantify this compound and its primary hydrolytic degradation products (lyso-PE and oleic acid).
Methodology:
-
Chromatographic System: Use a normal-phase HPLC system with a silica (B1680970) or diol column.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., isopropanol (B130326) or methanol) with a small amount of an aqueous buffer or additive is typically used for the separation of phospholipid classes.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for the detection of lipids, which lack a strong UV chromophore.
-
Sample Preparation: Dilute the this compound formulation in a suitable organic solvent.
-
Injection and Analysis: Inject the sample onto the HPLC column and run the gradient program.
-
Quantification: Identify and quantify the peaks corresponding to this compound, lyso-PE, and oleic acid by comparing their retention times and peak areas to those of known standards.
Visualizations
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. The Chemical Reactivity of Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encapsula.com [encapsula.com]
- 5. Surface modification of liposomes by saccharides: vesicle size and stability of lactosyl liposomes studied by photon correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal Antioxidants for Protection against Oxidant-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Uses of Antioxidant Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Photobleaching of Fluorescently Tagged Lactosyl PE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching when working with fluorescently tagged Lactosyl PE.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem when imaging fluorescently tagged Lactosyl PE?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, the fluorescent tag on your Lactosyl PE, upon exposure to light.[] This process leads to a loss of fluorescent signal, which can significantly impact the quality and reliability of your imaging experiments.[2] It is particularly problematic in time-lapse microscopy where the same region is imaged repeatedly.[] The primary cause of photobleaching is the reaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically alter the dye molecule, rendering it non-fluorescent.[2]
Q2: Which fluorescent tag is more photostable for labeling Lactosyl PE, NBD or BODIPY?
A2: In general, BODIPY dyes are known to be more photostable than NBD dyes.[3] The BODIPY FL fluorophore typically exhibits greater fluorescence output due to its higher molar absorptivity and fluorescence quantum yield, and it is also more resistant to photobleaching compared to NBD.[3] The photostability of NBD can also be sensitive to its environment; for instance, its stability is reduced in cholesterol-deficient cells.[3]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[2] They work primarily by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and are responsible for damaging the fluorophores. Some common antifade reagents for live-cell imaging include Trolox, a water-soluble vitamin E analog, and commercially available formulations like ProLong™ Live Antifade Reagent.[2][3][4][5]
Q4: Can I use antifade reagents designed for fixed cells in my live-cell imaging experiments with Lactosyl PE?
A4: It is generally not recommended to use antifade reagents formulated for fixed cells in live-cell imaging. These reagents often contain components that can be toxic to living cells.[2] For live-cell experiments, it is crucial to use reagents specifically designed to be biocompatible and maintain cell viability, such as ProLong™ Live Antifade Reagent.[2][3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the imaging of fluorescently tagged Lactosyl PE.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Low Probe Concentration: The concentration of fluorescently tagged Lactosyl PE is too low for detection. | Titrate the probe concentration to find the optimal balance between signal and potential toxicity. A typical starting range is 1-5 µM.[6][7] |
| Incorrect Microscope Filters: The excitation and emission filters on the microscope do not match the spectral properties of the fluorophore. | Verify the excitation and emission maxima of your fluorescent tag (e.g., NBD or BODIPY) and ensure the correct filter set is being used.[6][8] | |
| Photobleaching: The fluorescent signal has been destroyed by excessive light exposure. | Reduce laser power, decrease exposure time, and use an antifade reagent. Image the sample immediately after preparation.[2][6][8] | |
| Suboptimal Labeling Conditions: Incubation time or temperature may not be optimal for cellular uptake. | Optimize the incubation time and temperature. For live-cell labeling with NBD-ceramide (a related sphingolipid), a common protocol involves incubation at 4°C followed by a chase at 37°C.[3] | |
| High Background Fluorescence | Excess Unbound Probe: Unbound fluorescent Lactosyl PE in the medium contributes to background noise. | Increase the number and duration of washing steps after incubation to thoroughly remove the unbound probe.[6][7] |
| High Probe Concentration: Using too high a concentration of the fluorescent probe can lead to non-specific binding and high background. | Reduce the probe concentration. Perform a titration to find the lowest effective concentration.[6][7] | |
| Autofluorescence: Cells or the culture medium may have endogenous fluorescence. | Image a control sample of unstained cells to assess the level of autofluorescence. Use imaging media with reduced autofluorescence, such as FluoroBrite™ DMEM. | |
| Rapid Signal Fading (Photobleaching) | High Excitation Light Intensity: The laser power or illumination intensity is too high. | Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to reduce intensity.[2] |
| Long Exposure Times: Prolonged exposure to the excitation light accelerates photobleaching. | Decrease the exposure time for each image. For time-lapse experiments, increase the interval between acquisitions.[2] | |
| Absence of Antifade Reagent: The imaging medium lacks components to protect the fluorophore. | Add a live-cell compatible antifade reagent to your imaging medium.[2] | |
| Oxygen-Rich Environment: Molecular oxygen contributes to the generation of damaging reactive oxygen species. | For fixed samples, some mounting media contain oxygen scavengers. For live cells, specialized live-cell antifade reagents help mitigate oxygen-related damage.[2] | |
| Uneven or Patchy Staining | Probe Aggregation: The fluorescent lipid probe may not be fully solubilized in the working solution. | Ensure the probe is completely dissolved. Complexing the fluorescent lipid with fatty acid-free Bovine Serum Albumin (BSA) can improve its delivery and prevent aggregation.[6][7] |
| Poor Cell Health: Stressed or unhealthy cells may exhibit abnormal morphology and probe uptake. | Ensure cells are healthy and not overly confluent before and during the experiment.[9] | |
| Phototoxicity | Excessive Light Exposure: High-intensity light can generate reactive oxygen species that are harmful to cells, leading to artifacts or cell death.[][10] | Minimize overall light exposure by reducing laser power, exposure time, and the frequency of image acquisition.[11] Use longer wavelength fluorophores where possible, as they are generally less phototoxic.[8] |
| Fluorophore Properties: Some fluorophores are more prone to inducing phototoxicity than others. | Choose fluorophores known for lower phototoxicity. Monitor cell morphology and viability throughout the experiment.[] |
Quantitative Data Summary
Direct quantitative photostability data for fluorescently tagged Lactosyl PE is limited in the literature. However, the following tables provide a summary of the photophysical properties of commonly used fluorophores for lipid labeling and the efficacy of antifade reagents.
Table 1: Photophysical Properties of Common Fluorophores for Lipid Labeling
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Relative Photostability |
| NBD | ~463 | ~536 | Low | ~22,000 | Moderate |
| BODIPY FL | ~505 | ~511 | High (~0.9-1.0) | >80,000 | High |
Note: Quantum yield and photostability can be highly dependent on the local environment.[12][13] BODIPY FL is generally considered more photostable than NBD.[3]
Experimental Protocols
Protocol 1: Live-Cell Staining with Fluorescently Tagged Lactosyl PE
This protocol provides a general guideline for labeling live cells with fluorescent Lactosyl PE. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Fluorescently tagged Lactosyl PE (e.g., NBD-Lactosyl PE or BODIPY-Lactosyl PE)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Live cells cultured on glass-bottom dishes or coverslips
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent)[2][3][4][5]
Procedure:
-
Preparation of Lactosyl PE-BSA Complex:
-
Prepare a stock solution of the fluorescent Lactosyl PE in an organic solvent (e.g., ethanol (B145695) or a chloroform/methanol mixture).
-
In a separate tube, prepare a solution of fatty acid-free BSA in HBSS.
-
While vortexing the BSA solution, slowly add the fluorescent Lactosyl PE stock to achieve the desired final concentration (typically 1-5 µM). This complexation improves the delivery of the lipid to the cells.[3][7]
-
-
Cell Labeling:
-
Wash the cells grown on glass-bottom dishes twice with pre-warmed HBSS.
-
Incubate the cells with the Lactosyl PE-BSA complex in HBSS for 30 minutes at 4°C. This allows the lipid to associate with the plasma membrane while minimizing endocytosis.[3]
-
Wash the cells three times with cold HBSS to remove the excess probe.
-
Add pre-warmed complete culture medium and incubate at 37°C for a desired chase period (e.g., 30-60 minutes) to allow for internalization and trafficking of the labeled Lactosyl PE.
-
-
Imaging:
-
After the chase period, replace the culture medium with pre-warmed live-cell imaging medium containing a live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent diluted 1:100).[4]
-
Incubate for at least 15 minutes to allow the antifade reagent to take effect.[4]
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
-
Protocol 2: Minimizing Photobleaching During Image Acquisition
-
Find the Region of Interest (ROI): Use brightfield or DIC to locate the cells of interest to minimize fluorescence excitation before imaging.
-
Optimize Excitation Intensity: Start with the lowest laser power or illumination intensity and gradually increase it until you achieve a satisfactory signal-to-noise ratio.[14]
-
Minimize Exposure Time: Use the shortest possible exposure time that still provides a clear image.
-
Use Appropriate Pinhole Size (Confocal Microscopy): An optimal pinhole size will maximize the signal-to-noise ratio while rejecting out-of-focus light.[9]
-
Time-Lapse Imaging Settings:
-
Increase the time interval between acquisitions as much as your experimental question allows.
-
Use the "snap" or single-shot function rather than continuous live mode when focusing or adjusting settings.
-
-
Utilize Antifade Reagents: Always include a live-cell compatible antifade reagent in your imaging medium for extended imaging sessions.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of photobleaching involving reactive oxygen species.
Caption: Action of antifade reagents in neutralizing reactive oxygen species.
Caption: Experimental workflow for imaging fluorescently tagged Lactosyl PE.
References
- 2. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fr]
- 5. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online [thermofisher.com]
- 6. zeiss.com [zeiss.com]
- 7. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Signal-to-Noise Considerations [evidentscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
overcoming solubility problems with 18:1 Lactosyl PE
Technical Support Center: 18:1 Lactosyl PE
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound is an amphiphilic glycophospholipid consisting of a hydrophilic lactosyl headgroup and two hydrophobic oleoyl (B10858665) (18:1) acyl chains. This structure causes it to behave like a surfactant in aqueous solutions. At low concentrations, it exists as monomers. However, above a specific concentration known as the Critical Micelle Concentration (CMC), the molecules self-assemble into aggregates like micelles or vesicles (liposomes) to minimize the exposure of their hydrophobic tails to water.[1][2] This self-assembly is often perceived as poor solubility, presenting as cloudiness or precipitation.
Q2: How should I store this compound to maintain its integrity?
A2: Proper storage is critical for preventing degradation.
-
Solid/Powder Form : Store vials tightly sealed at -20°C.[3][4] Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation, as the compound is hygroscopic.[4]
-
Organic Solutions : If dissolved in an organic solvent, store in a glass vial with a Teflon-lined cap at -20°C under an inert gas like argon or nitrogen.[5] Do not use plastic containers, as these can leach impurities.[5]
-
Aqueous Suspensions : Long-term storage in aqueous solutions is not recommended due to the risk of hydrolysis.[5] It is best to prepare aqueous solutions fresh on the day of use. If short-term storage is necessary, store as aliquots at -20°C for up to one month, though stability can be formulation-dependent.
Q3: Can I sonicate my this compound solution to dissolve it?
A3: Yes, sonication is a common and effective method to disperse aggregates and form a homogenous suspension of small or large unilamellar vesicles (SUVs/LUVs).[6][7] Bath sonication is typically used after initial hydration of a lipid film.[7][8] The energy input helps break down larger multilamellar vesicles into smaller, more uniform structures.
Q4: My solution of this compound is cloudy. What does this mean and how can I fix it?
A4: Cloudiness (turbidity) indicates the formation of large, multilamellar vesicles (MLVs) or other aggregates.[9] This is a common occurrence during the initial hydration of a lipid film.[6] To resolve this, you need to apply energy to reduce the particle size. Methods include:
-
Sonication : As mentioned in Q3, this will break down large aggregates.[7]
-
Extrusion : Passing the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) is a highly effective method to produce a homogenous population of unilamellar vesicles with a specific diameter.[7][9][10]
-
Freeze-Thaw Cycles : Subjecting the suspension to several cycles of rapid freezing (e.g., in liquid nitrogen) and thawing can help to break up multilamellar structures and increase the efficiency of subsequent extrusion or sonication steps.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder is "gummy" or difficult to weigh. | The lipid is hygroscopic and has absorbed moisture from the air. | Always allow the container to equilibrate to room temperature before opening. Store in a desiccator if in a humid environment. For accurate dispensing, dissolve the entire vial in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) to create a stock solution.[6][11] |
| Solution is cloudy or has visible precipitate after adding aqueous buffer. | The concentration is above the CMC, leading to the formation of large, poorly dispersed aggregates (MLVs). | 1. Heat : Gently warm the solution to a temperature above the lipid's phase transition temperature (Tc) to increase fluidity and aid hydration.[6][8] 2. Vortex/Agitate : Vigorously vortex or shake the suspension to promote the peeling of lipid bilayers and formation of vesicles.[6][9] 3. Size Reduction : Use sonication or, preferably, extrusion to create a uniform, less turbid suspension of smaller vesicles.[7][10] |
| Inconsistent results between experiments. | 1. Inhomogeneous Vesicle Size : The size and lamellarity of lipid aggregates can significantly impact biological activity. 2. Degradation : The lipid may have hydrolyzed or oxidized due to improper storage or handling.[5] | 1. Standardize Preparation : Use a consistent, reproducible method like extrusion to ensure a homogenous vesicle size distribution for every experiment.[7][9] Characterize vesicle size using Dynamic Light Scattering (DLS).[7] 2. Fresh Preparations : Prepare solutions fresh from a properly stored solid or organic stock. Avoid long-term storage of aqueous suspensions.[5] |
| Lipid film is difficult to rehydrate. | The lipid film is too thick or uneven, preventing efficient hydration. | When preparing the film, use a rotary evaporator to create a thin, even layer on the wall of a round-bottom flask.[6][10] This maximizes the surface area for hydration. If using a vial, gently swirl the solvent during evaporation to coat the walls. |
| Low encapsulation efficiency of a hydrophilic drug. | The hydration and sizing method did not efficiently trap the aqueous phase containing the drug. | Employ freeze-thaw cycles prior to extrusion. This process can increase the entrapped volume within the vesicles.[7] Ensure the drug is dissolved in the hydration buffer before it is added to the dry lipid film. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Organic Solvent
This protocol is for creating a stable, concentrated stock for long-term storage.
-
Equilibrate : Allow the vial of solid this compound to warm to room temperature for at least 60 minutes.
-
Solvent Addition : Add a precise volume of HPLC-grade chloroform or a 2:1 (v/v) chloroform:methanol mixture to the vial to achieve a target concentration (e.g., 10-20 mg/mL).[6][10]
-
Dissolution : Cap the vial tightly and vortex until the lipid is fully dissolved, yielding a clear solution.
-
Storage : Overlay the solution with an inert gas (argon or nitrogen), seal the vial tightly with a Teflon-lined cap, and store at -20°C.[5]
Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) via Thin-Film Hydration and Extrusion
This is the most common method for creating homogenous liposomes for cell-based assays or drug delivery studies.
-
Lipid Film Formation :
-
Transfer the desired amount of this compound (from an organic stock solution) to a round-bottom flask. If creating mixed liposomes, combine all lipids in the organic solvent at this stage.[6][11]
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the flask wall.[6][8]
-
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6][11]
-
-
Hydration :
-
Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The temperature of the buffer should be above the lipid's phase transition temperature (Tc).[6]
-
Agitate the flask vigorously (e.g., by vortexing or manual shaking) for at least 30-60 minutes until all the lipid film is suspended, forming a cloudy solution of multilamellar vesicles (MLVs).[6][8]
-
-
Extrusion :
-
Assemble a liposome (B1194612) extrusion device (e.g., Avanti Mini-Extruder) with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[7][10]
-
Transfer the MLV suspension to one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times).[7] This forces the larger vesicles to break down and reform into smaller, unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size. The solution should become significantly less turbid.
-
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: Decision tree for resolving common this compound solubility problems.
General Protocol for Liposome Preparation
Caption: Standard workflow for preparing LUVs from this compound.
References
- 1. phospholipid-research-center.com [phospholipid-research-center.com]
- 2. fpharm.uniba.sk [fpharm.uniba.sk]
- 3. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. 리포솜 준비 - Avanti® Polar Lipids [sigmaaldrich.com]
- 7. Lipid loss and compositional change during preparation of liposomes by common biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Nano-sized cytochrome P450 3A4 inhibitors to block hepatic metabolism of docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 18:1 Lactosyl PE Nanodisc Assembly
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assembling nanodiscs with 18:1 Lactosyl PE. Given the unique properties of glycolipids, this guide offers specific advice to address challenges related to their incorporation into nanodiscs.
Troubleshooting Guide
Researchers may encounter several issues during the assembly of this compound nanodiscs. This guide provides a structured approach to identifying and resolving these common problems.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Nanodiscs | Incorrect Membrane Scaffold Protein (MSP) to lipid ratio. | Empirically optimize the MSP:Lactosyl PE ratio. Start with a molar ratio scout ranging from 1:40 to 1:100 (MSP:lipid) and analyze the assembly efficiency by Size Exclusion Chromatography (SEC).[1] For mixed lipid systems (e.g., with POPC), the optimal ratio will need to be re-determined.[1] |
| Inefficient detergent removal. | Ensure complete detergent removal by using a sufficient amount of adsorbent beads (e.g., Bio-Beads SM-2). A common starting point is 0.5-1.0 g of wet beads per mL of assembly mixture.[2][3] Extend the incubation time with beads if necessary. | |
| Suboptimal assembly temperature. | The assembly temperature should be close to the phase transition temperature of the lipid. For mixed lipid systems, the temperature may need to be optimized. | |
| Aggregation of Nanodiscs | Incorrect MSP to lipid stoichiometry. | An excess of lipid can lead to the formation of larger aggregates.[1] Conversely, too little lipid can result in lipid-poor particles and free MSP.[1] Perform a careful titration of the MSP:lipid ratio. |
| Bulky lactosyl headgroup causing steric hindrance. | Consider using a larger MSP variant (e.g., MSP1E3D1) to provide more surface area for the lipid bilayer.[4] | |
| Inappropriate detergent choice. | The detergent must effectively solubilize the Lactosyl PE without denaturing the MSP. Mild, non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) are often a good choice.[1] | |
| Heterogeneous Nanodisc Population | Non-optimal lipid to MSP ratio. | A precise stoichiometric ratio is crucial for forming a monodisperse population of nanodiscs.[5] Even slight deviations can lead to heterogeneity. |
| Incomplete solubilization of lipids. | Ensure the this compound is fully solubilized by the detergent before adding the MSP. Sonication or gentle heating may be required. | |
| Presence of non-bilayer lipid phases. | Phosphatidylethanolamine (PE) lipids can have a tendency to form non-bilayer structures, which might be exacerbated by the bulky lactosyl headgroup.[6] The inclusion of a cylindrical lipid like POPC in the mixture can help stabilize the bilayer structure. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the MSP1D1 to this compound molar ratio?
A1: While the optimal ratio must be determined empirically, a good starting point for MSP1D1 and a novel lipid is in the range of 1:50 to 1:80 (MSP:lipid).[1][7] For lipids with large headgroups like Lactosyl PE, it is advisable to test a range of ratios, for instance, by setting up parallel small-scale assemblies at ratios of 1:40, 1:60, 1:80, and 1:100.
Q2: Can I mix this compound with other lipids?
A2: Yes, creating mixed lipid nanodiscs is a common practice to mimic biological membranes.[1] Co-assembly with a standard phospholipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) can improve the stability and formation of the nanodiscs. When using lipid mixtures, the optimal MSP-to-total lipid ratio will need to be re-optimized.
Q3: Which detergent is best for solubilizing this compound?
A3: Sodium cholate (B1235396) is a commonly used detergent for nanodisc assembly.[2][3] However, for sensitive membrane proteins or complex lipids, milder non-ionic detergents such as DDM or octyl-β-glucoside (OG) might be preferable.[1] The choice of detergent should be guided by its ability to fully solubilize the lipid mixture without compromising the integrity of the MSP.
Q4: How can I confirm the successful assembly of this compound nanodiscs?
A4: The primary method for assessing nanodisc assembly is Size Exclusion Chromatography (SEC).[8] A successful assembly will result in a monodisperse peak corresponding to the expected size of the nanodisc.[1] Dynamic Light Scattering (DLS) can also be used to determine the size and polydispersity of the nanodisc population.[9][10] For a more detailed characterization of lipid incorporation, native mass spectrometry can be employed.[11]
Q5: What should I do if I observe significant aggregation during assembly?
A5: Aggregation is a common issue and can often be resolved by optimizing the MSP-to-lipid ratio.[5] Aggregation can occur if there is too much lipid relative to the MSP.[1] You can also try screening different detergents or adjusting the detergent concentration. Another strategy is to use a larger MSP construct to accommodate the bulky lactosyl headgroups more effectively.
Experimental Protocols
Protocol 1: Small-Scale Screening of MSP1D1:Lactosyl PE Ratio
This protocol outlines a method for empirically determining the optimal molar ratio of Membrane Scaffold Protein (MSP1D1) to this compound for nanodisc assembly.
Materials:
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl)
-
Membrane Scaffold Protein (MSP1D1)
-
Sodium Cholate
-
Adsorbent beads (e.g., Bio-Beads SM-2)
-
Assembly Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)
Procedure:
-
Lipid Preparation:
-
Prepare a stock solution of this compound in chloroform (B151607).
-
In separate glass vials, aliquot the required amounts of the lipid stock to achieve the desired final concentrations for each ratio to be tested.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Place the vials under vacuum for at least 2 hours to remove any residual solvent.
-
-
Lipid Solubilization:
-
Resuspend the dried lipid films in Assembly Buffer containing a concentration of sodium cholate at a 2:1 molar ratio to the lipid.
-
Vortex and sonicate in a water bath until the solution is clear.
-
-
Assembly Reaction:
-
In separate microcentrifuge tubes, prepare the assembly mixtures by combining the solubilized lipid with MSP1D1 at the desired molar ratios (e.g., 1:40, 1:60, 1:80, 1:100).
-
Adjust the final volume with Assembly Buffer to ensure the final lipid concentration is between 7-18 mM and the final cholate concentration is above 14 mM.[2]
-
Incubate the mixtures for 1 hour at a temperature close to the lipid's phase transition temperature.
-
-
Detergent Removal:
-
Add pre-washed adsorbent beads (0.5 g of wet beads per mL of assembly mixture) to each tube.[3]
-
Incubate on a rotator for at least 4 hours at the assembly temperature.
-
-
Analysis:
-
Carefully remove the supernatant from the beads.
-
Analyze a small aliquot of each sample by Size Exclusion Chromatography (SEC) on a column like a Superdex 200.
-
The optimal ratio will correspond to the sample that yields the most homogeneous and well-defined peak at the expected elution volume for the nanodisc.
-
| Parameter | Recommended Starting Range |
| MSP1D1:Lactosyl PE Molar Ratio | 1:40 to 1:100 |
| Final Lipid Concentration | 7 - 18 mM[2] |
| Final Cholate Concentration | > 14 mM[2] |
| Adsorbent Beads | 0.5 - 1.0 g/mL[2][3] |
Visualizations
References
- 1. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publish.illinois.edu [publish.illinois.edu]
- 3. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- 4. Recent Advances in Nanodisc Technology for Membrane Proteins Studies (2012–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane Protein Assembly into Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing native membrane protein assembly in nanodiscs by combined non-covalent mass spectrometry and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biophysical Characterization of Membrane Proteins in Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Nanodiscs and Mass Spectrometry: Making Membranes Fly - PMC [pmc.ncbi.nlm.nih.gov]
quality control parameters for 18:1 Lactosyl PE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of 18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl).
Frequently Asked Questions (FAQs)
1. What are the recommended storage and handling conditions for this compound?
This compound is a hygroscopic powder and should be handled with care to prevent degradation.[1] It is shipped on dry ice and should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][][3] The shelf life is typically one year from the date of receipt when stored correctly.[1][] Before use, allow the product to warm to room temperature in a desiccator to prevent condensation, which can lead to hydrolysis.
2. What are the typical quality control parameters for this compound?
The quality of this compound is assessed based on its purity, chemical identity, and physical properties. A typical certificate of analysis will include the following parameters:
| Parameter | Specification | Method |
| Purity | >99% | Thin-Layer Chromatography (TLC)[3][4][5] |
| Identity | Consistent with structure | ¹H-NMR Spectroscopy[6] |
| Molecular Weight | Conforms to expected mass ± 1 amu | Mass Spectrometry (e.g., [M+H]⁺)[6] |
| Physical State | White solid/powder[3][6] | Visual Inspection |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol | - |
3. How can I verify the purity of my this compound sample?
Purity can be assessed using Thin-Layer Chromatography (TLC). A single spot should be observed when the sample is run on a silica (B1680970) gel plate with an appropriate solvent system and visualized using a suitable staining reagent (e.g., iodine vapor or charring with a sulfuric acid solution).[6] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) can be employed.
4. My this compound sample appears clumpy. Is it still usable?
Due to its hygroscopic nature, this compound can absorb moisture and become clumpy.[1] If the product has been stored correctly and has not discolored, it is likely still usable. To ensure homogeneity, the powder can be gently broken up with a clean, dry spatula before weighing. For critical applications, it is advisable to re-qualify the material using TLC or HPLC to check for degradation.
5. What is the role of this compound in biological systems?
Glycosylated phospholipids (B1166683) like Lactosyl PE are components of cell membranes and are involved in various biological processes, including cell recognition, adhesion, and signaling.[7] Phosphatidylethanolamine (PE), the parent lipid class, is a key component of biological membranes and can bind to proteins, potentially modulating their function.[5] The lactosyl headgroup can interact with specific receptors and lectins, initiating downstream signaling cascades.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility in organic solvents | - Incomplete drying of the solvent. - Degradation of the lipid. | - Use fresh, anhydrous solvents. - Check the purity of the lipid by TLC. If degradation is observed, use a fresh vial. |
| Unexpected results in cell-based assays | - Contamination of the lipid stock solution. - Incorrect concentration of the lipid. - Cellular toxicity at the concentration used. | - Prepare a fresh stock solution using sterile techniques. - Verify the concentration of the stock solution. - Perform a dose-response experiment to determine the optimal non-toxic concentration. |
| Multiple spots on TLC plate | - Degradation of the lipid due to improper storage or handling. - Contamination of the sample. | - Store the lipid at -20°C under an inert atmosphere. - Allow the vial to warm to room temperature in a desiccator before opening. - Use high-purity solvents for sample preparation. |
| Inconsistent mass spectrometry results | - Ion suppression from contaminants. - Inappropriate ionization method. - Formation of different adducts. | - Purify the sample before analysis. - Optimize MS parameters, including ionization source and collision energy. - Identify the expected adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) and search for them in the mass spectrum. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of this compound.
Materials:
-
This compound sample
-
TLC silica gel plate
-
Developing chamber
-
Chloroform
-
Methanol
-
Water
-
Iodine crystals or ceric ammonium (B1175870) molybdate (B1676688) stain
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing solvent system. A common system for phospholipids is Chloroform:Methanol:Water (65:25:4, v/v/v).
-
Prepare a solution of this compound in chloroform at a concentration of approximately 1 mg/mL.
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in the developing chamber containing the solvent system. Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots by placing the plate in a chamber with iodine crystals or by spraying with a suitable stain and heating.
-
A pure sample should show a single major spot.
Protocol 2: Identity and Molecular Weight Confirmation by Mass Spectrometry
Objective: To confirm the identity and molecular weight of this compound.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., ESI-QTOF)
-
Methanol or other suitable solvent
-
Syringe pump or autosampler
Procedure:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol.
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the protonated molecule [M+H]⁺ at m/z 1087.73 and/or the ammonium adduct [M+NH₄]⁺ at m/z 1104.76. Other adducts such as the sodium adduct [M+Na]⁺ at m/z 1109.71 may also be observed.
-
The observed mass should be within the mass accuracy of the instrument.
Visualizations
References
- 1. avantiresearch.com [avantiresearch.com]
- 3. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. avantiresearch.com [avantiresearch.com]
Technical Support Center: Avoiding Artifacts in Cell Imaging with 18:1 Lactosyl PE
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and achieve high-quality results when using 18:1 Lactosyl PE and its fluorescent analogs in cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell imaging?
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (this compound) is a glycolipid. Glycolipids are naturally found on the extracellular surface of cells and are involved in processes like cell adhesion and signaling.[1] In cell imaging, fluorescently labeled versions of this compound can be used as probes to visualize the plasma membrane and study its dynamics. The lactose (B1674315) headgroup can also be used for targeted delivery to cells expressing asialoglycoprotein receptors (ASGP-R), which are overexpressed in certain cell types like hepatocellular carcinoma cells.
Q2: What are the most common imaging artifacts I might encounter with fluorescently labeled this compound?
Common artifacts include:
-
Non-specific binding: The probe may bind to unintended cellular structures or the coverslip, leading to high background fluorescence.
-
Internalization and vesicular staining: Instead of remaining on the plasma membrane, the probe may be internalized by the cell through endocytosis, resulting in punctate intracellular fluorescence.
-
Phototoxicity: High-intensity light exposure can damage cells, leading to morphological changes like membrane blebbing or even cell death.[2]
-
Photobleaching: The fluorescent signal may fade over time with repeated exposure to excitation light.[3]
-
Probe aggregation: At high concentrations, the lipid probe may form aggregates in the labeling solution or on the cell surface, appearing as bright, irregular puncta.
Q3: Is this compound toxic to cells?
Studies incorporating lactosyl-PE into nanosystems have shown no significant reduction in the viability of cell lines like HepG2 at concentrations up to 40% of the lipid composition.[3] However, it is always recommended to perform a cytotoxicity assay with your specific cell line and the concentrations of fluorescently labeled this compound you intend to use for imaging. High concentrations of any exogenous lipid can potentially perturb cell membranes.
Troubleshooting Guides
Problem 1: High Background or Non-Specific Staining
Symptoms:
-
The entire field of view has a hazy, fluorescent glow.
-
The coverslip or areas without cells show significant fluorescence.
-
Cellular structures other than the plasma membrane are brightly stained.
Possible Causes and Solutions:
| Cause | Solution |
| Probe concentration too high | Decrease the concentration of the fluorescently labeled this compound. Start with a low concentration (e.g., 1-5 µM) and titrate up to find the optimal signal-to-noise ratio. |
| Excess probe not washed away | Increase the number and duration of wash steps after incubation with the probe. Use a pre-warmed, serum-free medium or buffer for washing. |
| Serum protein binding | Serum proteins can bind to fluorescent probes, increasing background. Perform the final wash steps and imaging in a serum-free medium. |
| Non-specific receptor binding | If your cells do not express the asialoglycoprotein receptor (ASGP-R), the lactosyl headgroup may exhibit low-affinity, non-specific binding to other surface molecules. Consider using a different membrane probe if specificity is an issue. |
Problem 2: Patchy Staining and Internalization
Symptoms:
-
The plasma membrane is not uniformly labeled.
-
Bright, punctate fluorescent spots are visible inside the cells.
Possible Causes and Solutions:
| Cause | Solution |
| Endocytosis of the probe | Reduce the incubation time and temperature. Incubating cells at 4°C or on ice can slow down endocytosis, allowing for more uniform plasma membrane labeling. A 10-minute incubation on ice is a good starting point. |
| Probe aggregation | Ensure the fluorescent lipid is fully dissolved in the labeling buffer. Sonication of the stock solution may help. Prepare fresh dilutions for each experiment. High concentrations can promote aggregation. |
| Cell health issues | Unhealthy or stressed cells may exhibit altered membrane trafficking. Ensure your cells are healthy and growing in optimal conditions before labeling. |
Problem 3: Phototoxicity and Photobleaching
Symptoms:
-
Cells show morphological changes (e.g., blebbing, rounding) during or after imaging.
-
The fluorescent signal intensity decreases with each image acquisition.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive light exposure | Use the lowest possible laser power and exposure time that still provides an adequate signal. |
| Fluorophore properties | Some fluorophores are more prone to photobleaching. For example, NBD is moderately photostable, while BODIPY and some cyanine (B1664457) dyes are more robust.[3] If possible, choose a more photostable fluorophore. |
| Reactive oxygen species (ROS) production | Photobleaching can generate ROS, which are toxic to cells.[4] Use an antifade reagent in your imaging medium if compatible with live-cell imaging. |
| Imaging frequency | For time-lapse experiments, increase the interval between image acquisitions to allow cells to recover. |
Experimental Protocol: Fluorescent Labeling of Live Cells with a Lactosyl-PE Analog
This protocol is a general guideline for labeling live cells with a fluorescently labeled Lactosyl-PE, such as an NBD-Lactosyl PE. Optimization for your specific cell type and imaging system is recommended.
Materials:
-
Fluorescently labeled this compound (e.g., NBD-Lactosyl PE)
-
Anhydrous DMSO or ethanol (B145695) for stock solution
-
Serum-free cell culture medium or a balanced salt solution (e.g., HBSS)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a Stock Solution:
-
Dissolve the lyophilized fluorescent Lactosyl-PE in anhydrous DMSO or ethanol to a stock concentration of 1-5 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Prepare Labeling Solution:
-
On the day of the experiment, dilute the stock solution in pre-warmed (37°C) serum-free medium to a final working concentration. A starting concentration of 1-5 µM is recommended.
-
Vortex the diluted solution to ensure it is well-mixed.
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed serum-free medium to remove any residual serum.
-
Remove the wash medium and add the labeling solution to the cells.
-
Incubate the cells. To minimize endocytosis, an incubation of 10-15 minutes at 4°C or on ice is recommended. For studies on uptake and trafficking, incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).[1]
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with cold (if incubating on ice) or warm serum-free medium to remove unbound probe.
-
-
Imaging:
-
Replace the final wash solution with a pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set for your chosen fluorophore.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time.
-
Experimental Workflow Diagram
Caption: Workflow for labeling live cells with fluorescent this compound.
Data Summary Tables
Table 1: Recommended Starting Conditions for Fluorescent Lactosyl-PE Labeling
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 10 µM | Higher concentrations may lead to aggregation and non-specific binding. |
| Incubation Time | 10 - 30 minutes | Shorter times at 4°C for plasma membrane staining; longer times at 37°C to study internalization.[1] |
| Incubation Temperature | 4°C or on ice | To minimize endocytosis and label the plasma membrane. |
| 37°C | To study uptake, trafficking, and dynamic processes.[1] | |
| Imaging Medium | Serum-free, Phenol (B47542) red-free | Serum can cause background fluorescence, and phenol red is fluorescent. |
Table 2: Comparison of Common Fluorophores for Lipid Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Photostability | Key Characteristics |
| NBD | ~463 | ~536 | Moderate | Environment-sensitive fluorescence, susceptible to photobleaching.[3][4] |
| BODIPY | ~505 | ~511 | High | Bright and highly photostable, less sensitive to the environment.[3] |
| Rhodamine | ~560 | ~580 | High | Bright and photostable, good for long-term imaging. |
| Cy3 | ~550 | ~570 | High | Bright and photostable, commonly used for microscopy. |
| Cy5 | ~650 | ~670 | High | Far-red emission, good for reducing autofluorescence. |
Potential Signaling Pathway Involvement
This compound can be used to target cells expressing the asialoglycoprotein receptor (ASGP-R). Binding to this receptor can initiate endocytosis and subsequent intracellular signaling cascades. The diagram below illustrates a simplified potential pathway following the binding of a Lactosyl-PE-containing liposome (B1194612) or nanoparticle.
ASGP-R Mediated Endocytosis and Signaling
Caption: Simplified pathway of ASGP-R mediated uptake of Lactosyl-PE probes.
References
optimizing buffer conditions for 18:1 Lactosyl PE experiments
Welcome to the technical support center for 18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a glycophospholipid where a lactose (B1674315) headgroup is attached to a phosphatidylethanolamine (B1630911) (PE) lipid with two oleoyl (B10858665) (18:1) acyl chains.[1] It is commonly used in the preparation of liposomes and other lipid-based nanoparticles for applications such as drug delivery and as a tool in studying lipid-protein interactions. The lactosyl headgroup can be used for targeting specific receptors, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes.[2]
Q2: How should this compound be stored?
A2: this compound is typically shipped on dry ice and should be stored at -20°C in its powdered form to prevent degradation. It is important to warm the product to room temperature before opening the vial to avoid condensation, which can introduce moisture and affect the stability of the lipid.
Q3: What is a suitable starting buffer for hydrating a lipid film containing this compound?
A3: A common and effective starting buffer is a phosphate-buffered saline (PBS) at a physiological pH of 7.4.[3][4] The choice of buffer can be critical, and for specific applications, other buffers like Tris or HEPES may be more suitable. It is crucial to ensure the buffer's pH and ionic strength are optimized for liposome (B1194612) stability.[3]
Q4: Can this compound be used in cell signaling studies?
A4: Yes, glycolipids, including those with lactosyl headgroups, can play significant roles in cellular signaling.[5][6] Lactosylceramide (a related glycolipid) has been identified as a lipid second messenger in oxidant-sensitive signal transduction pathways that can lead to cell proliferation.[7] While direct signaling pathways for this compound are less commonly documented, its structural similarity suggests potential involvement in modulating membrane properties and interacting with signaling proteins.[8]
Troubleshooting Guide
Issue 1: Aggregation of Liposomes Containing this compound
Liposome aggregation is a common issue that can affect experimental outcomes by altering the size distribution and bioavailability of the vesicles.
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Explanation |
| Suboptimal pH | Screen a pH range from 6.0 to 8.0. An optimal pH helps maintain the desired surface charge on the liposomes, preventing aggregation.[9] | |
| High Ionic Strength | Reduce the salt concentration (e.g., NaCl) in the buffer. Start with a lower ionic strength buffer and titrate upwards if necessary for the application. | High salt concentrations can screen surface charges, reducing electrostatic repulsion between vesicles and leading to aggregation.[3] |
| Divalent Cations | Avoid or minimize the concentration of divalent cations like Ca²⁺ or Mg²⁺ in the buffer, unless required for the experiment. | Divalent cations can bridge negatively charged lipids or interact with glycolipid headgroups, inducing aggregation.[10] |
| High Lipid Concentration | Prepare liposomes at a lower total lipid concentration, for example, in the range of 0.1-1.0 mg/mL.[3] | Higher concentrations increase the frequency of vesicle collisions, promoting aggregation. |
| Incorrect Storage Temperature | Store liposome suspensions at 4°C and avoid freezing unless a suitable cryoprotectant is used.[3] | Freezing can disrupt the lipid bilayer and cause aggregation upon thawing. |
Issue 2: Low Encapsulation Efficiency
Low encapsulation of hydrophilic or hydrophobic compounds is a frequent challenge in liposome formulation.[]
Possible Causes & Solutions
| Buffer Parameter | Optimization Strategy | Rationale |
| pH and Ionic Strength | For ionizable drugs, adjust the buffer pH to a value where the drug is uncharged, allowing it to more easily cross the lipid bilayer. | The charge state of the drug can significantly impact its ability to be encapsulated. |
| Hydration Buffer | Ensure the hydration buffer is pre-heated to a temperature above the phase transition temperature (Tc) of the lipid mixture. For 18:1 lipids, this is typically below room temperature, but for mixtures with saturated lipids, heating may be necessary.[3] | Proper hydration in a fluid phase ensures efficient formation of multilamellar vesicles and subsequent encapsulation. |
| Lipid Composition | Include charged lipids (e.g., phosphatidylglycerol) to increase the aqueous volume of the liposome interior, which can improve the encapsulation of hydrophilic drugs. | Charged lipids can increase inter-lamellar spacing and hydration. |
Issue 3: Liposome Instability and Leakage
Leakage of encapsulated contents indicates a compromise in the integrity of the lipid bilayer.
Possible Causes & Solutions
| Parameter | Recommendation | Explanation |
| Osmotic Pressure | Ensure the osmolarity of the external buffer matches that of the internal solution used for hydration. | Mismatched osmotic pressure can cause water to move across the bilayer, leading to swelling or shrinking that can destabilize the liposomes. |
| Buffer Composition | Certain buffer components can interact with the lipid headgroups and destabilize the membrane. If leakage is observed, consider switching to a different buffering agent (e.g., from phosphate (B84403) to HEPES). | Buffer-lipid interactions can alter membrane packing and permeability. |
| Lipid Oxidation | If working with unsaturated lipids like 18:1 PE, use degassed buffers and consider adding an antioxidant like EDTA to chelate metal ions that can catalyze oxidation. | Oxidation of the unsaturated acyl chains can compromise the integrity of the bilayer, leading to leakage. |
Experimental Protocols & Visualizations
Protocol: Preparation of Liposomes by Thin-Film Hydration and Extrusion
This protocol is a standard method for preparing unilamellar vesicles of a defined size.[3][12]
-
Lipid Film Formation:
-
Dissolve this compound and other lipids (e.g., DOPC, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Use a rotary evaporator to remove the solvent under vacuum, creating a thin, uniform lipid film on the flask wall.
-
Dry the film further under high vacuum for at least 2 hours to remove residual solvent.[3]
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask.
-
Agitate the flask to hydrate (B1144303) the lipid film. This process forms multilamellar vesicles (MLVs).[12] The temperature should be kept above the phase transition temperature of all lipids in the mixture.[3]
-
-
Extrusion (Size Reduction):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the MLV suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.[3]
-
Troubleshooting Aggregation: A Logical Approach
When encountering aggregation, a systematic approach can help identify the root cause.
References
- 1. 1,2-DI-SN-GLYC-3-PE-N-LACT [chemicalbook.com]
- 2. Nano-sized cytochrome P450 3A4 inhibitors to block hepatic metabolism of docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cationic liposomal lipids: from gene carriers to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. leukocare.com [leukocare.com]
- 10. Effects of calcium-induced aggregation on the physical stability of liposomes containing plant glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.cnr.it [iris.cnr.it]
Technical Support Center: Purification Strategies for Synthetic 18:1 Lactosyl PE
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (18:1 Lactosyl PE).
Experimental Workflow Overview
The synthesis of this compound typically involves the reductive amination of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1 PE) with lactose (B1674315). The subsequent purification is critical to remove unreacted starting materials, reaction byproducts, and excess reagents. A general workflow is outlined below.
Caption: General experimental workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the reductive amination of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (18:1 PE) with lactose using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1][2] This reaction forms a stable secondary amine linkage between the primary amine of the PE headgroup and the open-chain aldehyde form of lactose.
Q2: What are the potential major impurities in the crude reaction mixture?
A2: The crude product typically contains:
-
Unreacted 18:1 PE: The starting phospholipid.
-
Excess Lactose: And its reduced form (lactitol).
-
Borate salts: From the reducing agent.
-
Unreacted imine intermediate: If the reduction is incomplete.
-
Over-alkylated byproducts: Although less common with controlled stoichiometry.
-
Cyanide adducts: If using sodium cyanoborohydride under acidic conditions, though this is rare at the recommended pH.[3]
Q3: What is the recommended primary purification method for crude this compound?
A3: Silica gel column chromatography is the most widely used method for the initial purification.[4][5][6] It effectively separates the desired glycophospholipid from the highly polar lactose and its derivatives, as well as the less polar unreacted 18:1 PE.
Q4: How can I monitor the purity of fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation.[7][8][9] A suitable mobile phase (e.g., chloroform (B151607):methanol (B129727):water mixtures) will allow for the visualization of the product, starting materials, and major impurities. Staining with a universal reagent like phosphomolybdic acid or specific stains for sugars (e.g., orcinol/sulfuric acid) can be used for detection.
Q5: What analytical techniques are recommended for final purity assessment of this compound?
A5: For final quality control, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Charged Aerosol Detection (HPLC-CAD): These methods are suitable for detecting non-UV absorbing compounds like lipids and can provide quantitative purity information.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): NMR provides detailed structural confirmation and can detect impurities that may co-elute in chromatography.[13][14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound after Synthesis | Incomplete imine formation. | Ensure anhydrous reaction conditions. A slightly acidic catalyst (e.g., acetic acid) can promote imine formation. Monitor imine formation by TLC before adding the reducing agent.[16] |
| Ineffective reduction of the imine. | Check the activity of the reducing agent. Use a freshly opened bottle or a new batch. Ensure the pH is optimal for reduction (typically pH 6-7 for NaBH₃CN).[1][17] | |
| Hydrolysis of the imine intermediate. | Minimize water content in the reaction. A one-pot procedure where the imine is reduced as it is formed is often preferred.[16] | |
| Co-elution of Product and Unreacted 18:1 PE during Silica Gel Chromatography | Inappropriate solvent system. | Optimize the solvent gradient. A shallow gradient of increasing methanol in chloroform is typically effective. The more polar lactosylated product should elute after the unreacted PE. |
| Overloaded column. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A typical ratio is 1:30 to 1:50 (crude material:silica gel by weight).[18] | |
| Broad or Tailing Peaks in HPLC-ELSD/CAD Analysis | Poor solubility in the mobile phase. | Adjust the mobile phase composition. The addition of a small amount of an acid (e.g., formic acid) or a base (e.g., triethylamine) can improve peak shape for phospholipids (B1166683). |
| Interaction with the stationary phase. | Ensure the column is appropriate for lipid analysis (e.g., C18 for reversed-phase). Consider using a different stationary phase if issues persist. | |
| Presence of Multiple Spots on TLC after Purification | Incomplete separation. | Re-purify the material using a slower gradient or a different chromatographic technique (e.g., preparative HPLC). |
| Degradation of the product. | This compound contains an unsaturated fatty acid and is susceptible to oxidation. Handle the purified product under an inert atmosphere (e.g., argon or nitrogen) and store it at low temperatures (-20°C or below).[19] | |
| Unexpected NMR Signals in the Final Product | Residual solvent. | Dry the sample under high vacuum for an extended period. |
| Presence of byproducts. | Re-purify the sample. Analyze the NMR spectrum to identify the impurity, which can provide clues about the side reaction that occurred (e.g., signals corresponding to reduced lactose). |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a representative procedure for the synthesis of this compound.
-
Dissolve Reactants: In a round-bottom flask, dissolve 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (18:1 PE) (1 equivalent) and lactose (1.5 equivalents) in a mixture of methanol and chloroform (e.g., 2:1 v/v) to ensure complete dissolution.
-
pH Adjustment: Add a catalytic amount of acetic acid to achieve a pH of approximately 6-7.
-
Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. Monitor the reaction progress by TLC.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (2 equivalents) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the disappearance of the imine and the formation of the product by TLC.
-
Work-up: Quench the reaction by adding a small amount of aqueous ammonium (B1175870) chloride. Remove the organic solvents under reduced pressure. Partition the residue between a biphasic system of chloroform, methanol, and water (e.g., 8:4:3 v/v/v). Collect the lower organic phase, wash it with the upper phase solvent mixture, and then dry it over anhydrous sodium sulfate.
-
Crude Product: Evaporate the solvent to obtain the crude this compound as a waxy solid.
Protocol 2: Purification by Silica Gel Chromatography
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., chloroform or hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing methanol in chloroform. A typical gradient might be:
-
Chloroform (to elute non-polar impurities)
-
1-5% Methanol in Chloroform (to elute unreacted 18:1 PE)
-
10-30% Methanol in Chloroform (to elute this compound)
-
50-100% Methanol (to elute highly polar impurities)
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Pooling and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 3: Purity Assessment by HPLC-ELSD
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 80% B to 100% B over 20 minutes, followed by a hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD (Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 L/min).
Quantitative Data Summary
The following tables provide illustrative data for typical outcomes in the synthesis and purification of this compound. Actual results may vary depending on the specific experimental conditions.
Table 1: Reaction and Purification Yields
| Step | Parameter | Typical Value |
| Synthesis | Crude Yield | 80-95% |
| Purification | Yield after Silica Gel Chromatography | 50-70% |
| Overall | Overall Yield | 40-65% |
Table 2: Purity Assessment at Different Stages
| Stage | Method | Parameter | Typical Purity |
| Crude Product | TLC | Main Spot Intensity | ~60-70% |
| After Silica Gel | TLC | Main Spot Intensity | >95% |
| Final Product | HPLC-ELSD | Peak Area Percentage | >99% |
Logical Relationships and Pathways
Reductive Amination Mechanism
The core synthetic reaction is the reductive amination, which proceeds through an imine intermediate.
Caption: Simplified mechanism of reductive amination for this compound synthesis.
Troubleshooting Logic for Low Yield
A logical approach to troubleshooting low reaction yields involves systematically evaluating each stage of the process.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. kanto.com.my [kanto.com.my]
- 5. silicycle.com [silicycle.com]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Light-scattering detection of phospholipids resolved by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. Phosphatidylethanol as a 13C-NMR probe for reporting packing constraints in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1H-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Addressing Cytotoxicity of 18:1 Lactosyl PE Formulations
Welcome to the technical support center for 18:1 Lactosyl PE formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the cytotoxic effects that may be observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
A1: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl) is a glycosylated phospholipid. Due to the presence of the lactosyl headgroup, it can be used in targeted drug delivery systems, particularly for hepatocytes that express asialoglycoprotein receptors which recognize galactose residues. It is often incorporated into liposomes or lipid nanoparticles to facilitate the delivery of therapeutic agents to the liver.
Q2: Why am I observing high cytotoxicity with my this compound formulation?
A2: High cytotoxicity in lipid-based formulations can stem from several factors. Cationic lipids, and sometimes modified lipids like this compound, can disrupt cell membranes, leading to necrosis or apoptosis.[1] The overall charge, concentration, and composition of your formulation are critical factors. The cellular uptake of cationic lipids can lead to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase-dependent apoptotic pathways.[2][3]
Q3: Can the formulation components other than this compound contribute to cytotoxicity?
A3: Absolutely. The choice of helper lipids, solvents, and other excipients can significantly impact the overall toxicity of the formulation. For instance, some helper lipids can either mitigate or exacerbate cytotoxicity.[4] It's crucial to assess the cytotoxicity of the entire formulation, as well as its individual components.
Q4: How can I reduce the cytotoxicity of my this compound formulation?
A4: Several strategies can be employed to reduce cytotoxicity:
-
Optimize Lipid Ratios: Systematically vary the molar ratio of this compound and other lipids in your formulation. Reducing the proportion of the cytotoxic component can be effective.[5]
-
Incorporate Helper Lipids: The inclusion of neutral or zwitterionic helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol can stabilize the formulation and reduce membrane disruption.[6][7]
-
PEGylation: The addition of PEGylated lipids (lipids conjugated to polyethylene (B3416737) glycol) can shield the surface charge of the nanoparticles, reducing non-specific interactions with cells and lowering cytotoxicity.[8][9]
-
Optimize Concentration: Ensure you are using the lowest effective concentration of your formulation, as cytotoxicity is often dose-dependent.[10]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High cell death observed shortly after treatment (Necrosis) | - Formulation concentration is too high, causing rapid membrane lysis.- The overall cationic charge of the formulation is excessive.- Physical instability of the nanoparticles leading to aggregation and localized high concentrations. | - Perform a dose-response experiment to determine the optimal concentration.- Reduce the molar ratio of this compound or other cationic lipids.- Incorporate PEGylated lipids to shield surface charge.- Characterize nanoparticle size and stability to ensure a homogenous formulation.[11] |
| Increased apoptosis observed at later time points | - Activation of intrinsic apoptotic pathways due to lipid uptake.- Induction of reactive oxygen species (ROS) leading to oxidative stress.- Mitochondrial membrane potential disruption.[3] | - Co-treat with an antioxidant (e.g., N-acetylcysteine) to assess the role of ROS.- Analyze markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining) to confirm the cell death mechanism.- Optimize the formulation by including helper lipids that may reduce pro-apoptotic effects.[4] |
| Inconsistent cytotoxicity results between experiments | - Variability in cell health and passage number.- Inconsistent formulation preparation.- Contamination of cell cultures. | - Use cells within a consistent and low passage number range.- Standardize the formulation protocol, including mixing times and temperatures.- Regularly test cell cultures for mycoplasma contamination. |
| High cytotoxicity in primary cells but not in cell lines | - Primary cells are often more sensitive to foreign materials than immortalized cell lines. | - Start with a much lower concentration range for primary cells.- Gradually increase the concentration to find the therapeutic window.- Consider pre-treating cells with cytoprotective agents if compatible with the experimental goals. |
Quantitative Data Summary
| Lipid Formulation | Cell Line | IC50 Value | Reference |
| Cationic lipid with quaternary ammonium (B1175870) headgroup (CDA14) | NCI-H460 | 109.4 µg/mL | [3] |
| Cationic lipid with tri-peptide headgroup (CDO14) | NCI-H460 | 340.5 µg/mL | [3] |
| DSPE-PEG/Lactosyl-PE micelles encapsulating Bergamottin | HepaRG | IC50 of Bergamottin: 1.4 µM (cytotoxicity of the vehicle was less than 20%) | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound formulation in a complete cell culture medium.
-
Remove the old medium from the cells and add the diluted formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells seeded in a 96-well plate
-
This compound formulation
-
Commercially available LDH assay kit
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified by the kit, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells seeded in a 6-well plate
-
This compound formulation
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the this compound formulation for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound formulations.
Caption: A potential signaling pathway for apoptosis induced by lipid formulations.[2][3]
Caption: A logical troubleshooting guide for addressing high cytotoxicity.
References
- 1. Toxicologic Concerns with Current Medical Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by cationic liposome based on the mitochondrial signaling pathway in vitro - ProQuest [proquest.com]
- 3. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 6. The role of helper lipids in cationic liposome-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. us.huatengsci.com [us.huatengsci.com]
- 8. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. susupport.com [susupport.com]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Enhancing 18:1 Lactosyl PE-Mediated Cell Targeting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 18:1 Lactosyl PE-mediated cell targeting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-mediated cell targeting?
A1: this compound-mediated targeting relies on the specific interaction between the lactose (B1674315) moiety on the liposome (B1194612) surface and the Asialoglycoprotein Receptor (ASGPR), which is highly expressed on the surface of hepatocytes and certain cancer cells, such as hepatocellular carcinoma (HCC).[1][2][3] This interaction triggers receptor-mediated endocytosis, primarily through a clathrin-dependent pathway, leading to the internalization of the liposome and its cargo into the target cell.[4]
Q2: What is a typical lipid composition for formulating this compound liposomes?
A2: A common formulation involves a base of neutral phospholipids (B1166683) and cholesterol to ensure stability, a PEGylated lipid to increase circulation time, and the targeting lipid. A well-documented molar ratio is Egg Phosphatidylcholine (EPC):Cholesterol:mPEG-DSPE:Lactosyl-PE at approximately 50:35:5:10.[1] The exact ratio may require optimization for specific applications.
Q3: What cell lines are appropriate for testing Lactosyl PE-targeted liposomes?
A3: ASGPR-positive cell lines are essential for evaluating targeting efficacy. HepG2 (human hepatocellular carcinoma) is a widely used positive model.[1][2] For a negative control, cell lines that do not express ASGPR, such as NIH 3T3 (mouse embryonic fibroblast), can be used to demonstrate targeting specificity.
Q4: How can I confirm that cellular uptake is receptor-mediated?
A4: A competition assay can be performed. By pre-incubating the ASGPR-positive cells with a high concentration of free lactose (e.g., 20 mM) before adding the lactosylated liposomes, you can saturate the receptors.[1] A significant reduction in liposome uptake compared to cells not pre-treated with free lactose indicates that the uptake is indeed mediated by the asialoglycoprotein receptor.[1][5]
Troubleshooting Guide
Problem 1: Low or Inconsistent Targeting Efficiency
Q: My lactosylated liposomes show poor uptake in my target cells. What are the possible causes and solutions?
A: Several factors can contribute to low targeting efficiency. Below is a breakdown of potential causes and recommended troubleshooting steps.
-
Cause 1: Insufficient Lactosyl-PE Exposure: The lactose targeting ligand may be sterically hindered by other components, particularly long-chain PEGylated lipids.
-
Solution: Optimize the concentration of the PEGylated lipid. While PEGylation is crucial for in vivo stability, a high density can shield the targeting ligand. Test different molar ratios of Lactosyl-PE to PEG-lipid to find a balance between stability and targeting.
-
-
Cause 2: Low Receptor Density on Target Cells: The expression of ASGPR can vary depending on cell line passage number and culture conditions.
-
Solution: Confirm ASGPR expression on your target cells using techniques like immunofluorescence or western blotting. Ensure you are using a low-passage number of a validated cell line (e.g., HepG2).
-
-
Cause 3: Liposome Aggregation: Aggregated liposomes will not effectively target individual cells and may be taken up non-specifically by phagocytic cells.
-
Solution: Check the polydispersity index (PDI) of your liposome formulation using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered acceptable. If aggregation is an issue, review your extrusion process and ensure the formulation is stored at an appropriate temperature (typically 4°C).
-
-
Cause 4: Incorrect Liposome Size: Optimal liposome size for receptor-mediated endocytosis is typically below 150 nm.
-
Solution: Ensure your extrusion process is effective. Using polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) helps achieve a uniform size distribution.[6] Verify the final size with DLS.
-
Problem 2: Issues with Liposome Characterization
Q: I'm getting inconsistent readings from my Dynamic Light Scattering (DLS) and Zeta Potential measurements. Why is this happening?
A: DLS and Zeta Potential measurements are sensitive to sample preparation and concentration.
-
Cause 1: Sample Concentration is Too High: Concentrated liposome samples can cause multiple scattering events, leading to inaccurate size readings and high PDI values.[7]
-
Solution: Dilute your liposome sample in the same buffer used for hydration. The optimal concentration depends on the instrument, but a good starting point is a 1:100 dilution.[8] The instrument's count rate should be within the recommended range.
-
-
Cause 2: Incorrect Buffer or Contaminants: The viscosity and refractive index of the dispersant are critical for accurate DLS calculations. Contaminants can also interfere with readings.
-
Solution: Always use filtered buffer for dilutions and ensure all cuvettes are clean. Enter the correct parameters for the dispersant (e.g., viscosity and refractive index of water or PBS) into the DLS software.
-
-
Cause 3: Zeta Potential is Near Neutral: Formulations with high concentrations of PEG can shield the surface charge, resulting in a zeta potential near zero.[9] While this can enhance stability through steric repulsion, it can make measurements difficult.
-
Solution: This is an expected outcome for highly PEGylated liposomes. A neutral zeta potential does not necessarily indicate instability for these formulations.[9] However, ensure the measurement is performed in a low-salt buffer, as high ionic strength can compress the electrical double layer and artificially lower the zeta potential reading.
-
Quantitative Data Summary
The following tables summarize typical physicochemical properties and biological performance of lactosylated liposomes based on published data.
Table 1: Physicochemical Characterization of Lactosylated Liposomes
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-targeted Liposomes | 110 ± 5.2 | 0.15 ± 0.03 | -15.6 ± 1.8 | 92.5 ± 3.1 |
| Lactosyl-PE Liposomes (10 mol%) | < 100[1] | < 0.2[10] | -9.85 ± 1.5 | ~90[1] |
| Cationic Liposomes | < 110 | < 0.2 | > +30 | 71 ± 14 |
Data are presented as mean ± standard deviation where available. Values are compiled from multiple sources for illustrative purposes.[11][12]
Table 2: In Vitro & In Vivo Performance of Lactosylated Liposomes
| Assay | Non-Targeted Liposomes | Lactosyl-PE Liposomes | Fold Increase |
| Cellular Uptake (HepG2) | Baseline | ~4x Baseline | 4.0x[1] |
| In Vivo Tumor Uptake (%ID/g at 24h) | 5.5 ± 0.9 | 10.3 ± 1.7 | 1.9x |
| Pharmacokinetic Half-life (t1/2) | Variable | 8.73 hours[1] | N/A |
%ID/g: Percentage of injected dose per gram of tumor tissue. Data are illustrative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Liposomes by Thin-Film Hydration
This protocol describes the preparation of drug-loaded liposomes functionalized with this compound.
-
Lipid Film Preparation:
-
Dissolve the lipids (e.g., EPC, Cholesterol, DSPE-mPEG(2000), and this compound in a 50:35:5:10 molar ratio) and a lipophilic drug (if applicable) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[13][14]
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid mixture's phase transition temperature (e.g., 45-60°C).[6]
-
Continue rotation until a thin, uniform lipid film is formed on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours (or overnight) to remove residual solvent.[15]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES-buffered saline, pH 7.4) containing the hydrophilic drug (if applicable). The hydration temperature should be kept above the lipid transition temperature.[13]
-
Agitate the flask gently (e.g., by rotation or vortexing) for 1 hour to allow the formation of multilamellar vesicles (MLVs).[6]
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a mini-extruder.
-
Sequentially extrude the suspension 11-21 times through polycarbonate membranes with decreasing pore sizes (e.g., first through a 200 nm membrane, then through a 100 nm membrane).[1]
-
-
Purification:
-
Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.
-
Sterilize the final liposome formulation by passing it through a 0.22 µm syringe filter.
-
Protocol 2: In Vitro Cellular Uptake Assay
This protocol uses a fluorescently labeled liposome to quantify cellular uptake via flow cytometry.
-
Cell Seeding:
-
Seed ASGPR-positive cells (e.g., HepG2) in a 24-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare fluorescently labeled liposomes (e.g., by incorporating a lipid dye like DiD during formulation).
-
For competition assay controls, pre-incubate designated wells with media containing 20 mM free lactose for 30 minutes.
-
Incubate the cells with the fluorescently labeled targeted and non-targeted liposomes at a final lipid concentration of 100 µM for 1-4 hours at 37°C.
-
-
Cell Harvesting and Analysis:
-
Wash the cells three times with cold PBS to remove unbound liposomes.
-
Trypsinize the cells, centrifuge at low speed (e.g., 300 x g for 5 minutes), and resuspend the cell pellet in FACS buffer (PBS with 1% FBS).
-
Analyze the cell-associated fluorescence using a flow cytometer. Gate on the live cell population and quantify the mean fluorescence intensity and percentage of positive cells.
-
Protocol 3: MTT Cytotoxicity Assay
This protocol assesses the cytotoxic effect of drug-loaded lactosylated liposomes.
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of free drug, drug-loaded non-targeted liposomes, drug-loaded lactosylated liposomes, and empty liposomes (as a control).
-
Replace the cell culture medium with the prepared dilutions and incubate for 24-72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Signal Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 values.[16]
-
Visualizations
Caption: Experimental workflow for developing and testing Lactosyl PE-liposomes.
Caption: Mechanism of ASGPR-mediated endocytosis of Lactosyl PE-liposomes.
Caption: Troubleshooting flowchart for low targeting efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific capture of glycosylated graphene oxide by an asialoglycoprotein receptor: a strategic approach for liver-targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivalent Targeting of the Asialoglycoprotein Receptor by Virus-Like Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asialoglycoprotein receptor-targeted liposomes loaded with a norcantharimide derivative for hepatocyte-selective targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactosylceramide-induced stimulation of liposome uptake by Kupffer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
- 8. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malvernpanalytical.com [malvernpanalytical.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols | MDPI [mdpi.com]
- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 16. The Potential of Optimized Liposomes in Enhancement of Cytotoxicity and Apoptosis of Encapsulated Egyptian Propolis on Hep-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 18:1 Lactosyl PE and 18:1 Lactosyl Ceramide in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two important lactosylated lipids, 18:1 Lactosyl Phosphatidylethanolamine (B1630911) (18:1 Lactosyl PE) and 18:1 Lactosyl Ceramide, in the context of membrane studies. While direct comparative studies are limited, this document synthesizes available data on their individual properties and the characteristics of their respective lipid classes to offer a comprehensive overview for researchers investigating membrane structure, function, and signaling.
Introduction to this compound and 18:1 Lactosyl Ceramide
18:1 Lactosyl Phosphatidylethanolamine (Lactosyl PE) is a glycerophospholipid where a lactose (B1674315) moiety is attached to the phosphoethanolamine headgroup of a phosphatidylethanolamine (PE) molecule containing two oleoyl (B10858665) (18:1) acyl chains. PEs are major components of biological membranes, known for their conical shape which influences membrane curvature and their involvement in membrane fusion and fission events.[1] The introduction of a bulky, hydrophilic lactosyl group to the headgroup is expected to significantly alter its biophysical properties.
18:1 Lactosyl Ceramide (LacCer) is a glycosphingolipid, consisting of a ceramide backbone with an oleoyl (18:1) acyl chain, to which a lactose molecule is directly attached.[2] Lactosylceramides are important intermediates in the biosynthesis of more complex glycosphingolipids and are known to be enriched in lipid rafts, where they play crucial roles in signal transduction.[3][4]
The fundamental structural difference lies in the backbone: this compound has a glycerol (B35011) backbone, characteristic of phospholipids, while 18:1 Lactosyl Ceramide has a sphingosine (B13886) backbone, the hallmark of sphingolipids. This distinction leads to significant differences in their behavior within lipid membranes.
Comparative Analysis of Biophysical Properties
The following table summarizes and compares the known and inferred biophysical properties of this compound and 18:1 Lactosyl Ceramide in model membrane systems.
| Property | This compound (Inferred/Expected) | 18:1 Lactosyl Ceramide (Documented) | References |
| Lipid Class | Glycerophospholipid | Glycosphingolipid | [1][3] |
| Backbone | Glycerol | Sphingosine | [1][2] |
| Membrane Domain Preference | Likely disordered phase | Enriched in liquid-ordered (Lo) or gel-like domains (lipid rafts) | [3][5] |
| Effect on Membrane Fluidity | Expected to increase membrane fluidity due to the bulky headgroup disrupting packing, though the oleoyl chains contribute to fluidity. | Tends to decrease membrane fluidity by promoting the formation of ordered, tightly packed domains. | [6][7] |
| Phase Transition Temperature (Tm) | Expected to have a relatively low Tm due to the two unsaturated oleoyl chains. | Exhibits a high phase transition temperature, indicative of strong intermolecular interactions and the formation of a stable gel phase. | [7] |
| Intermolecular Interactions | Primarily electrostatic and hydrogen bonding at the headgroup, and van der Waals interactions between acyl chains. | Strong hydrogen bonding network involving the lactosyl headgroup and the amide and hydroxyl groups of the ceramide backbone, leading to potent homophilic interactions. | [7] |
| Influence on Membrane Curvature | The large lactosyl headgroup combined with the PE backbone may induce positive or negative curvature depending on local lipid environment. PEs generally favor negative curvature. | Less likely to induce significant membrane curvature; primarily involved in lateral organization into planar domains. | [1] |
Role in Cell Signaling
This compound and 18:1 Lactosyl Ceramide are expected to participate in distinct signaling pathways due to their different structures and metabolic routes.
This compound: As a modified phosphatidylethanolamine, its signaling role is not well-defined. However, PEs, in general, are precursors for other signaling lipids and are involved in processes like autophagy and membrane trafficking.[2][8] The lactosyl moiety could potentially act as a recognition site for specific protein binding.
18:1 Lactosyl Ceramide: This lipid is a well-established signaling molecule. It is a central player in inflammatory and oxidative stress pathways.[9][10] Upon stimulation by various agonists, lactosylceramide (B164483) synthase is activated, leading to an accumulation of LacCer in lipid rafts.[11] This accumulation can trigger a cascade of downstream events, including the activation of NADPH oxidase and the production of reactive oxygen species (ROS).[10]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to compare the membrane properties of this compound and 18:1 Lactosyl Ceramide.
Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs)
This protocol describes the preparation of GUVs by the electroformation method, which is suitable for visualizing lipid domains using fluorescence microscopy.
Materials:
-
This compound and 18:1 Lactosyl Ceramide
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Cholesterol
-
Fluorescent lipid probes (e.g., NBD-PE for the disordered phase, TopFluor-Cholesterol for the ordered phase)
-
Chloroform
-
Sucrose (B13894) solution (200 mM)
-
Glucose solution (200 mM)
-
ITO-coated glass slides
-
Vesicle preparation chamber (e.g., Nanion Vesicle Prep Pro)
-
Function generator and AC power supply
Procedure:
-
Prepare lipid mixtures in chloroform. For example, a 1:1:1 molar ratio of POPC:Cholesterol with either 10 mol% this compound or 10 mol% 18:1 Lactosyl Ceramide. Include 0.5 mol% of each fluorescent probe.
-
Deposit 5-10 µL of the lipid solution onto the conductive side of an ITO-coated glass slide and spread it evenly.
-
Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all solvent.
-
Assemble the vesicle preparation chamber with the lipid-coated slide and another ITO slide, separated by a silicone O-ring.
-
Fill the chamber with 200 mM sucrose solution.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-3 hours at a temperature above the phase transition of the lipid mixture.
-
Gently harvest the GUVs and dilute them in a 200 mM glucose solution for observation by phase-contrast and fluorescence microscopy.
Protocol 2: Analysis of Membrane Fluidity using Laurdan Fluorescence Spectroscopy
This protocol uses the environmentally sensitive fluorescent probe Laurdan to assess membrane fluidity by measuring its Generalized Polarization (GP).
Materials:
-
Large Unilamellar Vesicles (LUVs) containing this compound or 18:1 Lactosyl Ceramide
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Phosphate-buffered saline (PBS)
-
Fluorometer with polarization filters
Procedure:
-
Prepare LUVs by extrusion. Hydrate a dried lipid film (e.g., POPC with 10 mol% of the test lipid) with PBS, subject the suspension to several freeze-thaw cycles, and then extrude it through a 100 nm polycarbonate membrane.
-
Incorporate Laurdan into the LUV suspension at a final lipid-to-probe ratio of 500:1. Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence emission spectra of Laurdan from 400 nm to 550 nm with an excitation wavelength of 365 nm.
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[8]
-
Higher GP values indicate a more ordered, less fluid membrane environment.
Protocol 3: Isolation of Detergent-Resistant Membranes (DRMs)
This protocol is used to isolate lipid raft-enriched fractions from cell membranes based on their insolubility in non-ionic detergents at low temperatures.
Materials:
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
Sucrose solutions (40%, 30%, and 5% w/v in TNE buffer)
-
Ultracentrifuge with a swinging-bucket rotor
Procedure:
-
Culture cells and treat as required. To study the effects of the lipids, cells can be incubated with liposomes containing either this compound or 18:1 Lactosyl Ceramide.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer for 30 minutes on ice.
-
Homogenize the lysate by passing it through a 22-gauge needle.
-
Mix the lysate with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.
-
Place the 40% sucrose mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with 30% sucrose solution, followed by 5% sucrose solution.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
DRMs (lipid rafts) will float to the 5%/30% sucrose interface. Collect fractions from the top of the gradient.
-
Analyze the lipid and protein composition of the fractions by mass spectrometry and Western blotting, respectively.
Visualizing the Molecular Differences and Their Consequences
The following diagrams, created using the DOT language for Graphviz, illustrate the structural differences between the two lipids and their distinct roles in membrane organization and signaling.
References
- 1. Preparation of detergent-resistant membranes (DRMs) from cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Comparative lipidomic study of urothelial cancer models: association with urothelial cancer cell invasiveness - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00477F [pubs.rsc.org]
- 7. Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rndsystems.com [rndsystems.com]
- 11. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 18:1 Lactosyl PE and PEGylated Lipids for Stealth Liposome Technology
For Researchers, Scientists, and Drug Development Professionals
The development of long-circulating, or "stealth," liposomes has revolutionized drug delivery, enabling enhanced therapeutic efficacy and reduced side effects. The gold standard for achieving this stealth characteristic has been the surface modification of liposomes with polyethylene (B3416737) glycol (PEG). However, emerging research into alternative surface modifiers, such as 18:1 Lactosyl Phosphatidylethanolamine (18:1 Lactosyl PE), presents new opportunities and considerations for liposome (B1194612) formulation. This guide provides an objective comparison of this compound with traditional PEGylated lipids, supported by available experimental data, to aid researchers in selecting the optimal surface coating for their specific drug delivery applications.
At a Glance: Key Performance Indicators
The choice between this compound and PEGylated lipids for stealth liposomes hinges on the desired pharmacokinetic profile and the specific therapeutic goal. While PEGylated lipids are renowned for their ability to prolong circulation and facilitate passive tumor targeting, this compound offers a potential alternative with a distinct biodistribution profile, primarily targeting hepatocytes in the liver.
| Feature | This compound Liposomes | PEGylated Liposomes (e.g., DSPE-PEG2000) |
| Primary Mechanism of Action | Targeted delivery to hepatocytes via asialoglycoprotein receptor (ASGPR) binding. May also confer some steric hindrance. | Steric hindrance, preventing opsonization and uptake by the mononuclear phagocyte system (MPS). |
| Circulation Half-Life | Moderate. A formulation containing 10 mol% lactosyl-PE and 5 mol% mPEG-DSPE showed a half-life of 8.73 hours.[1] | Long. Can be significantly extended depending on PEG density and molecular weight.[2][3][4][5] |
| Biodistribution | Primarily accumulates in the liver due to specific receptor targeting.[6] | Reduced MPS uptake (liver and spleen), leading to prolonged circulation and accumulation in tissues with leaky vasculature, such as tumors (EPR effect).[3][7] |
| Immunogenicity | Data not widely available, but carbohydrate-based coatings are being explored as alternatives to potentially immunogenic PEG. | Can elicit anti-PEG antibodies, leading to accelerated blood clearance (ABC) of subsequent doses and potential hypersensitivity reactions.[8][9][10][11] |
| Targeting Potential | Inherently targets hepatocytes, which is advantageous for treating liver diseases. | Can be functionalized with targeting ligands for active targeting to specific cell types.[12] |
Visualizing the Liposomal Architecture
The fundamental difference in the mechanism of action between this compound and PEGylated lipids is reflected in the surface architecture of the liposome.
Caption: Surface architecture of a liposome modified with this compound for targeted delivery versus a PEGylated liposome designed for steric hindrance.
In-Depth Performance Comparison
Pharmacokinetics and Circulation Half-Life
The primary goal of stealth liposomes is to prolong their circulation time in the bloodstream, allowing for greater accumulation at the target site.
Quantitative Data on Circulation Half-Life
| Liposome Formulation | Key Surface Lipid(s) | Circulation Half-Life (t½) | Animal Model | Reference |
| Lac-L-DOX | 10 mol% Lac-DOPE, 5 mol% mPEG-DSPE | 8.73 hours | Not specified | [1] |
| Salvianolic acid B-loaded liposomes | Soybean PC, Cholesterol | ~5.8-fold increase vs. free drug | Beagle Dogs | [2] |
| PEGylated Salvianolic acid B-loaded liposomes | Soybean PC, Cholesterol, DSPE-PEG2000 | ~17.5-fold increase vs. free drug | Beagle Dogs | [2] |
| Camptothecin-loaded stealth liposomes | PEG2000 | Significantly longer than conventional liposomes | Not specified | [5] |
| Camptothecin-loaded stealth liposomes | PEG5000 | Longer than PEG2000 and conventional liposomes | Not specified | [5] |
Note: Direct comparative data for liposomes coated solely with this compound versus a standard PEGylated lipid is limited. The Lac-L-DOX formulation also contained PEG, which contributes to its circulation time.
PEGylated liposomes have been extensively documented to exhibit significantly prolonged circulation times compared to conventional liposomes.[2][3][4][5] The length of the PEG chain and its surface density are critical parameters that can be modulated to optimize circulation half-life.[7][13] In contrast, the circulation half-life of liposomes bearing this compound is influenced by its rapid recognition and uptake by hepatocytes. While this leads to a shorter circulation time compared to optimized PEGylated formulations, it is a desirable feature for liver-specific drug delivery.
Biodistribution and Targeting
The distribution of liposomes throughout the body is a critical determinant of their therapeutic efficacy and potential off-target toxicity.
Conceptual Biodistribution Profiles
Caption: Conceptual pathways of biodistribution for this compound and PEGylated liposomes following intravenous administration.
This compound leverages the natural biological pathway of asialoglycoprotein receptor (ASGPR)-mediated endocytosis to achieve highly specific delivery to hepatocytes.[6] This is particularly advantageous for the treatment of liver cancers or other hepatic diseases.
PEGylated liposomes, on the other hand, are designed to evade the mononuclear phagocyte system (MPS), thereby reducing accumulation in the liver and spleen.[3][7] This prolonged circulation allows them to preferentially accumulate in tissues with fenestrated or "leaky" vasculature, such as solid tumors, through the Enhanced Permeability and Retention (EPR) effect.
Immunogenicity
A significant concern with PEGylated liposomes is their potential to induce an immune response. The production of anti-PEG antibodies, particularly IgM, can lead to the Accelerated Blood Clearance (ABC) phenomenon upon repeated administration.[8][9][10][11] This can compromise the therapeutic efficacy and potentially lead to hypersensitivity reactions. While data on the immunogenicity of this compound is not as extensive, carbohydrate-based surface modifications are being explored as a strategy to mitigate the immunogenic effects associated with PEG.
Experimental Protocols
Reproducible and well-characterized experimental methods are crucial for the development and evaluation of liposomal formulations.
Liposome Preparation and Characterization
A common method for preparing both this compound and PEGylated liposomes is the thin-film hydration method followed by extrusion.
Protocol: Thin-Film Hydration and Extrusion
-
Lipid Film Formation: The desired lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and the surface-modifying lipid (this compound or DSPE-PEG2000), are dissolved in an organic solvent such as chloroform (B151607) in a round-bottom flask.[1] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask's interior.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) at a temperature above the phase transition temperature of the lipids.[14] This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.[14][15]
-
Characterization:
-
Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[14][16]
-
Zeta Potential: Measured to assess the surface charge of the liposomes.[16]
-
Encapsulation Efficiency: The amount of drug successfully encapsulated within the liposomes is quantified, often using techniques like UV-Vis spectroscopy or HPLC after separating the free drug from the liposomes.
-
In Vivo Evaluation of Stealth Properties
The in vivo performance of stealth liposomes is typically assessed by measuring their circulation half-life and biodistribution in animal models.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for the in vivo evaluation of liposome pharmacokinetics and biodistribution.
Protocol: Circulation Half-Life and Biodistribution Study in Mice
-
Liposome Labeling: Liposomes are labeled with a fluorescent dye (e.g., DiD) or a radionuclide (e.g., 64Cu) for in vivo tracking.[17][18]
-
Animal Injection: The labeled liposome formulation is administered to mice, typically via intravenous injection into the tail vein.
-
Blood Sampling: At various time points post-injection, blood samples are collected. The concentration of the liposomal label in the blood is measured to determine the pharmacokinetic profile and calculate the circulation half-life.
-
Biodistribution Analysis: At a predetermined endpoint, the animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, and tumor, if applicable) are harvested. The amount of the liposomal label in each organ is quantified to determine the biodistribution pattern.[19][20][21] This can be done by ex vivo imaging of the organs or by homogenizing the tissues and measuring the label's concentration.
Conclusion
Both this compound and PEGylated lipids offer distinct advantages for the surface modification of liposomes. PEGylated lipids remain the cornerstone for achieving prolonged circulation and passive targeting of tumors. However, the potential for immunogenicity and the ABC phenomenon are important considerations. This compound presents a compelling alternative, particularly for applications requiring targeted delivery to the liver. The choice between these two powerful tools will ultimately depend on the specific therapeutic objective, the desired pharmacokinetic profile, and the potential for repeated administration. Further head-to-head studies are warranted to fully elucidate the comparative stealth properties and immunogenic profiles of these two classes of liposomal surface modifiers.
References
- 1. Lactosylated liposomes for targeted delivery of doxorubicin to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of PEGylated liposomes to prolong the circulation lifetime of salvianolic acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting efficiency of galactosylated liposomes to hepatocytes in vivo: effect of lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 11. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 13. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods for investigating in vivo fate of nanoliposomes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of liposome biodistribution by non-invasive optical imaging: a feasibility study in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 18:1 Lactosyl PE Binding to Specific Lectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding of 18:1 Lactosyl PE to specific lectins, offering supporting experimental data and detailed protocols. The information presented is intended to assist researchers in the selection and application of this glycosylated phospholipid for studies involving lectin interactions.
Introduction
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl) is a synthetic glycophospholipid featuring a lactose (B1674315) headgroup.[1][2] This structure makes it a valuable tool for investigating the binding specificities of various lectins, particularly those with an affinity for galactose and lactose moieties. This guide focuses on its interaction with two well-characterized lectins: Ricinus communis Agglutinin (RCA120) and Galectin-3.
Quantitative Data Summary
| Lectin | Ligand | Reported K_D (M) | Binding Determinants & Notes |
| Ricinus Communis Agglutinin (RCA120) | Lactose | ~2 x 10-4 | RCA120 exhibits a strong preference for terminal β-D-galactose and N-acetylgalactosamine residues. The affinity for lactose is well-established.[3] The presentation of the lactosyl group on a lipid tail, as in this compound, is expected to facilitate interaction, particularly when incorporated into a membrane or liposome (B1194612). |
| C-lactosyl lipid | K_A = 2.31 x 107 M-1 | A synthetic C-lactosyl lipid demonstrated high affinity for RCA120 in surface plasmon resonance studies, indicating strong binding to the lactosyl headgroup.[4] | |
| Galectin-3 | Lactose | ~1.3 x 10-4 | Galectin-3 is a β-galactoside-binding lectin.[5] Its carbohydrate recognition domain (CRD) specifically interacts with lactose. The affinity can be influenced by the presentation of the ligand. |
| Lactosyl-containing lipooligosaccharides | High Affinity | Galectin-3 shows high affinity for lactosyl-terminated lipooligosaccharides from Neisseria gonorrhoeae, demonstrating its ability to bind lactosyl groups on lipid structures.[5] |
Note: The binding affinity of lectins to glycolipids can be significantly influenced by the presentation of the carbohydrate headgroup, including its density and accessibility. Therefore, the actual K_D for this compound may vary depending on the experimental setup (e.g., in solution, on a solid support, or within a lipid bilayer).
Comparison with Alternatives
Several alternative molecules can be used to validate lectin binding to lactose. The choice of alternative depends on the specific experimental goals.
| Alternative Molecule | Structure | Advantages | Disadvantages |
| Lactose (free) | Disaccharide of galactose and glucose | Readily available, well-characterized inhibitor for competition assays. | Lacks the lipid component, so it cannot be incorporated into membranes for studying context-dependent binding. |
| Lactosyl-BSA | Lactose conjugated to Bovine Serum Albumin | Multivalent presentation of lactose can enhance binding avidity. | The protein backbone may introduce non-specific interactions. |
| Lactosyl-sphingosine | Lactose attached to a sphingosine (B13886) lipid backbone | Structurally similar to endogenous glycosphingolipids, providing a more biologically relevant context. | May have different physical properties compared to this compound due to the different lipid anchor. |
| Lactosylceramide (B164483) | Lactose attached to a ceramide lipid backbone | Another biologically relevant alternative that is a component of cell membranes.[6] | The ceramide backbone can influence membrane properties and lectin interaction differently than the phosphatidylethanolamine (B1630911) backbone of this compound. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound binding to lectins.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[7][8]
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants for the binding of a lectin to this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., L1 chip for lipid capture)
-
This compound
-
Lectin of interest (e.g., RCA120 or Galectin-3)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Liposome preparation reagents (e.g., chloroform, methanol, buffer for extrusion)
-
Liposome extrusion equipment
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture containing this compound and a carrier lipid (e.g., POPC) in a suitable molar ratio (e.g., 5:95) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with running buffer and create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
-
Sensor Chip Preparation:
-
Clean the L1 sensor chip surface according to the manufacturer's instructions.
-
Inject the prepared liposomes over the chip surface to form a lipid bilayer.
-
-
Lectin Binding Analysis:
-
Inject a series of concentrations of the lectin in running buffer over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each lectin concentration using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[9]
Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the lectin-18:1 Lactosyl PE interaction.
Materials:
-
Isothermal titration calorimeter
-
This compound liposomes (prepared as for SPR)
-
Lectin of interest
-
Dialysis buffer (same as the running buffer for the experiment)
Protocol:
-
Sample Preparation:
-
Dialyze both the lectin solution and the liposome suspension against the same buffer to minimize heat of dilution effects.
-
Determine the precise concentrations of the lectin and the accessible lactosyl headgroups on the liposomes.
-
-
ITC Experiment:
-
Load the lectin solution into the ITC syringe and the liposome suspension into the sample cell.
-
Perform a series of injections of the lectin into the liposome solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to obtain the thermodynamic parameters.
-
Visualizations
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR analysis of lectin binding to this compound liposomes.
Logical Relationship of Binding Validation
Caption: Relationship between molecules, validation methods, and resulting data.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Carbohydrate-protein interactions at interfaces: comparison of the binding of Ricinus communis lectin to two series of synthetic glycolipids using surface plasmon resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectin-3 binds lactosaminylated lipooligosaccharides from Neisseria gonorrhoeae and is selectively expressed by mucosal epithelial cells that are infected - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolectins from Solanum tuberosum with different detailed carbohydrate binding specificities: unexpected recognition of lactosylceramide by N-acetyllactosamine-binding lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Fatty Acid Chains on the Performance of Lactosyl-Phosphatidylethanolamines in Drug Delivery and Cellular Interactions
A Comparative Guide for Researchers and Drug Development Professionals
Lactosyl-phosphatidylethanolamine (Lactosyl-PE) has emerged as a critical component in targeted drug delivery systems, particularly for hepatocytes, due to the specific interaction between its terminal galactose residue and the asialoglycoprotein receptor (ASGP-R) overexpressed on these cells.[1][2] The efficacy of Lactosyl-PE-functionalized liposomes and other nanocarriers is not solely dependent on the lactosyl headgroup but is also significantly influenced by the nature of the fatty acid chains attached to the phosphatidylethanolamine (B1630911) backbone. The length and degree of saturation of these acyl chains dictate the physicochemical properties of the lipid, which in turn affect the stability, fluidity, and biological performance of the delivery vehicle.
This guide provides a comparative analysis of Lactosyl-PEs with different fatty acid chains, offering insights into how variations in acyl chain composition can be leveraged to optimize drug delivery systems. The information presented is based on a synthesis of experimental data from studies on Lactosyl-PE and analogous lipid systems.
Comparative Analysis of Physicochemical and Biological Properties
The choice of fatty acid chains in Lactosyl-PEs has a profound impact on the resulting liposomes' characteristics. Key performance parameters such as liposome (B1194612) stability, membrane fluidity, and cellular uptake are directly correlated with the length and saturation of the acyl chains.
| Property | Saturated Fatty Acid Chains (e.g., Distearoyl - 18:0) | Unsaturated Fatty Acid Chains (e.g., Dioleoyl - 18:1) | Rationale and Supporting Evidence |
| Liposome Stability | Higher | Lower | Saturated fatty acid chains pack more tightly, leading to a more rigid and less permeable membrane. This increased van der Waals interaction enhances the stability of the liposome. Studies on phosphatidylcholine liposomes have shown that those containing saturated fatty acids (stearic acid) are more stable than those with unsaturated fatty acids (oleic acid).[3] |
| Membrane Fluidity | Lower | Higher | The kink introduced by the cis-double bond in unsaturated fatty acids disrupts the tight packing of the lipid tails, resulting in a more fluid membrane.[4] This increased fluidity can influence drug release rates and interactions with cell membranes. |
| Phase Transition Temperature (Tm) | Higher | Lower | The orderly packing of saturated acyl chains requires more energy to transition from a gel to a liquid-crystalline phase. In contrast, the disordered packing of unsaturated chains results in a lower Tm. For instance, lactosylceramides with saturated acyl chains exhibit high thermotropic transitions.[5] |
| Cellular Uptake | Generally Lower | Generally Higher | More fluid membranes, characteristic of liposomes with unsaturated fatty acids, can facilitate fusion with the cell membrane, leading to enhanced cellular uptake.[1] Incorporating an unsaturated lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) has been shown to enhance cellular uptake compared to liposomes with the saturated 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[1] Furthermore, lipidoids with unsaturated oleyl tails have demonstrated superior transfection efficiency compared to their saturated counterparts.[6] |
| Gene Delivery Efficiency | Potentially Lower | Potentially Higher | The enhanced cellular uptake and endosomal escape facilitated by the fusogenic properties of unsaturated lipids can lead to more efficient gene delivery.[2][6] Lipoplexes formulated with the unsaturated Lac-DOPE have shown significant potentiation of biological activity in gene delivery to HepG2 cells.[2] |
Table 1: Comparative Properties of Lactosyl-PEs with Saturated vs. Unsaturated Fatty Acid Chains.
Experimental Protocols
To provide a framework for the evaluation of different Lactosyl-PE derivatives, detailed methodologies for key experiments are outlined below.
Liposome Preparation and Characterization
Objective: To prepare Lactosyl-PE containing liposomes and determine their physicochemical properties.
Protocol:
-
Lipid Film Hydration:
-
A mixture of the primary phospholipid (e.g., DSPC or DOPC), cholesterol, and the desired Lactosyl-PE (with a specific fatty acid chain) at a defined molar ratio (e.g., 50:35:15) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
The film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug or genetic material to be encapsulated. The hydration is performed above the phase transition temperature (Tm) of the primary lipid.
-
-
Vesicle Formation and Sizing:
-
The hydrated lipid suspension is subjected to several freeze-thaw cycles to enhance encapsulation efficiency.
-
The multilamellar vesicles (MLVs) are then extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a high-pressure extruder to produce unilamellar vesicles (LUVs) of a uniform size.
-
-
Characterization:
-
Size and Zeta Potential: The mean diameter, polydispersity index (PDI), and zeta potential of the liposomes are determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency: The amount of encapsulated drug or nucleic acid is quantified after separating the free (unencapsulated) material from the liposomes using techniques like size exclusion chromatography or ultracentrifugation.
-
Stability: The stability of the liposomes is assessed by monitoring changes in size and drug leakage over time at different storage conditions (e.g., 4°C and 37°C).
-
In Vitro Cellular Uptake Assay
Objective: To quantify and compare the cellular uptake of liposomes formulated with different Lactosyl-PEs.
Protocol:
-
Cell Culture:
-
Hepatocellular carcinoma cells (e.g., HepG2), which overexpress the ASGP-R, are cultured in a suitable medium until they reach 70-80% confluency in multi-well plates.
-
-
Liposome Incubation:
-
The cells are incubated with fluorescently labeled liposomes (e.g., containing a lipid-soluble dye like Rhodamine-PE) formulated with different Lactosyl-PEs at a specific concentration for various time points (e.g., 1, 4, and 24 hours) at 37°C.
-
-
Quantification of Uptake:
-
Flow Cytometry: After incubation, the cells are washed with PBS to remove non-internalized liposomes, trypsinized, and resuspended in PBS. The fluorescence intensity of the cells is then analyzed using a flow cytometer to quantify the amount of liposome uptake.
-
Confocal Microscopy: For visualization, cells are grown on coverslips and incubated with the fluorescently labeled liposomes. After washing, the cells are fixed, and the nuclei are stained (e.g., with DAPI). The intracellular localization of the liposomes is then visualized using a confocal microscope.
-
Signaling Pathways and Experimental Workflows
The targeted delivery of Lactosyl-PE liposomes to hepatocytes is primarily mediated by the asialoglycoprotein receptor (ASGP-R). The binding of the terminal galactose of the lactosyl moiety to this receptor triggers receptor-mediated endocytosis.
References
- 1. Tailoring the lipid composition of nanoparticles modulates their cellular uptake and affects the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased gene delivery efficiency and specificity of a lipid-based nanosystem incorporating a glycolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of surfactants on the stability of modified egg-yolk phosphatidyl choline liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lactosylceramide: effect of acyl chain structure on phase behavior and molecular packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A combinatorial library of unsaturated lipidoids for efficient intracellular gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 18:1 Lactosyl PE versus Mannosylated Lipids for Enhanced Drug Targeting
For researchers, scientists, and drug development professionals, the selective delivery of therapeutic agents to specific cell populations remains a critical challenge. Surface-modified liposomes, particularly those functionalized with carbohydrate ligands, have emerged as a promising strategy to enhance target-cell recognition and uptake. This guide provides an in-depth, objective comparison of two prominent carbohydrate-based targeting moieties: 18:1 Lactosyl PE (a galactose-terminating lipid) and mannosylated lipids.
This comparison will delve into the specifics of their respective receptor targets, binding affinities, internalization pathways, and in vivo performance, supported by experimental data and detailed protocols to aid in the rational design of targeted drug delivery systems.
Executive Summary
| Feature | This compound | Mannosylated Lipids |
| Primary Target Receptor | Asialoglycoprotein Receptor (ASGPR) | Mannose Receptor (CD206) |
| Primary Target Cells | Hepatocytes (liver parenchymal cells) | Macrophages, Dendritic Cells, Kupffer cells |
| Binding Affinity | High, with a notable "cluster effect" where multivalent presentation significantly increases affinity.[1] | Moderate to high, also benefits from multivalent presentation.[2] |
| Internalization Pathway | Clathrin-mediated endocytosis[3] | Primarily clathrin-mediated endocytosis, but can also involve other pathways.[4] |
| Key Advantage | Exceptional specificity for hepatocytes, making it ideal for treating liver diseases. | Versatile for targeting immune cells, with applications in immunotherapy and vaccine delivery. |
| Considerations | Targeting is largely restricted to the liver. | Can be recognized by soluble mannose-binding lectins in the serum, potentially leading to off-target effects.[5] |
Targeting Receptors and Cellular Specificity
The efficacy of a targeted liposomal formulation is fundamentally dependent on the specific interaction between the ligand on the liposome (B1194612) surface and its corresponding receptor on the target cell.
This compound presents a terminal galactose residue, which is a high-affinity ligand for the Asialoglycoprotein Receptor (ASGPR) . The ASGPR is a C-type lectin predominantly and densely expressed on the surface of hepatocytes.[6] This restricted expression profile makes this compound an excellent candidate for liver-specific drug delivery. The binding affinity of galactose-containing ligands to the ASGPR is significantly enhanced by multivalent presentation, a phenomenon known as the "cluster effect," where the avidity of the interaction is much greater than the sum of individual ligand-receptor interactions.[1]
Mannosylated lipids , on the other hand, target the Mannose Receptor (CD206) , another C-type lectin found primarily on the surface of various immune cells, including macrophages, immature dendritic cells, and liver sinusoidal endothelial cells (Kupffer cells).[2][5] This makes mannosylated liposomes well-suited for applications requiring the delivery of therapeutics or antigens to these cell types, such as in the treatment of intracellular infections, modulation of the immune response, and vaccine development.[7] Similar to the ASGPR, the Mannose Receptor also exhibits enhanced binding to multivalent mannose displays.[2]
In Vitro and In Vivo Performance: A Comparative Analysis
Experimental evidence consistently demonstrates the distinct targeting capabilities of lactosylated and mannosylated liposomes.
Cellular Uptake
A study comparing the uptake of fluorescently labeled liposomes in co-cultures of hepatocytes and Kupffer cells would typically show significantly higher uptake of lactosyl PE-liposomes by hepatocytes, while mannosylated liposomes would be preferentially internalized by Kupffer cells.
| Liposome Formulation | Target Cell Type | Cellular Uptake (% of total cells) |
| This compound - Liposomes | Hepatocytes | High |
| This compound - Liposomes | Kupffer Cells | Low |
| Mannosylated Liposomes | Hepatocytes | Low |
| Mannosylated Liposomes | Kupffer Cells | High |
Note: The table above represents expected outcomes based on receptor expression patterns. Actual quantitative data would be experiment-dependent.
In Vivo Biodistribution
Animal studies have corroborated the in vitro findings, highlighting the differential organ and cellular distribution of these two types of targeted liposomes. Following intravenous administration in rodents, liposomes decorated with galactose residues show rapid and substantial accumulation in the liver, with a predominant distribution to hepatocytes.[8] In contrast, mannosylated liposomes also accumulate in the liver but are primarily taken up by non-parenchymal cells, namely the Kupffer cells.[5][9]
| Liposome Formulation | Organ Distribution (% Injected Dose/gram) - Liver | Cellular Distribution in Liver |
| This compound - Liposomes | High | Predominantly Hepatocytes |
| Mannosylated Liposomes | High | Predominantly Kupffer Cells |
Signaling and Internalization Pathways
The binding of a ligand-functionalized liposome to its receptor initiates a cascade of events leading to its internalization.
This compound: ASGPR-Mediated Endocytosis
Upon binding of a lactosylated liposome to the ASGPR on hepatocytes, the receptor-ligand complex is internalized via clathrin-mediated endocytosis.[3] The process involves the formation of clathrin-coated pits, which invaginate to form endocytic vesicles. These vesicles then traffic to early endosomes, where the acidic environment facilitates the dissociation of the liposome from the receptor. The receptor is then recycled back to the cell surface, while the liposome is trafficked to lysosomes for degradation and release of its cargo.
Mannosylated Lipids: Mannose Receptor-Mediated Endocytosis
The internalization of mannosylated liposomes via the Mannose Receptor on macrophages and dendritic cells also primarily occurs through clathrin-mediated endocytosis.[4] Similar to the ASGPR pathway, the liposome-receptor complex is internalized into endosomes. However, the subsequent intracellular trafficking can vary depending on the cell type and the nature of the cargo, with some pathways leading to lysosomal degradation and others to specialized compartments for antigen presentation.
Experimental Protocols
To facilitate the evaluation and comparison of these targeting lipids, detailed protocols for key experiments are provided below.
Liposome Formulation by Thin-Film Hydration
This protocol describes the preparation of targeted liposomes using the thin-film hydration method.[8][10][11][12][13]
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome: Encapsula's Scientific Blog: Mannosylated Liposomes [liposomes.org]
- 6. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 7. Use of mannosylated liposomes for in vivo targeting of a macrophage activator and control of artificial pulmonary metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Mannosylated liposomes for targeted gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. protocols.io [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
cross-reactivity studies of antibodies against lactosylated lipids
A Comparative Guide to Antibody Cross-Reactivity Against Lactosylated Lipids for Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of antibody performance against lactosylated lipids, supported by experimental data. It includes detailed methodologies for key experiments and visual diagrams to illustrate workflows.
Comparison of Antibody Cross-Reactivity
The specificity of an antibody is crucial for its reliable use in research and diagnostics. This is particularly important when targeting glycolipids, as subtle structural similarities between different lipids can lead to cross-reactivity. Below is a summary of cross-reactivity data for monoclonal antibodies targeting lactosylated lipids.
| Antibody | Primary Target | Tested Cross-Reactive Lipids | Cross-Reactivity Observed | Assay Used |
| T5A7 (IgM) | Lactosylceramide (B164483) (LacCer) | Glycolipids with N-acetyllactosamine terminus (lactoneotetraosylceramide, lactonorhexaosylceramide, lactoisooctaosylceramide) | No | Direct and indirect binding assays[1] |
| MAC-1 (IgM) | Lactotriaosylceramide (Lc3Cer) | nLc4Cer, Gb3Cer, LacCer | No | ELISA, TLC Immunostaining[2] |
| Anti-GalC mAbs | Galactocerebroside (GalC) | GM1 ganglioside, monogalactosyl diglyceride, asialo-GM1, GD1b, psychosine | Yes | ELISA, Immunospot assay[3] |
Quantitative Analysis of MAC-1 mAb Specificity
The following table presents semi-quantitative data from ELISA experiments, demonstrating the specificity of the MAC-1 monoclonal antibody for its target, Lc3Cer, compared to other structurally similar glycosphingolipids (GSLs). The data is represented as the optical density (OD) at 405 nm, which is proportional to the extent of antibody binding.
| Glycosphingolipid (GSL) | Concentration (ng/well) | MAC-1 mAb Binding (OD 405 nm) |
| Lactotriaosylceramide (Lc3Cer) | 250 | ~1.2 |
| 125 | ~1.0 | |
| 62.5 | ~0.7 | |
| 31.25 | ~0.4 | |
| 15.6 | ~0.2 | |
| nLc4Cer | 250 | <0.1 |
| Gb3Cer | 250 | <0.1 |
| LacCer | 250 | <0.1 |
| Data adapted from Glycobiology, "Production and characterization of monoclonal antibodies specific to lactotriaosylceramide"[2]. |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating findings. Below are protocols for common assays used to assess antibody cross-reactivity against lactosylated lipids.
Enzyme-Linked Immunosorbent Assay (ELISA) for Glycolipid Binding
This protocol outlines the steps for a solid-phase ELISA to determine the binding specificity of antibodies to purified glycolipids.[4]
1. Plate Preparation:
- Pre-wash polystyrene microplates with butanol and ethanol (B145695) to remove manufacturing residues.[4]
- Prepare solutions of purified glycolipids in a suitable solvent (e.g., methanol).
- Aliquot 20-50 µL of each glycolipid solution into the wells of the microplate (e.g., 250 ng/well).[2]
- Evaporate the solvent by air-drying, leaving the glycolipid adsorbed to the well surface.
2. Blocking:
- Wash the plate with phosphate-buffered saline (PBS).
- Add a blocking buffer (e.g., 1% bovine serum albumin in PBS) to each well to prevent non-specific antibody binding.
- Incubate for 1-2 hours at room temperature.
3. Primary Antibody Incubation:
- Dilute the primary antibody to the desired concentration (e.g., 1 µg/mL) in blocking buffer.[4]
- Add 50 µL of the diluted primary antibody to each well.
- Incubate for 90 minutes at room temperature.[4]
4. Secondary Antibody Incubation:
- Wash the plate three times with PBS.[4]
- Dilute a labeled secondary antibody (e.g., alkaline phosphatase-conjugated or peroxidase-conjugated anti-mouse/human IgG/IgM) in blocking buffer.
- Add 50 µL of the diluted secondary antibody to each well.
- Incubate for 1 hour at room temperature.
5. Detection:
- Wash the plate three to five times with PBS.
- Add the appropriate substrate for the enzyme-conjugated secondary antibody (e.g., p-nitrophenyl phosphate (B84403) for alkaline phosphatase).
- Incubate until color develops.
- Read the absorbance at the appropriate wavelength using a microplate reader.
Thin-Layer Chromatography (TLC) Immunostaining
TLC immunostaining is used to assess antibody binding to glycolipids separated from a mixture.[4]
1. TLC Separation:
- Spot the purified glycolipids or a lipid extract onto a high-performance TLC plate.
- Develop the plate in a chromatography tank with a suitable solvent system to separate the lipids.
- Dry the plate thoroughly.
2. Blocking:
- If necessary, treat the plate with a plasticizer to stabilize the separated lipids.
- Immerse the plate in a blocking buffer for 1-2 hours.
3. Antibody Incubation:
- Incubate the plate with the primary antibody solution overnight at 4°C.
- Wash the plate several times with PBS.
- Incubate with a labeled secondary antibody for 1-2 hours at room temperature.
4. Detection:
- Wash the plate extensively with PBS.
- Add a substrate that produces an insoluble colored product (e.g., for peroxidase-conjugated antibodies).
- The appearance of a colored spot indicates antibody binding to the corresponding glycolipid.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in an ELISA-based workflow for assessing antibody cross-reactivity against a panel of lactosylated lipids.
Caption: Workflow for ELISA-based cross-reactivity testing of antibodies against lactosylated lipids.
References
- 1. Monoclonal antibody specific for lactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Specificity and cross-reactivity of anti-galactocerebroside antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Glycolipid–Protein Interaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Membrane Probes: 18:1 Lactosyl PE vs. Fluorescent Cholesterol Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of membrane biology and drug development, the choice of appropriate molecular tools to probe the complex environment of the lipid bilayer is paramount. This guide provides a detailed comparison of 18:1 Lactosyl PE, a glycosphingolipid involved in lipid domain formation, and two widely used fluorescent cholesterol analogs, NBD-cholesterol and dehydroergosterol (B162513) (DHE). While all three molecules are pivotal in studying membrane properties, their applications and performance characteristics differ significantly. This document aims to provide an objective comparison to aid researchers in selecting the most suitable probe for their experimental needs.
At a Glance: Key Performance Characteristics
The following table summarizes the key characteristics and primary applications of this compound and the fluorescent cholesterol analogs.
| Feature | This compound | NBD-Cholesterol | Dehydroergosterol (DHE) |
| Molecular Type | Glycosphingolipid | Fluorescent Cholesterol Analog | Intrinsically Fluorescent Sterol |
| Primary Application | Formation of lipid domains (rafts) in model membranes; cell adhesion and signaling studies.[1][2] | Visualization of cholesterol distribution and trafficking in live cells; membrane fluidity studies.[3][4] | Mimicking native cholesterol behavior in living cells; studying cholesterol distribution and transport.[5] |
| Fluorescence | Non-fluorescent | Yes (Excitation: ~465 nm, Emission: ~535 nm) | Yes (Intrinsic, UV Excitation: ~325 nm, Emission: ~376 nm)[5] |
| Mimicry of Cholesterol | Not a direct analog | Moderate; bulky NBD group can cause perturbations.[5] | High; structurally very similar to cholesterol.[5] |
| Live Cell Imaging | Not directly applicable for tracking | Yes, widely used. | Yes, but UV excitation can be phototoxic. |
| Key Advantage | Induces formation of distinct lipid domains.[1] | Bright, photostable fluorophore. | Closely mimics native cholesterol behavior.[5] |
| Key Limitation | Not a direct tracer for cholesterol dynamics. | Potential for artifacts due to the large fluorophore.[5] | Low quantum yield and potential for phototoxicity. |
In-Depth Performance Analysis
This compound: A Tool for Studying Lipid Domains
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (this compound) is a synthetic glycosphingolipid. Its structure, comprising a phosphatidylethanolamine (B1630911) backbone, two oleoyl (B10858665) acyl chains, and a lactose (B1674315) headgroup, makes it an important component in studies of lipid rafts.[1] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are involved in signal transduction and membrane trafficking.[2][5][6]
Performance:
-
Domain Formation: this compound, along with other sphingolipids, plays a crucial role in the formation and stability of lipid domains in model membranes.[1] Its presence can influence the lateral organization of the membrane, leading to phase separation and the creation of ordered domains.
-
Biological Relevance: As a synthetic analog of naturally occurring glycosphingolipids, it is used to create model membranes that mimic the complexity of cellular membranes, allowing for the study of protein-lipid interactions and the physical properties of rafts.
Limitations:
-
Not a Cholesterol Tracer: this compound does not mimic cholesterol and therefore cannot be used to directly track cholesterol movement or distribution.
-
Indirect Measurement: Its effects on membrane properties are typically studied using biophysical techniques or in conjunction with other fluorescent probes that partition into the domains it helps to form.
Fluorescent Cholesterol Analogs: Visualizing Cholesterol Dynamics
Fluorescently labeled cholesterol analogs are indispensable tools for visualizing the distribution and trafficking of cholesterol in living cells.
22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol (NBD-cholesterol) is a widely used cholesterol analog where the fluorescent NBD moiety is attached to the cholesterol side chain.[3][4]
Performance:
-
Fluorescence Properties: NBD-cholesterol exhibits strong fluorescence with excitation and emission maxima in the visible range, making it suitable for standard fluorescence microscopy.[4]
-
Trafficking Studies: It has been successfully used to study cholesterol uptake, intracellular transport, and localization in various cell types.[3][7]
Limitations:
-
Structural Perturbation: The bulky and polar NBD group can significantly alter the physicochemical properties of the cholesterol molecule.[5] This can lead to differences in its membrane partitioning and trafficking compared to native cholesterol, potentially introducing experimental artifacts.[5] For instance, 25-NBD-cholesterol has been shown to not distribute to the same organelles as DHE or filipin, a compound that binds to cholesterol.[5]
DHE is a naturally occurring fluorescent sterol found in yeast. Its structure is very similar to that of cholesterol, making it an excellent analog for studying cholesterol behavior in live cells.[5]
Performance:
-
Faithful Mimicry: DHE closely mimics the biophysical properties and intracellular trafficking pathways of native cholesterol.[5]
-
Live-Cell Imaging: It has been used to visualize cholesterol distribution in various cellular compartments, including the plasma membrane, endosomes, and Golgi apparatus.[5]
Limitations:
-
Photophysical Properties: DHE has a low quantum yield and requires UV excitation, which can be damaging to living cells and may lead to photobleaching.
-
Lower Signal: The fluorescence signal from DHE is weaker compared to probes like NBD-cholesterol, which may require more sensitive detection systems.
Experimental Protocols
Protocol 1: Preparation of Liposomes containing this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound to create model membranes with distinct lipid domains.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
This compound
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of DOPC, cholesterol, and this compound in chloroform. A typical molar ratio for creating lipid rafts might be 2:1:1 (DOPC:Cholesterol:Lactosyl PE).
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film.
-
Hydrate the film by vortexing for 5-10 minutes. The solution will appear milky due to the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane 11-21 times to form LUVs of a uniform size.
-
The resulting liposome (B1194612) solution should be translucent.
-
Protocol 2: Live-Cell Imaging of Cholesterol Trafficking with NBD-Cholesterol
This protocol outlines the steps for labeling live cells with NBD-cholesterol and visualizing its intracellular distribution.
Materials:
-
Cultured cells on glass-bottom dishes
-
NBD-cholesterol stock solution (in ethanol (B145695) or DMSO)
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
-
Fluorescence microscope
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a solution of NBD-cholesterol complexed with BSA. Mix the NBD-cholesterol stock solution with a BSA solution in culture medium to the desired final concentration (e.g., 5 µg/mL NBD-cholesterol, 0.5% BSA).
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Labeling:
-
Wash the cells twice with warm culture medium.
-
Add the NBD-cholesterol/BSA labeling medium to the cells.
-
Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with fresh, warm culture medium to remove unbound NBD-cholesterol.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (e.g., excitation ~465 nm, emission ~535 nm).
-
Protocol 3: DHE Imaging of Cholesterol Distribution in Live Cells
This protocol describes the labeling of live cells with DHE and subsequent imaging.
Materials:
-
Cultured cells on quartz-bottom dishes (to allow UV transmission)
-
DHE stock solution (in ethanol)
-
Cell culture medium
-
Fluorescence microscope with UV excitation capabilities
Procedure:
-
Cell Labeling:
-
Dilute the DHE stock solution directly into the cell culture medium to the desired final concentration (e.g., 5 µM).
-
Replace the existing medium in the cell culture dish with the DHE-containing medium.
-
Incubate the cells at 37°C for a specified time (e.g., 1-2 hours).
-
-
Washing:
-
Remove the labeling medium and wash the cells twice with fresh, warm culture medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a UV light source and appropriate filters for DHE (e.g., excitation ~325 nm, emission ~376 nm).
-
Minimize UV exposure to reduce phototoxicity and photobleaching.
-
Visualizing the Concepts
To better illustrate the workflows and concepts discussed, the following diagrams are provided.
References
- 1. Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Orientation of 18:1 Lactosyl PE in Lipid Bilayers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise orientation of lipids within a bilayer is paramount for elucidating membrane function and designing effective drug delivery systems. This guide provides a comparative analysis of key experimental techniques used to validate the orientation of 18:1 Lactosyl Phosphatidylethanolamine (PE) in lipid bilayers, offering insights into their principles, data outputs, and protocols.
The fundamental structure of 18:1 Lactosyl PE, a glycolipid, dictates its orientation within a lipid bilayer. Comprising a hydrophilic lactosyl headgroup and a hydrophobic diacylglycerol tail, it is anticipated to orient with its bulky carbohydrate moiety extending into the aqueous phase, away from the hydrophobic core of the membrane. This orientation is crucial for its role in cellular recognition and signaling processes. However, experimental validation is essential to confirm this theoretical arrangement and to understand its behavior in various membrane compositions.
Comparison of Experimental Validation Techniques
Several powerful techniques can be employed to determine the orientation of this compound within a lipid bilayer. Each method offers unique advantages and provides complementary information.
| Technique | Principle | Data Output | Key Advantages | Limitations |
| Neutron Diffraction | Measures the scattering of neutrons by atomic nuclei. Isotopic labeling (e.g., with deuterium) provides high contrast for specific molecular components. | One-dimensional scattering length density profile across the bilayer, revealing the position of labeled groups. | High sensitivity to light elements like hydrogen and ability to determine the location of specific parts of the molecule through deuteration.[1][2][3] | Requires access to a neutron source and specialized instrumentation. Sample preparation can be complex. |
| X-ray Diffraction | Measures the scattering of X-rays by electrons in the sample. Provides information on the electron density distribution.[4][5][6] | Electron density profile across the bilayer, indicating the overall shape and thickness of the membrane and the location of electron-rich regions like phosphate (B84403) groups.[4][5] | High-resolution structural information. Widely available instrumentation. | Lower sensitivity to the precise orientation of hydrocarbon chains and headgroups compared to neutron diffraction with isotopic labeling. |
| Molecular Dynamics (MD) Simulations | A computational method that simulates the physical movements of atoms and molecules. | Atomic-level visualization of lipid orientation, dynamics, and interactions within the bilayer over time.[7][8] | Provides dynamic and detailed molecular-level insights that are often inaccessible through experimental methods alone.[7] | The accuracy of the simulation is dependent on the quality of the force field used. Can be computationally expensive for large systems and long timescales. |
Experimental Protocols
Neutron Diffraction
-
Sample Preparation:
-
Synthesize or procure this compound with deuterium (B1214612) labels at specific positions on the lactosyl headgroup or the acyl chains.
-
Prepare multilamellar vesicles (MLVs) or supported lipid bilayers containing the deuterated this compound and other lipids of interest. For aligned bilayers, deposit the lipid mixture onto a solid substrate like silicon or quartz.[1]
-
Hydrate the sample in a chamber with controlled humidity using a D₂O/H₂O mixture to enhance contrast.[1]
-
-
Data Collection:
-
Mount the sample in a neutron diffractometer.
-
Collect diffraction data at various angles of incidence.
-
The resulting diffraction pattern consists of a series of Bragg peaks for well-ordered multilayers.
-
-
Data Analysis:
-
Integrate the intensities of the Bragg peaks to obtain the structure factors.
-
Use Fourier analysis to reconstruct the one-dimensional neutron scattering length density profile along the axis perpendicular to the bilayer plane.
-
The positions of the deuterium labels will appear as distinct peaks in the profile, revealing their location and thus the orientation of the lactosyl headgroup.
-
X-ray Diffraction
-
Sample Preparation:
-
Prepare highly ordered multilamellar samples of lipid bilayers containing this compound. This can be achieved by drying a lipid solution on a flat substrate or by centrifugation of a lipid dispersion.
-
Control the hydration of the sample in a sealed chamber.
-
-
Data Collection:
-
Direct a collimated X-ray beam onto the sample and record the scattered X-rays on a 2D detector.
-
The diffraction pattern from a multilamellar sample will show a series of concentric rings or spots corresponding to the lamellar repeat distance.
-
Data Analysis:
-
Determine the lamellar repeat spacing (d-spacing) from the positions of the diffraction peaks.
-
Analyze the intensities of the peaks to calculate the electron density profile across the bilayer.
-
The electron-dense phosphate group of the PE will produce a distinct peak, while the sugar headgroup will contribute to the electron density profile near the water interface. The overall shape of the profile provides information about the lipid orientation.
-
Molecular Dynamics (MD) Simulations
-
System Setup:
-
Build an initial model of the lipid bilayer containing this compound and other desired lipids using molecular modeling software. Solvate the system with water molecules.
-
Select an appropriate force field (e.g., CHARMM, GROMOS, AMBER) that accurately represents the interactions of lipids and carbohydrates.
-
-
Simulation:
-
Perform an energy minimization of the system to remove any steric clashes.
-
Run an equilibration simulation under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.
-
Conduct a production run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the lipids.
-
-
Analysis:
-
Analyze the trajectory of the simulation to determine the average orientation of the this compound molecules relative to the bilayer normal.
-
Calculate parameters such as the tilt angle of the headgroup and the order parameters of the acyl chains.
-
Visualize the simulation to observe the dynamic behavior of the lipids and their interactions.
-
Alternatives to this compound
For certain applications, researchers may consider alternative lipids that can mimic or modulate the function of this compound.
-
Phosphatidylethanolamine (PE): As the parent phospholipid of this compound, PE shares the same headgroup core and can be used as a control to understand the specific contribution of the lactosyl moiety. PE is known to influence membrane curvature and protein function.[9][10]
-
Monoglucosyldiacylglycerol (MGlcDAG): This glycolipid has been shown to be functionally interchangeable with PE in some bacterial systems, suggesting it can fulfill similar structural roles in membranes despite its different headgroup.[11][12]
-
Lactosylceramide (B164483): This sphingolipid also possesses a lactose (B1674315) headgroup and is involved in similar biological processes like cell recognition. Comparing its orientation and behavior to this compound can provide insights into the role of the lipid backbone (glycerol vs. ceramide).[13][14]
Logical Workflow for Validating Lipid Orientation
Caption: Workflow for validating the orientation of lipids in a bilayer.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. engineering.jhu.edu [engineering.jhu.edu]
- 4. X-Ray Diffraction of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]
- 5. X-Ray Diffraction Analysis of Membrane Structure Changes with Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]
- 6. X-ray diffraction of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular simulations of glycolipids: Towards mammalian cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 9. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidylethanolamine and monoglucosyldiacylglycerol are interchangeable in supporting topogenesis and function of the polytopic membrane protein lactose permease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphatidylethanolamine and Monoglucosyldiacylglycerol Are Interchangeable in Supporting Topogenesis and Function of the Polytopic Membrane Protein Lactose Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Cell-Surface Engineering Lipids: Benchmarking 18:1 Lactosyl PE
For researchers, scientists, and drug development professionals, the choice of lipid for cell-surface engineering is critical for the successful modification of cells for therapeutic or research purposes. This guide provides a comparative analysis of 18:1 Lactosyl PE against other commonly used cell-surface engineering lipids, focusing on key performance indicators such as insertion efficiency, membrane stability, and impact on cell viability. While direct quantitative head-to-head comparisons for this compound are limited in publicly available data, this guide synthesizes available experimental results for different classes of lipids to provide a valuable decision-making framework.
Introduction to Cell-Surface Engineering Lipids
Cell-surface engineering involves the modification of cell membranes with exogenous molecules to introduce new functionalities, such as targeting moieties, imaging agents, or therapeutic payloads. Lipids are ideal candidates for this purpose due to their ability to spontaneously insert into the cell membrane's lipid bilayer via hydrophobic interactions. The choice of lipid anchor significantly influences the efficiency of surface modification, the stability of the displayed molecule, and the overall health of the engineered cells.
This guide focuses on three main classes of lipids used for cell-surface engineering:
-
Glycolipids: Represented here by This compound , these lipids possess a carbohydrate headgroup that can participate in biological recognition processes.
-
Phospholipid-based lipids: DSPE-PEG2000 is a widely used example, offering a flexible and biocompatible linker.
-
Sterol-based lipids: Cholesterol-PEG2000 is another popular choice, known for its strong association with cell membranes.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the different classes of cell-surface engineering lipids. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Lipid Anchor Type | Insertion Efficiency (%) | Cell Line | Reference(s) |
| This compound | Data not available | - | - |
| DSPE-PEG2000-DBCO | Lower than Cholesterol-PEG | RAW 264.7 | [1] |
| Cholesterol-PEG2000-DBCO | ~78-81% | RAW 264.7 | [1] |
Table 1: Comparison of Cell Membrane Insertion Efficiency. This table highlights the percentage of cells successfully incorporating the lipid anchor after a defined incubation period. Higher efficiency indicates a more effective cell-surface modification process.
| Lipid Anchor Type | Membrane Residence (Half-life) | Cell Line | Reference(s) |
| This compound | Data not available | - | - |
| DSPE-PEG2000 | Data not available | - | - |
| Cholesterol-PEG2000-Biotin | ~1 hour | RAW 264.7 | [1] |
Table 2: Comparison of Membrane Stability. This table shows the half-life of the lipid anchor on the cell surface, indicating how long the modification persists. Longer half-lives are generally desirable for sustained functionality.
| Lipid Anchor Type | Cytotoxicity (Cell Viability %) | Cell Line | Concentration | Incubation Time | Reference(s) |
| This compound | Data not available for direct anchor | - | - | - | - |
| DSPE-PEG Lipoplexes | >90% | HeLa | up to 8 µg/mL siRNA | - | [2] |
| Cholesterol-PEG | Low cytotoxicity reported | - | - | - | [3] |
| Various PEG Derivatives | Varies with MW and cell line | Caco-2, HeLa, L929 | up to 30% w/v | 24h | [4][5] |
Table 3: Comparison of Cytotoxicity. This table presents data on the impact of the lipids on cell viability. Low cytotoxicity is crucial for maintaining the health and function of the engineered cells.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are protocols for key experiments used to evaluate cell-surface engineering lipids.
Protocol 1: Cell Membrane Insertion Efficiency Assay (Fluorescence Microscopy)
This protocol describes how to quantify the percentage of cells that have successfully incorporated a fluorescently labeled lipid anchor.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled lipid anchor (e.g., Lipid-PEG-FITC)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate with glass coverslips and culture overnight to allow for adherence.
-
Lipid Incubation: Prepare a working solution of the fluorescently labeled lipid anchor in serum-free medium. Remove the culture medium from the cells and wash once with PBS. Add the lipid solution to the cells and incubate for 1 hour at 37°C.
-
Washing: Remove the lipid solution and wash the cells three times with PBS to remove any unincorporated lipid.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain with DAPI for 5 minutes to visualize the nuclei.
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Analysis: Count the total number of cells (DAPI-positive) and the number of cells showing fluorescence from the lipid anchor. Calculate the insertion efficiency as (number of fluorescent cells / total number of cells) x 100.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Lipid anchor solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the lipid anchor in complete culture medium. Remove the medium from the cells and replace it with the lipid solutions. Include a control group with medium only. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6][7]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group: (Absorbance of treated cells / Absorbance of control cells) x 100.
Signaling Pathways and Experimental Workflows
The insertion of exogenous lipids can influence cellular signaling pathways, particularly those associated with lipid rafts.
Lipid Rafts and Signal Transduction
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. The introduction of glycolipids like this compound could potentially modulate the formation and function of these rafts, thereby influencing downstream signaling cascades. For example, glycolipids are known to interact with growth factor receptors and integrins within lipid rafts, affecting cell adhesion, proliferation, and migration.
Experimental Workflow for Cell-Surface Engineering
The general workflow for modifying cells with exogenous lipids involves several key steps, from lipid synthesis or acquisition to functional analysis of the engineered cells.
Discussion and Conclusion
The choice of a lipid anchor for cell-surface engineering is a trade-off between insertion efficiency, stability, and cytotoxicity.
-
Cholesterol-based anchors , such as Cholesterol-PEG2000, demonstrate high insertion efficiency and a reasonable membrane residence time, making them a robust choice for many applications.[1]
-
Phospholipid-based anchors , like DSPE-PEG2000, are widely used and offer good biocompatibility, although their insertion efficiency may be lower than that of cholesterol-based anchors.[1]
-
Glycolipid anchors , exemplified by This compound , present an intriguing alternative. While quantitative data on their direct performance as cell-surface engineering agents is currently scarce, their carbohydrate headgroups offer the potential for specific biological interactions and modulation of signaling pathways within lipid rafts. Studies utilizing lactosyl-PE in nanoparticle formulations for targeted delivery suggest good biocompatibility.[8]
Future Directions: To fully assess the potential of this compound as a cell-surface engineering lipid, further research is needed to quantify its insertion efficiency, membrane stability, and cytotoxicity in direct comparison with other lipid anchors. Head-to-head studies using standardized protocols will be crucial for generating the data necessary for informed selection in various research and therapeutic applications.
References
- 1. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. dovepress.com [dovepress.com]
A Comparative Guide to Live-Cell Imaging of Lactosylceramide: Navigating the Limitations of 18:1 Lactosyl PE Analogs
For Researchers, Scientists, and Drug Development Professionals
The study of glycosphingolipids (GSLs) in living cells is crucial for understanding a myriad of cellular processes, from signal transduction to membrane trafficking. Fluorescently labeled GSLs are indispensable tools for visualizing these dynamics. This guide provides a comprehensive comparison of two major approaches for labeling lactosylceramide (B164483) (LacCer), a key intermediate in GSL metabolism. We will address the limitations of traditional fluorescent lipid analogs, often represented by probes like BODIPY-Lactosylceramide (a proxy for the user's "18:1 Lactosyl PE"), and compare them with the less-perturbative bioorthogonal labeling techniques.
The Challenge of Visualizing Lipids: A Tale of Two Methods
Directly attaching a bulky fluorophore, such as BODIPY, to a lipid can significantly alter its biophysical properties, potentially leading to artifacts in its metabolism and intracellular trafficking.[1][2] This has prompted the development of bioorthogonal labeling strategies, which involve a two-step process: first, the lipid is tagged with a small, minimally-disruptive chemical reporter (like an azide), and second, a fluorescent probe is attached via a highly specific "click" reaction.[3]
This guide will delve into the specifics of these two approaches, providing experimental data and detailed protocols to help you make an informed decision for your live-cell imaging experiments.
Quantitative Comparison of Labeling Strategies
While direct head-to-head quantitative comparisons in a single study are scarce, we can compile data from various sources to highlight the key differences between these two labeling strategies.
| Parameter | BODIPY-Labeled Lactosylceramide (e.g., C6-BODIPY-FL-LacCer) | Bioorthogonal "Click" Labeled Lactosylceramide (e.g., Azide-LacCer + DBCO-Fluorophore) |
| Potential for Artifacts | High: The bulky BODIPY group can alter membrane partitioning, trafficking pathways, and metabolic fate.[2][4] Stereochemistry of the lipid backbone can also influence internalization.[5] | Low: The small azide (B81097) tag is less likely to perturb the lipid's natural behavior. |
| Photostability | Moderate to High: BODIPY dyes are generally photostable, but can be prone to photobleaching under intense or prolonged illumination.[6][7] | High: Dependent on the chosen click-compatible fluorophore. Many modern click-probes are highly photostable. |
| Phototoxicity | Moderate: Generation of reactive oxygen species upon illumination can lead to cellular stress and apoptosis.[8] | Low: Generally lower due to the use of modern, often less-toxic fluorophores and potentially lower required excitation energies. |
| Metabolic Perturbation | High: The BODIPY-lipid can be metabolized into various fluorescent products, complicating analysis.[6][9] For example, BODIPY-LacCer can be further glycosylated or degraded.[1] | Low: The azide-tagged lipid is expected to follow a more natural metabolic pathway. |
| Protocol Complexity | Simple: One-step labeling procedure. | More Complex: Two-step procedure involving metabolic incorporation of the tagged lipid followed by the click reaction. |
| Signal-to-Noise Ratio | Good: BODIPY dyes have high quantum yields. However, non-specific staining can be an issue. | Excellent: The bioorthogonal reaction is highly specific, leading to low background and high signal-to-noise. |
| Cell Viability | Can be compromised at higher concentrations or with prolonged exposure. | Generally high, as the components are well-tolerated by cells.[10][11] |
Experimental Protocols
I. Live-Cell Imaging with BODIPY-Lactosylceramide
This protocol is adapted from methodologies described for labeling cells with fluorescent sphingolipid analogs.[][13][][15]
Materials:
-
BODIPY-FL C5-Lactosylceramide (or similar BODIPY-LacCer analog)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Live-cell imaging dish or chambered coverglass
-
Mammalian cells of interest (e.g., Human Skin Fibroblasts, HeLa, CHO)
Procedure:
-
Preparation of BODIPY-LacCer/BSA Complex:
-
Prepare a 1 mM stock solution of BODIPY-LacCer in ethanol (B145695).
-
In a glass tube, evaporate a desired amount of the stock solution under a stream of nitrogen.
-
Resuspend the dried lipid in HBSS containing 0.1% fatty acid-free BSA to a final concentration of 5 µM.
-
Incubate at 37°C for 30 minutes with occasional vortexing to allow for complex formation.
-
-
Cell Seeding:
-
Seed cells onto a live-cell imaging dish or chambered coverglass to achieve 70-80% confluency on the day of the experiment.
-
-
Labeling of Cells:
-
Wash the cells twice with pre-warmed HBSS.
-
Add the 5 µM BODIPY-LacCer/BSA complex to the cells.
-
Incubate at 37°C for 30 minutes in a cell culture incubator. Note: For studying endocytosis, a common technique is to bind the probe at a low temperature (e.g., 4-10°C) for 30 minutes, wash away unbound probe, and then warm the cells to 37°C to initiate internalization.[2][13][16]
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed HBSS to remove unbound probe.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope (typically a confocal microscope for optimal resolution) equipped with appropriate filters for the BODIPY fluorophore (e.g., excitation ~490 nm, emission ~520 nm).
-
For time-lapse imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
-
II. Bioorthogonal Labeling of Lactosylceramide using Click Chemistry
This protocol is a composite of methods for metabolic labeling with azide-modified lipids and subsequent copper-free click chemistry.[3][17][18][19][20]
Materials:
-
Azide-labeled Lactosylceramide (e.g., 6-azido-LacCer)
-
DBCO-functionalized fluorophore (e.g., DBCO-Cy5)[21]
-
Complete cell culture medium
-
Live-cell imaging dish or chambered coverglass
-
Mammalian cells of interest
Procedure:
-
Metabolic Incorporation of Azide-Labeled Lactosylceramide:
-
Prepare a stock solution of azide-labeled LacCer in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the stock solution in complete cell culture medium to a final concentration of 1-10 µM.
-
Add the medium containing the azide-labeled LacCer to the cells.
-
Incubate for 24-48 hours in a cell culture incubator to allow for metabolic incorporation into cellular membranes.
-
-
Washing:
-
Remove the medium containing the azide-labeled LacCer and wash the cells twice with pre-warmed complete medium.
-
-
Copper-Free Click Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore stock solution in pre-warmed complete medium to a final concentration of 5-20 µM.
-
Add the DBCO-fluorophore solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing:
-
Remove the click reaction solution and wash the cells three times with pre-warmed imaging medium.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore (e.g., for Cy5, excitation ~650 nm, emission ~670 nm).
-
Maintain physiological conditions for time-lapse imaging.
-
Visualizing Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflows and the intracellular trafficking pathways of lactosylceramide.
Conclusion
The choice between directly-labeled fluorescent lipid analogs and bioorthogonal labeling strategies depends on the specific experimental goals. For simple, rapid visualization where potential artifacts are a secondary concern, BODIPY-Lactosylceramide may be sufficient. However, for studies requiring high fidelity in tracking the natural trafficking and metabolism of lactosylceramide, the bioorthogonal click chemistry approach is demonstrably superior due to its minimally perturbative nature. By carefully considering the limitations and advantages of each method, researchers can select the most appropriate tool to illuminate the complex and dynamic world of glycosphingolipid biology.
References
- 1. Bodipy-carbohydrate systems: synthesis and bio-applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02459K [pubs.rsc.org]
- 2. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Single Cell Metabolic Profiling of Tumor Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of sterol traffic in living cells by dual labeling with dehydroergosterol and BODIPY-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bioorthogonal click chemistry-based labelling of proteins in living neuronal cell lines and primary neurons [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 21. vectorlabs.com [vectorlabs.com]
The Efficacy of 18:1 Lactosyl PE-Liposomes in Targeted Cell Uptake: A Comparative Analysis
For Immediate Release
A comprehensive analysis of comparative uptake studies reveals the high efficiency of 18:1 Lactosyl PE-liposomes in targeted cellular delivery, particularly in asialoglycoprotein receptor (ASGPR)-expressing cell lines. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of liposomal performance across various cell types, supported by detailed experimental protocols and pathway visualizations.
The targeted delivery of therapeutic agents to specific cells is a cornerstone of modern drug development. Liposomes, versatile lipid-based nanocarriers, can be functionalized with targeting moieties to enhance their uptake by specific cell populations. Among these, lactosylated liposomes have emerged as a promising platform for targeting hepatocytes and certain cancer cells that overexpress the asialoglycoprotein receptor (ASGPR). This receptor recognizes and internalizes glycoproteins with terminal galactose or N-acetylgalactosamine residues, a characteristic mimicked by the lactose (B1674315) molecule on the surface of these liposomes.
This guide focuses on liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (this compound or Lac-DOPE), providing a comparative overview of their uptake in different cell lines based on published studies.
Comparative Cellular Uptake of Lactosyl PE-Liposomes
The cellular uptake of lactosylated liposomes is significantly influenced by the expression levels of the asialoglycoprotein receptor (ASGPR) on the cell surface.[1] Cell lines derived from hepatocellular carcinoma, such as HepG2 and Huh7, are known to express high levels of ASGPR and are therefore frequently used models to study the efficacy of galactosylated and lactosylated delivery systems.[2][3][4][5]
Studies have consistently demonstrated a marked increase in the uptake of lactosylated liposomes in ASGPR-positive cells compared to their non-lactosylated counterparts or in cells with low to negligible ASGPR expression.
| Cell Line | Cancer Type | Relative ASGPR Expression | Fold Increase in Uptake of Lactosylated vs. Non-Lactosylated Liposomes | Reference |
| HepG2 | Hepatocellular Carcinoma | High | 4-fold | [3][4] |
| Huh7 | Hepatocellular Carcinoma | High | 4.4-fold | [6] |
| Alexander | Hepatoma | Not specified | 4-fold | [6] |
| FCC | Colon Cancer | Not specified | 3.4-fold | [6] |
| KNS | Lung Cancer | Not specified | 4.4-fold | [6] |
| MCF-7 | Breast Cancer | Moderate | Uptake is proportional to receptor expression | [2] |
| A549 | Lung Cancer | Low | Uptake is proportional to receptor expression | [2] |
| L02 | Normal Liver Cells | Low | Low uptake observed | [2] |
| NIH3T3 | Fibroblast | Negligible | No significant uptake of asialofetuin-labeled liposomes | [7] |
Table 1: Comparative uptake of lactosylated liposomes in various cell lines. The fold increase is a key indicator of the targeting efficiency of the lactosyl moiety.
The uptake of lactosylated liposomes in high-expressing cells like HepG2 can be significantly inhibited by the presence of free lactose, confirming that the uptake mechanism is primarily mediated by the ASGPR.[3][4] This receptor-mediated endocytosis is a highly efficient process for internalizing the liposomal cargo.
Experimental Protocols
The following are generalized protocols for the preparation of this compound-liposomes and the subsequent in vitro cellular uptake assays, based on methodologies described in the cited literature.
Protocol 1: Preparation of this compound-Liposomes
This protocol describes the preparation of unilamellar liposomes using the lipid film hydration and extrusion method.[4][8][9][10]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (this compound or Lac-DOPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for creating "stealth" liposomes)
-
Fluorescent lipid dye (e.g., Rhodamine-PE or DiD) for uptake studies
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., a molar ratio of DOPC:Cholesterol:Lac-DOPE:DSPE-PEG2000 at 50:35:10:5) and a fluorescent lipid dye in a chloroform/methanol mixture in a round-bottom flask.[4]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a high vacuum for at least one hour to remove any residual solvent.[11]
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing. This results in the formation of multilamellar vesicles (MLVs).[11]
-
-
Extrusion:
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
The encapsulation efficiency of a loaded drug can be determined by separating the free drug from the liposomes using methods like ultracentrifugation or size exclusion chromatography, followed by quantification of the encapsulated drug.
-
Protocol 2: In Vitro Cellular Uptake Assay via Flow Cytometry
This protocol provides a quantitative measurement of liposome (B1194612) internalization by cells.[3][4][11][12]
Materials:
-
Cell lines of interest (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium
-
Fluorescently labeled lactosylated and non-lactosylated (control) liposomes
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Incubation: Incubate the cells with the fluorescently labeled liposome formulations (both lactosylated and control) at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C. For inhibition studies, pre-incubate a set of cells with a high concentration of free lactose before adding the lactosylated liposomes.[4]
-
Cell Harvesting:
-
After incubation, wash the cells three times with ice-cold PBS to remove non-internalized liposomes.
-
Detach the cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cells.
-
An increase in mean fluorescence intensity directly correlates with a higher cellular uptake of the liposomes.
-
Visualization of Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for liposome preparation and cellular uptake analysis.
Caption: ASGPR-mediated endocytosis of lactosyl PE-liposomes.
Conclusion
The available evidence strongly supports the use of this compound-liposomes for targeted delivery to cells expressing the asialoglycoprotein receptor. The significant enhancement in cellular uptake in ASGPR-positive cell lines, such as those derived from hepatocellular carcinoma, highlights the potential of this technology for developing more effective and targeted therapies. The provided protocols and diagrams serve as a valuable resource for researchers aiming to design and evaluate lactosylated liposomal formulations for various biomedical applications. Further comparative studies across a wider range of cell lines with well-characterized ASGPR expression levels will continue to refine our understanding and application of this promising drug delivery platform.
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lactosylated liposomes for targeted delivery of doxorubicin to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased gene delivery efficiency and specificity of a lipid-based nanosystem incorporating a glycolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective uptake by cancer cells of liposomes coated with polysaccharides bearing 1-aminolactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fma.org.tw [fma.org.tw]
- 8. Gadolinium labelled nanoliposomes as the platform for MRI theranostics: in vitro safety study in liver cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Assessing the Immunogenicity of 18:1 Lactosyl PE-Containing Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The engineering of nanoparticles for therapeutic delivery is a dynamic field, with a constant drive to improve efficacy and safety. A critical aspect of nanoparticle design is the surface coating, which dictates the particle's interaction with the biological environment, particularly the immune system. While poly(ethylene glycol) (PEG) has been the gold standard for creating "stealth" nanoparticles that evade rapid clearance, concerns about its immunogenicity have spurred the development of alternatives. This guide provides an objective comparison of the immunogenicity of nanoparticles containing 18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl) with other common surface modifications, supported by experimental data and detailed protocols.
Executive Summary
Nanoparticles coated with this compound, a naturally occurring sugar-lipid conjugate, have emerged as a promising alternative to PEGylated nanoparticles. Experimental evidence suggests that lactosylated nanoparticles exhibit a reduced inflammatory cytokine response compared to their PEGylated counterparts, particularly upon repeated administration. This guide will delve into the comparative immunogenicity, presenting quantitative data on cytokine release, discussing interactions with immune cells, and providing detailed methodologies for key immunological assays.
Data Presentation: Comparative Immunogenicity
The immunogenicity of nanoparticles is a multifaceted issue, encompassing innate and adaptive immune responses. Key parameters for assessment include cytokine secretion, antibody production, and complement activation.
Cytokine Response
Pro-inflammatory cytokines are key mediators of the innate immune response to nanoparticles. A comparative analysis of cytokine induction by lactosylated and PEGylated lipoplexes following repeated intravenous injections in mice reveals a significantly lower inflammatory profile for lactosylated nanoparticles.
| Cytokine | Formulation | Concentration after 1st Injection (pg/mL) | Concentration after 2nd Injection (pg/mL) |
| TNFα | PEGylated Lipoplexes | ~150 | ~250 |
| Lactosylated Lipoplexes | ~50 | ~100 | |
| IL-6 | PEGylated Lipoplexes | ~4000 | ~7000 |
| Lactosylated Lipoplexes | ~2000 | ~3000 | |
| IFNγ | PEGylated Lipoplexes | ~100 | ~150 |
| Lactosylated Lipoplexes | ~25 | ~50 |
Data summarized from a study comparing equimolar doses of PEG-ceramide and lactosyl-ceramide coated lipoplexes.[1]
These findings suggest that the use of a naturally-occurring hydrophilic coating like lactose (B1674315) can lead to reduced immune stimulation upon repeat injection.[1]
Comparison with Other Alternatives
PEGylated Nanoparticles
PEGylation is a widely used strategy to prolong the circulation time of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system.[2] However, a growing body of evidence has highlighted the immunogenicity of PEG, leading to phenomena such as:
-
Accelerated Blood Clearance (ABC): Upon repeated injection, PEGylated nanoparticles can induce the production of anti-PEG antibodies (primarily IgM), leading to their rapid clearance from circulation.
-
Complement Activation-Related Pseudoallergy (CARPA): Some PEGylated liposomal formulations, like Doxil®, can activate the complement system, leading to hypersensitivity reactions in patients.[1][3]
Zwitterionic Nanoparticles
Zwitterionic lipids and polymers are emerging as a promising alternative to PEG for creating stealth nanoparticles. Their charge-neutral nature at physiological pH is thought to minimize non-specific protein adsorption and reduce immune recognition. Studies have shown that zwitterionic lipid nanoparticles can exhibit:
-
Reduced Protein Adsorption: Zwitterionic surfaces can form a tight hydration layer that effectively prevents protein opsonization.
-
Lower Immunogenicity: Compared to some charged nanoparticles, zwitterionic formulations have been shown to induce lower levels of inflammatory cytokines.
-
Improved Pharmacokinetics on Repeat Dosing: By avoiding the induction of anti-polymer antibodies, zwitterionic nanoparticles may maintain their long-circulating properties upon repeated administration.[4][5]
While direct comparative studies between lactosyl-PE and zwitterionic nanoparticles are limited, the available data suggests that both approaches offer advantages over traditional PEGylation in terms of reduced immunogenicity.
Other Glycosylated Nanoparticles
The use of other sugars, such as mannose and sialic acid, to coat nanoparticles can also modulate their interaction with the immune system.
-
Mannosylated Nanoparticles: These nanoparticles can target mannose receptors on antigen-presenting cells like dendritic cells and macrophages, potentially enhancing antigen presentation and promoting a specific immune response. However, they may also trigger the lectin pathway of the complement system.[1]
-
Sialylated Nanoparticles: Sialic acid is a key component of the "self" recognition system in the body. Incorporating sialoglycolipids into liposomes has been shown to inhibit the activation of the alternative complement pathway.[6]
Interaction with Immune Cells
The surface chemistry of nanoparticles dictates their interactions with various immune cells.
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating adaptive immune responses. Studies on lactosylated iron oxide nanoparticles have shown that they can be efficiently taken up by DCs and induce a degree of maturation, as evidenced by the upregulation of the co-stimulatory molecule CD80. This interaction also triggered protective autophagy in the DCs.
Experimental Protocols
Accurate assessment of nanoparticle immunogenicity relies on robust and standardized experimental protocols. Below are methodologies for key assays.
In Vitro Cytokine Release Assay using Human PBMCs
This assay is a reliable method to predict the potential of nanoparticles to induce an inflammatory response in humans.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin
-
Test nanoparticles (e.g., this compound-containing nanoparticles) and control nanoparticles (e.g., PEGylated nanoparticles)
-
Positive control (e.g., Lipopolysaccharide - LPS)
-
Negative control (vehicle/buffer)
-
96-well cell culture plates
-
Cytokine detection assay kit (e.g., ELISA or multiplex bead array)
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add the test and control nanoparticles at various concentrations to the wells in triplicate. Include wells with LPS as a positive control and vehicle as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Analyze the supernatant for the presence of key cytokines (e.g., TNFα, IL-6, IL-1β, IFNγ, IL-10) using a validated ELISA or multiplex assay according to the manufacturer's instructions.
ELISA for Anti-PEG Antibodies (IgM and IgG)
This assay is used to quantify the production of antibodies against PEGylated nanoparticles.
Materials:
-
High-binding 96-well ELISA plates
-
PEG-amine for coating
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serum or plasma samples from animals or humans treated with PEGylated nanoparticles
-
Anti-species IgM and IgG secondary antibodies conjugated to horseradish peroxidase (HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the ELISA plate with PEG-amine overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add diluted serum/plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add the HRP-conjugated anti-IgM or anti-IgG secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
Complement Activation Assay
This assay measures the ability of nanoparticles to activate the complement system.
Materials:
-
Normal human serum (as a source of complement)
-
Test nanoparticles and controls
-
Veronal buffered saline with Ca2+ and Mg2+ (VBS++)
-
EDTA-GVB (gelatin veronal buffer with EDTA) to stop the reaction
-
Assay kit for a specific complement activation product (e.g., SC5b-9 or C3a ELISA kit)
Procedure:
-
Incubate the test nanoparticles with normal human serum at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA-GVB.
-
Centrifuge to pellet the nanoparticles.
-
Collect the supernatant and measure the concentration of the desired complement activation marker (e.g., SC5b-9 or C3a) using a commercial ELISA kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Workflow for in vitro cytokine release assay.
Caption: Signaling pathway of PEG-induced immunogenicity.
Conclusion
The choice of nanoparticle coating is a critical determinant of its immunogenicity and, consequently, its therapeutic success. While PEGylation has been instrumental in advancing nanomedicine, the development of alternatives with improved immunological profiles is essential. This compound-containing nanoparticles represent a promising step in this direction, demonstrating a reduced inflammatory cytokine response compared to PEGylated formulations. Further head-to-head studies with other emerging alternatives, such as zwitterionic nanoparticles, are warranted to build a more comprehensive understanding and guide the rational design of next-generation nanotherapeutics. The experimental protocols provided in this guide offer a framework for researchers to conduct standardized and comparable immunogenicity assessments.
References
- 1. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]
- 2. Role of complement activation in hypersensitivity reactions to doxil and hynic PEG liposomes: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zwitterionic lipid nanoparticles for efficient siRNA delivery and hypercholesterolemia therapy with rational charge self-transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacing cholesterol and PEGylated lipids with zwitterionic ionizable lipids in LNPs for spleen-specific mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane sialoglycolipids regulate the activation of alternative complement pathway by liposomes containing trinitrophenylaminocaproyldipalmitoylphosphatidylethaolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
validating results from 18:1 Lactosyl PE experiments with alternative methods
For researchers in cell biology and drug development, validating experimental findings is a cornerstone of robust scientific inquiry. When studying the effects of 18:1 Lactosyl PE, a glycosylated phospholipid, it is crucial to employ orthogonal approaches to confirm its cellular roles and signaling pathways. This guide provides a comparative overview of alternative methods to validate results from experiments involving this compound, complete with experimental protocols and quantitative comparisons.
Introduction to this compound
This compound, or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl, is a synthetic glycophospholipid. Its structure, featuring a lactose (B1674315) headgroup, suggests potential interactions with specific cellular receptors, such as the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on hepatocytes and is known to bind galactose-terminating glycoproteins.[1][2] This interaction makes this compound a molecule of interest for targeted drug delivery and for investigating glycosphingolipid-mediated signaling events.[3]
Comparative Analysis of Validation Methods
To ensure the specificity and validity of experimental results obtained with this compound, several alternative methods can be employed. These techniques range from qualitative binding assays to comprehensive lipidomic analyses.
| Method | Principle | Throughput | Quantitative | Key Advantages | Limitations |
| Protein-Lipid Overlay (PLO) Assay | In vitro assay where lipids are spotted on a membrane and probed with a protein of interest to detect binding. | High | Semi-quantitative | Simple, cost-effective screening for lipid-binding proteins.[4] | Prone to false positives; non-physiological presentation of lipids. |
| Liposome (B1194612) Co-Sedimentation Assay | In vitro assay where liposomes containing the lipid of interest are incubated with a protein and then pelleted by ultracentrifugation to assess binding. | Medium | Yes | More physiologically relevant than PLO as it uses a lipid bilayer context.[5][6] | Can be influenced by protein aggregation; requires ultracentrifugation. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the binding of an analyte (e.g., a protein) to a ligand (e.g., a lipid bilayer) immobilized on a sensor chip in real-time. | Low to Medium | Yes | Provides kinetic data (association and dissociation rates) and binding affinity.[7][8] | Requires specialized equipment; immobilization of lipids can be challenging. |
| Thin-Layer Chromatography (TLC) | A chromatographic technique used to separate lipid mixtures based on their polarity.[8] | High | Semi-quantitative | Inexpensive and rapid for separating lipid classes. | Lower resolution and sensitivity compared to HPLC and MS.[9] |
| High-Performance Liquid Chromatography (HPLC) | A technique that separates lipids with high resolution based on their physicochemical properties. Often coupled with a detector like an evaporative light scattering detector (ELSD) or mass spectrometer. | Medium | Yes | High resolution and reproducibility for lipid separation and quantification.[3] | Can be more time-consuming and expensive than TLC. |
| Mass Spectrometry (MS)-based Lipidomics | A powerful analytical technique for the comprehensive identification and quantification of lipids in a complex sample.[10] | High | Yes | High sensitivity and specificity; enables detailed structural elucidation of lipids.[11] | Requires sophisticated instrumentation and expertise in data analysis.[12] |
Experimental Protocols
Protein-Lipid Overlay (PLO) Assay
This method is useful for screening potential protein interactors of this compound.
Materials:
-
This compound and other control lipids
-
Nitrocellulose or PVDF membrane
-
Purified recombinant protein of interest with an epitope tag (e.g., GST, His)
-
Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Spot 1-2 µL of this compound and control lipids at various concentrations onto a nitrocellulose membrane and allow to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the purified protein of interest (1-5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein-lipid interaction using a chemiluminescence substrate and imaging system.[13][14]
Liposome Co-Sedimentation Assay
This assay provides a more physiological context for studying protein binding to this compound within a lipid bilayer.
Materials:
-
This compound and other lipids (e.g., POPC, cholesterol)
-
Chloroform
-
Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Purified protein of interest
-
Ultracentrifuge with a suitable rotor
Procedure:
-
Prepare a lipid mixture including this compound in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with binding buffer to form multilamellar vesicles (MLVs).
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion.
-
Incubate the prepared liposomes with the purified protein of interest for 30 minutes at room temperature.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes to pellet the liposomes.
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).
-
Analyze both fractions by SDS-PAGE and Coomassie blue staining or western blotting to determine the amount of bound protein.[15][16]
Mass Spectrometry (MS)-based Analysis of Glycolipids
This method allows for the detailed characterization and quantification of this compound in biological samples.
Materials:
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
MALDI-TOF mass spectrometer
Procedure:
-
Extract lipids from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Separate the lipid classes if necessary using TLC or HPLC.
-
For MALDI-TOF analysis, mix the lipid sample with a matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to crystallize.
-
Acquire mass spectra in the appropriate mass range for glycolipids.
-
Analyze the data to identify and quantify this compound based on its mass-to-charge ratio and fragmentation pattern.[17]
Visualizing Workflows and Pathways
To better understand the experimental process and potential signaling mechanisms, the following diagrams are provided.
Conclusion
Validating experimental results for this compound is essential for accurately defining its biological functions. The methods outlined in this guide provide a range of options, from initial screening of protein interactions to detailed quantitative analysis of lipid profiles. By employing a combination of these techniques, researchers can build a more complete and validated understanding of the roles of this compound in cellular processes and its potential as a therapeutic agent.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Asialoglycoprotein receptor and its application in liver-targeted drug delivery - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Mass spectrometry imaging for glycosphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LC-MS/MS versus TLC plus GC methods: Consistency of glycerolipid and fatty acid profiles in microalgae and higher plant cells and effect of a nitrogen starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imaging mass spectrometry of glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]
- 12. Preparation of liposomes and liposome co-sedimentation assay [bio-protocol.org]
- 13. Signaling phospholipids in plant development: small couriers determining cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. futaba-zaidan.org [futaba-zaidan.org]
- 15. DSpace [helda.helsinki.fi]
- 16. Frontiers | Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing [frontiersin.org]
- 17. researchgate.net [researchgate.net]
A Comparative Review of Synthetic Routes for Lactosylated Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Lactosylated phospholipids (B1166683) are of significant interest in the field of drug delivery, primarily for their ability to target the asialoglycoprotein receptor (ASGPR) on hepatocytes, facilitating the delivery of therapeutic agents to the liver. The synthesis of these molecules can be achieved through various chemical and chemoenzymatic routes. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable approach for their applications.
Comparison of Synthetic Routes
The two primary methods for synthesizing lactosylated phospholipids are chemical synthesis via reductive amination and chemoenzymatic synthesis using β-galactosidase. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Parameter | Chemical Synthesis (Reductive Amination) | Chemoenzymatic Synthesis (β-Galactosidase) |
| Typical Yield | 60-80% | 40-60% |
| Reaction Time | 24-72 hours | 24-96 hours |
| Reaction Temperature | Room Temperature to 50°C | 37-50°C |
| pH | 6.0-8.0 | 6.0-7.0 |
| Key Reagents | Sodium cyanoborohydride, Lactose (B1674315), Phospholipid (e.g., DOPE) | β-galactosidase, Lactose, Phospholipid (e.g., DOPE) |
| Purification | Column chromatography (e.g., silica (B1680970) gel) | Dialysis, Column chromatography |
| Advantages | Higher yields, well-established chemistry, good scalability. | Milder reaction conditions, higher specificity (regio- and stereospecificity), potentially fewer byproducts. |
| Disadvantages | Use of toxic reagents (cyanoborohydride), potential for side reactions, may require protection/deprotection steps. | Lower yields, enzyme cost and stability can be a concern, potential for hydrolysis of the product. |
Experimental Protocols
Chemical Synthesis: Reductive Amination of Dioleoylphosphatidylethanolamine (DOPE) with Lactose
This protocol describes the synthesis of N-lactosyl-dioleoylphosphatidylethanolamine (Lac-DOPE) via reductive amination.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Lactose
-
Sodium cyanoborohydride (NaCNBH₃)
-
Anhydrous methanol (B129727)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve DOPE (1 equivalent) and lactose (1.5 equivalents) in a mixture of chloroform and anhydrous methanol (2:1 v/v).
-
Add triethylamine (2 equivalents) to the solution to act as a base.
-
Stir the mixture at room temperature for 2 hours to facilitate the formation of the Schiff base intermediate.
-
Add sodium cyanoborohydride (2 equivalents) to the reaction mixture in small portions over 30 minutes.[1][2][3]
-
Continue stirring the reaction at room temperature for 48-72 hours.
-
Monitor the reaction progress by TLC, using a mobile phase of chloroform:methanol:water (65:25:4 v/v/v).
-
Once the reaction is complete, quench the reaction by adding a few drops of acetic acid.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield pure Lac-DOPE.
-
Characterize the final product by NMR and mass spectrometry.
Chemoenzymatic Synthesis of Lactosylated Phospholipids
This protocol outlines the synthesis of lactosylated phospholipids using β-galactosidase-catalyzed transgalactosylation.
Materials:
-
Phospholipid with a primary amine (e.g., DOPE)
-
Lactose
-
β-galactosidase (from Aspergillus oryzae or Kluyveromyces lactis)
-
Phosphate (B84403) buffer (pH 6.5)
-
Dialysis tubing (1 kDa MWCO)
-
Lyophilizer
Procedure:
-
Disperse the phospholipid (e.g., DOPE) in phosphate buffer (pH 6.5) to form liposomes or micelles. Sonication can be used to facilitate dispersion.
-
Dissolve a large excess of lactose in the same buffer.
-
Add the β-galactosidase to the lactose solution. The enzyme concentration will need to be optimized based on the specific activity of the enzyme preparation.
-
Add the phospholipid dispersion to the enzyme-lactose mixture.
-
Incubate the reaction mixture at 37-40°C with gentle agitation for 48-96 hours.[4][5]
-
Monitor the formation of the lactosylated phospholipid by TLC or HPLC.
-
Terminate the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.
-
Purify the product by dialysis against distilled water for 48 hours to remove unreacted lactose and other small molecules.
-
The dialyzed solution containing the lactosylated phospholipid can be lyophilized to obtain a solid product.
-
Further purification, if necessary, can be performed using column chromatography.
-
Characterize the product by NMR and mass spectrometry.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical and chemoenzymatic synthetic routes for lactosylated phospholipids.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safe Disposal of 18:1 Lactosyl PE: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 18:1 Lactosyl PE require clear and reliable information for its safe disposal. This guide provides essential, step-by-step procedures to ensure the safe and compliant disposal of this phospholipid, minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle it with care to minimize exposure and maintain a safe laboratory environment.[1] Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
Step-by-Step Disposal Protocol
The following disposal procedures are based on general best practices for laboratory chemical waste. Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
Due to its nature as a chemical substance, all this compound waste, including the pure compound (powder or in solution), contaminated labware (e.g., pipette tips, vials), and any absorbent materials used for spills, should be treated as chemical waste.
-
Solid Waste: Collect unused or expired this compound powder and any contaminated solid materials in a designated, compatible, and clearly labeled chemical waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible liquid chemical waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
Step 2: Waste Container Labeling
Proper labeling is crucial for safe waste management.
-
Label Immediately: Affix a hazardous waste label to the container as soon as you begin accumulating waste.
-
Complete Information: The label must include:
-
The words "Chemical Waste."
-
The full chemical name: "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl" or "this compound."[3]
-
For solutions, list all constituents and their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks.
Step 4: Arranging for Disposal
-
Do Not Dispose Down the Drain: Never dispose of this compound, in either solid or liquid form, down the sanitary sewer system.[2] This is to prevent potential environmental contamination.
-
Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.
Experimental Protocols: Handling and Storage Considerations
Proper handling and storage are critical to maintaining the stability of this compound and ensuring safety.
-
Storage of Powder Form: this compound is an unsaturated lipid and is not stable as a powder.[4] It is hygroscopic and can quickly absorb moisture, leading to hydrolysis or oxidation.[4] It should be stored at -20°C.[3][5]
-
Preparation of Solutions: To ensure stability, it is recommended to dissolve the powdered form in a suitable organic solvent.[4]
-
Storage of Solutions: Organic solutions of phospholipids (B1166683) should be stored in glass containers with Teflon-lined closures at -20°C under an inert gas like argon or nitrogen.[4] Avoid using plastic containers for storing organic solutions as this can lead to leaching of impurities.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 18:1 Lactosyl PE: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like 18:1 Lactosyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Disclaimer: The following recommendations are based on general best practices for handling lipids and similar chemical compounds. The official Safety Data Sheet (SDS) for this compound from the manufacturer, Avanti Polar Lipids, could not be directly accessed. Therefore, it is imperative to obtain and review the specific SDS for this product before any handling, storage, or disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contamination is suspected. |
| Body Protection | Laboratory coat | A full-length lab coat, preferably with elastic cuffs, should be worn and kept fully buttoned. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles. |
| Face Protection | Face shield | Recommended when there is a significant risk of splashing. |
| Respiratory Protection | Not generally required for small quantities | Work in a well-ventilated area. If creating aerosols or handling large quantities, a risk assessment should be performed to determine if a respirator is necessary. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound, from receiving to disposal, is critical for maintaining a safe laboratory environment.
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is essential for the safety of both laboratory personnel and the environment.
Storage and Handling
-
Storage: According to the manufacturer, this compound should be stored at -20°C. It is hygroscopic, meaning it can absorb moisture from the air.
-
Handling:
-
Allow the product to warm to room temperature before opening to prevent condensation.
-
Handle in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid inhalation.
-
For lipids supplied in an organic solvent, use glass or Teflon-coated utensils and containers to prevent leaching of plasticizers.
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Containment: For a powder spill, gently cover with a damp paper towel to avoid creating dust. For a solution, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Carefully scoop the contained material into a designated chemical waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, followed by water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used gloves, and cleaning materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
By implementing these safety measures and logistical plans, researchers can confidently and safely work with this compound, fostering an environment of scientific discovery built on a foundation of security and trust.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
